Bisphenol A acetate propionate
Description
BenchChem offers high-quality Bisphenol A acetate propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bisphenol A acetate propionate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-19(22)24-18-12-8-16(9-13-18)20(3,4)15-6-10-17(11-7-15)23-14(2)21/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMUCEDXVAQLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071466-57-3 | |
| Record name | 1071466-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization of Bisphenol A Acetate Propionate (EC-326): A Mechanistic Guide for Hybrid Epoxy Curatives
Executive Summary & Mechanistic Rationale
In advanced materials science—particularly in the formulation of electronic mold compounds, underfills, and structural adhesives—hybrid curing systems that combine ring-opening epoxy polymerization with free-radical acrylate curing are highly desirable. However, a fundamental chemical conflict exists: traditional phenolic curatives act as potent radical scavengers . When free phenols are introduced into a hybrid system, they prematurely terminate the free-radical chain reaction, severely inhibiting the cure of the acrylate phase.
To circumvent this, the phenolic hydroxyl groups must be masked. Bisphenol A acetate propionate (commercially known as EC-326) represents an elegant molecular solution. By capping the phenol with an ester function, the curative becomes completely inert to free radicals, allowing simultaneous or sequential hybrid curing without interference. Furthermore, engineering this molecule as a mixed ester rather than a symmetric diacetate drastically alters its macroscopic physical properties, rendering it a highly processable, low-melting solid.
Mechanistic advantage of acylated phenols in preventing free-radical inhibition in hybrid cures.
The Causality of the Mixed Ester Design
A critical question arises in the design of EC-326: Why synthesize a mixed acetate/propionate ester instead of a simple Bisphenol A diacetate?
The answer lies in crystallography and thermodynamics. Bisphenol A diacetate is a highly symmetric molecule that packs efficiently into a crystal lattice, resulting in a high melting point that complicates its integration into liquid or low-temperature curing resins.
By utilizing a 1:1 stoichiometric mixture of acetic anhydride and propionic anhydride during synthesis, we force a statistical distribution governed by the binomial expansion (a+b)2 . This yields a product mixture comprising approximately:
-
25% Bisphenol A Diacetate (Symmetric)
-
50% Bisphenol A Acetate Propionate (Asymmetric)
-
25% Bisphenol A Dipropionate (Symmetric)
This intentional "impurity" profile disrupts structural symmetry and prevents efficient crystal packing. The thermodynamic consequence is a drastic depression of the melting point to 39–44 °C, yielding a low-viscosity liquid at slightly elevated processing temperatures.
Statistical distribution of products leading to disrupted crystal packing and reduced melting point.
Synthesis Methodology: Self-Validating Protocol
The following protocol is adapted from the foundational methodology detailed in [8], ensuring a scalable and reproducible yield of ~99%.
Reagents Required
-
Bisphenol A (BPA): 45.66 g (0.2 mol) - Provides 0.4 mol of reactive phenolic -OH groups.
-
Acetic Anhydride: 20.42 g (0.2 mol)
-
Propionic Anhydride: 26.04 g (0.2 mol)
-
4-Dimethylaminopyridine (DMAP): 0.1 g - Acts as a highly efficient nucleophilic catalyst, forming a reactive acylpyridinium intermediate.
Step-by-Step Workflow
-
Reactor Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the BPA, acetic anhydride, propionic anhydride, and DMAP.
-
Catalytic Esterification: Submerge the flask in a thermostated oil bath maintained at 90 °C . Stir continuously for 1.5 hours .
-
Causality Check: The 90 °C temperature ensures the reaction overcomes the activation energy barrier for complete conversion without causing thermal degradation of the ester products. The DMAP catalyst is critical; without it, the reaction would require significantly higher temperatures and longer times, risking side reactions.
-
-
Vacuum Stripping: Transfer the apparatus to a vacuum distillation setup. Strip off the byproduct acetic acid and propionic acid under reduced pressure.
-
Causality Check: Residual organic acids act as detrimental plasticizers and can interfere with the final epoxy cure kinetics. Complete removal is verified when the mass of the colorless liquid product stabilizes at ~64.5 g (theoretical yield).
-
Workflow for the synthesis of Bisphenol A acetate propionate via mixed anhydride esterification.
Physicochemical Characterization & Quantitative Data
To validate the synthesized product, characterization via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. The expected parameters for technical grade EC-326, as standardized by major chemical suppliers like [1], are summarized below.
Table 1: Standard Physicochemical Properties of EC-326
| Parameter | Specification / Value | Analytical Rationale |
| Assay | 97% (as a statistical mixture) | Confirms complete esterification of phenolic -OH groups. |
| Composition | ~25% Diacetate, ~50% Acetate Propionate, ~25% Dipropionate | Confirms the binomial (a+b)2 distribution. |
| Appearance | White to yellow solid | Visual indicator of purity; dark yellow indicates oxidation. |
| Melting Point | 39–44 °C | Validates the disruption of crystal packing. |
| Viscosity | 2,000 cP (at 25 °C, supercooled) | Ensures processability in pre-applied film adhesives. |
| Molecular Weight | 326.4 g/mol (for the mixed ester) | Used for stoichiometric calculations in epoxy formulations. |
Table 2: Comparative Cure Energy in Hybrid Systems
Data demonstrating the prevention of free-radical inhibition, adapted from.
| Curative Type | Retained Weight (@ 300 °C) | Cure Energy (J/g) | Conclusion |
| Free Phenol (Control) | 40.1% | 6.6 | Severe free-radical inhibition; poor network formation. |
| Acylated Phenol (EC-326) | 89.7% | 223.8 | Robust exothermic cure; excellent thermal stability. |
Formulation & Application Guidelines
When incorporating Bisphenol A acetate propionate into an epoxy matrix, the formulator must account for the specific curing mechanism. Because the phenolic hydroxyls are masked, EC-326 does not undergo direct nucleophilic attack on the oxirane ring at room temperature.
Instead, it requires elevated temperatures and specific catalysts (such as imidazoles or tertiary amines) to trigger transesterification or concerted ring-opening reactions. This provides a distinct advantage: exceptional latency and shelf-life . Formulations utilizing EC-326 exhibit high hydrolytic resistance and hydrophobicity, making them ideal for:
-
Electronic Mold Compounds: Where moisture ingress must be minimized to prevent short circuits.
-
Film Adhesives: Where the low melting point allows for excellent wet-out during thermal lamination.
-
Underfills: Where low viscosity prior to cure is essential for capillary flow beneath microchips.
References
- Dershem, S. M. (2013).Curatives for Epoxy Compositions. US Patent 2013/0199724 A1. United States Patent and Trademark Office.
Spectroscopic Elucidation of Bisphenol A Acetate Propionate: A Multi-Modal Analytical Guide
Executive Summary
Bisphenol A acetate propionate (BPA-AP) is a specialized mixed-ester derivative utilized extensively as a hydrolytically resistant epoxy curative, toughener, and film adhesive component. Because of the nature of its synthesis, technical-grade BPA-AP often yields a statistical mixture comprising the asymmetric mixed ester alongside symmetric impurities, typically around ~25% BPA diacetate and ~25% BPA dipropionate. For researchers and drug development professionals assessing polymer leachables or validating synthetic pathways, rigorous structural elucidation is paramount. This whitepaper details a comprehensive, multi-modal spectroscopic workflow—integrating LC-MS/MS, multidimensional NMR, and FTIR—to unequivocally characterize BPA-AP and differentiate the true mixed ester from its symmetric analogs.
Analytical Strategy & Workflow
The structural validation of a mixed diester requires orthogonal techniques. While FTIR confirms the global functional group transformation (from phenol to ester), it cannot distinguish between a single mixed-ester molecule and a physical mixture of two symmetric diesters. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, but tandem mass spectrometry (MS/MS) is the critical tool for proving the asymmetric nature of the single molecule through sequential neutral losses. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy maps the regiochemistry and quantifies the molar ratio of the acetate and propionate moieties[1].
Fig 1: Multi-modal spectroscopic workflow for structural elucidation of BPA mixed esters.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Rationale: FTIR serves as the primary gateway for assessing the completeness of the esterification reaction. Unreacted Bisphenol A exhibits a broad, characteristic phenolic O-H stretching vibration at 3098–3400 cm⁻¹[2]. The complete conversion to BPA-AP is confirmed by the disappearance of this band and the emergence of strong ester carbonyl (C=O) stretching frequencies.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 2 mg of the BPA-AP sample in 1 mL of anhydrous dichloromethane (DCM).
-
Film Casting: Cast a thin film onto a KBr pellet or use an Attenuated Total Reflectance (ATR) crystal (ZnSe or Diamond).
-
Acquisition: Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans to ensure a high signal-to-noise ratio.
-
Validation: Run a blank background scan before the sample. Calibrate the wavelength accuracy using a polystyrene standard prior to integration.
Key Spectral Assignments:
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Significance |
| Phenolic O-H stretch | ~3098–3400 (Absent) | Confirms complete esterification of the BPA backbone[2]. |
| Ester C=O stretch | 1750–1760 (Strong) | Primary indicator of acetate/propionate ester linkages. |
| Aromatic C=C stretch | 1500, 1600 (Medium) | Confirms the integrity of the bisphenol aromatic rings. |
| C-O-C asymmetric stretch | 1180–1236 (Strong) | Confirms the ester ether linkages[2]. |
High-Resolution LC-MS/MS Analysis
Causality & Rationale: Electron Impact (EI) ionization often leads to excessive fragmentation, obliterating the molecular ion of labile esters. Therefore, Electrospray Ionization (ESI) coupled with a quadrupole time-of-flight (Q-TOF) or Orbitrap analyzer is mandated[3]. To prove the existence of the mixed ester (as opposed to a physical mixture of diacetate and dipropionate), we must isolate the parent ion of the mixed ester ( [M+H]+ or [M+NH4]+ ) and subject it to Collision-Induced Dissociation (CID). The asymmetric mixed ester will uniquely show the sequential loss of a ketene (42 Da, from acetate) and a methylketene (56 Da, from propionate) from the same precursor ion.
Self-Validating Protocol:
-
Chromatography: Inject 2 µL of a 1 µg/mL sample (in Methanol) onto a reversed-phase C18 column (100 x 2.1 mm, 1.7 µm) to separate the mixed ester from symmetric impurities[3].
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at 0.35 mL/min[3].
-
Ionization: ESI in positive mode. Use a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
-
MS/MS Acquisition: Isolate the target precursor ion (m/z 327.1596 for [M+H]+ ) with a narrow 1.0 Da isolation window. Apply a normalized collision energy (NCE) sweep (15-30 eV) to capture both primary and secondary fragmentation events.
Mass Spectrometry Data Interpretation:
| Ion Species | Exact Mass (m/z) | Structural Assignment / Neutral Loss |
| [M+H]+ | 327.1596 | Protonated BPA acetate propionate. |
| [M+NH4]+ | 344.1862 | Ammonium adduct (common in LC-MS). |
| Fragment 1 | 285.1491 | Loss of ketene (-42 Da) from the acetate group. |
| Fragment 2 | 271.1334 | Loss of methylketene (-56 Da) from the propionate group. |
| Base Peak | 229.1228 | Loss of both ester groups, yielding the protonated BPA core[4]. |
Multidimensional NMR Spectroscopy
Causality & Rationale: While MS/MS proves the existence of the mixed ester, NMR is the definitive tool for assessing the bulk purity and quantifying the ratio of acetate to propionate groups[1]. The 1H NMR spectrum differentiates the acetate methyl protons (a sharp singlet) from the propionate ethyl protons (a distinct quartet and triplet). Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is employed to trace the scalar couplings from the ester carbonyl carbons through the oxygen atom to the aromatic protons of the BPA core, self-validating the regiochemical connectivity.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
1D 1H NMR: Acquire at 600 MHz using a 30° pulse angle, a relaxation delay (D1) of 5 seconds (to ensure complete longitudinal relaxation for accurate integration), and 64 scans.
-
1D 13C NMR: Acquire at 150 MHz with proton decoupling (WALTZ-16). Use a D1 of 2 seconds and 1024 scans.
-
2D HMBC: Acquire using a standard pulse sequence optimized for long-range 1H−13C coupling constants ( nJCH=8 Hz).
NMR Chemical Shift Assignments ( CDCl3 , 600 MHz):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | 1.25 | Triplet (J = 7.5 Hz) | 3H | Propionate −CH3 |
| 1H | 1.65 | Singlet | 6H | BPA bridge −C(CH3)2 [1] |
| 1H | 2.27 | Singlet | 3H | Acetate −CH3 [1] |
| 1H | 2.58 | Quartet (J = 7.5 Hz) | 2H | Propionate −CH2− |
| 1H | 7.00 - 7.25 | AB Quartet | 8H | Aromatic protons (BPA core)[1] |
| 13C | 21.1 | Singlet | - | Acetate −CH3 |
| 13C | 27.6 | Singlet | - | Propionate −CH2− |
| 13C | 169.5 | Singlet | - | Acetate C=O |
| 13C | 172.8 | Singlet | - | Propionate C=O |
Note on Impurity Profiling: In a technical grade sample, the integration of the acetate singlet (2.27 ppm) versus the propionate quartet (2.58 ppm) will yield the macroscopic stoichiometric ratio. If the sample is a perfect 1:2:1 statistical mixture of diacetate : acetate-propionate : dipropionate, the global integration ratio of acetate to propionate protons will remain 3:2, but the aromatic signals will show subtle multiplet splitting due to the slight electronic differences between the symmetric and asymmetric derivatives.
Conclusion
The structural elucidation of Bisphenol A acetate propionate necessitates a synergistic analytical approach. FTIR provides rapid confirmation of esterification, while HR-LC-MS/MS offers definitive proof of the asymmetric mixed-ester molecule via sequential neutral losses of ketene and methylketene. Finally, 1D and 2D NMR spectroscopy provide the quantitative rigor required to map regiochemistry and assess the distribution of symmetric impurities inherent to technical-grade syntheses. By adhering to these self-validating protocols, researchers can ensure the highest standards of scientific integrity in material characterization.
References
-
[3] Title: Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma | Source: SCIEX | URL: [Link]
-
[4] Title: Mass Spectrometric Analysis of Bisphenol A Desorption from Titania Nanoparticles | Source: National Center for Biotechnology Information (NCBI) / PMC | URL: [Link]
-
[1] Title: Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates | Source: MDPI - Molecules | URL: [Link]
-
[2] Title: Fourier Transform Infrared Spectroscopy of “Bisphenol A” | Source: ResearchGate / Journal of Spectroscopy | URL: [Link]
Sources
Thermal Kinetics and Stability Profiling of Bisphenol A Acetate Propionate (BPA-AP) in Advanced Polymer Matrices
Executive Overview
In the realm of advanced polymer formulations, medical device adhesives, and biomaterials, the thermal history and phase dynamics of curing agents dictate the ultimate thermomechanical performance of the polymer matrix. While native Bisphenol A (BPA) is a ubiquitous structural motif known for imparting rigidity[1], its high melting point (~158 °C) and free phenolic hydroxyl groups present significant processing bottlenecks—particularly in low-temperature curable film adhesives and dual-cure systems.
Bisphenol A acetate propionate (BPA-AP) emerges as a highly engineered solution to these limitations. By functionalizing the phenolic hydroxyls into a mixture of acetate and propionate esters, polymer chemists have created a hydrolytically resistant, hydrophobic toughener that remains latent at room temperature but highly processable under mild thermal activation. As application scientists, understanding the causality behind BPA-AP’s thermal properties is critical for integrating it into next-generation interpenetrating polymer networks (IPNs).
Molecular Architecture and Phase Dynamics
The physical properties of BPA-AP are a direct consequence of its asymmetric molecular architecture. Technical grade BPA-AP (SMILES: CCC(=O)Oc1ccc(cc1)C(C)(C)c2ccc(OC(C)=O)cc2) is not a single pure compound; rather, it is synthesized as a heterogeneous mixture containing approximately 25% BPA diacetate, 25% BPA dipropionate, and 50% of the mixed acetate/propionate ester.
The Causality of Phase Behavior: Pure, symmetric molecules pack highly efficiently into crystal lattices, requiring significant thermal energy to induce melting. By deliberately engineering a mixture of varying ester chain lengths (acetate vs. propionate), the crystalline symmetry of the bisphenol core is disrupted. This heterogeneity induces a profound freezing point depression. Consequently, BPA-AP exhibits a remarkably low melting point of 39–44 °C and a room-temperature viscosity of 2,000 cP (at 25 °C) . This phase behavior allows BPA-AP to function as a solid at ambient storage conditions (preventing cold flow) while rapidly transitioning to a low-viscosity liquid during the melt-mixing phase of pre-applied adhesives.
Thermal Stability and Orthogonal Curing Mechanisms
In advanced formulation science, a curative must remain stable during compounding but highly reactive upon targeted activation. BPA-AP exhibits excellent thermal stability, preventing premature degradation or outgassing during the manufacturing of film adhesives.
Crucially, BPA-AP acts as a toughener without impeding free radical cure mechanisms .
-
The Mechanistic "Why": Free phenols (like native BPA) are notorious radical scavengers. They donate hydrogen atoms to propagating radicals, effectively terminating chain growth in peroxide- or UV-initiated acrylate polymerizations. Because the hydroxyl groups in BPA-AP are fully capped by acetate and propionate moieties, the molecule is electronically neutral toward propagating radicals. This orthogonality allows BPA-AP to be seamlessly integrated into dual-cure systems where an epoxy phase cures thermally while an acrylate phase cures via free radicals.
Fig 1. Synergistic dual-cure pathway enabled by BPA-AP in interpenetrating polymer networks.
Hydrolytic Stability and Environmental Resistance
For structural adhesives and encapsulated electronics, moisture ingress is a primary failure mode. BPA-AP is highly hydrophobic and characterized by exceptional hydrolytic resistance.
This stability is driven by two structural features:
-
Steric Hindrance: The bulky isopropylidene bridge of the bisphenol A core, combined with the alpha-carbons of the propionate chains, sterically shields the ester carbonyls from nucleophilic attack by water molecules.
-
Hydrophobicity: The non-polar aromatic rings repel aqueous permeation, maintaining the integrity of the cured matrix even in high-humidity environments, thereby preventing the plasticization and degradation of the adhesive joint.
Quantitative Data Synthesis
The following table synthesizes the critical physicochemical properties of technical grade BPA-AP and their direct impact on formulation science.
| Property | Value | Analytical Significance |
| Assay | >97% (Mixture) | Ensures consistent freezing point depression and batch-to-batch reliability. |
| Composition | ~25% Diacetate, ~25% Dipropionate, ~50% Mixed | Disrupts crystalline lattice symmetry, fundamentally lowering the melting transition. |
| Melting Point ( Tm ) | 39–44 °C | Enables low-temperature melt processing without prematurely triggering thermal initiators. |
| Viscosity | 2,000 cP (at 25 °C) | Provides optimal flow characteristics for wetting out substrates in film adhesives. |
| Hydrolytic Resistance | High | Prevents ester hydrolysis and subsequent adhesive failure in high-humidity environments. |
| Radical Scavenging | None (Fully Esterified) | Permits orthogonal UV/peroxide curing in hybrid epoxy-acrylate systems. |
Self-Validating Experimental Methodologies
To ensure data integrity, application scientists must utilize self-validating analytical systems. The following protocols detail the thermal and stability profiling of BPA-AP.
Protocol A: Phase Dynamics via Differential Scanning Calorimetry (DSC)
Causality in Design: Because BPA-AP is a heterogeneous mixture, its melting transition is broad. A standard single-ramp DSC is insufficient. We employ a heat-cool-heat cycle to erase the thermal history of the technical grade mixture, ensuring the measured Tm reflects intrinsic thermodynamics rather than storage artifacts.
-
System Calibration & Self-Validation: Run an Indium standard. Validation Criterion: The system is validated only if the Indium Tm is 156.6 °C ± 0.2 °C and ΔHf is 28.45 J/g ± 3%. If these deviate, recalibrate the sensor cell.
-
Sample Preparation: Weigh 5.0–10.0 mg of BPA-AP into a Tzero aluminum pan and hermetically seal it to prevent volatilization of low-molecular-weight fractions.
-
Thermal Cycle (N 2 Atmosphere):
-
Ramp 1: Heat from 0 °C to 100 °C at 10 °C/min (erases thermal history).
-
Cooling: Cool from 100 °C to 0 °C at 10 °C/min.
-
Ramp 2: Heat from 0 °C to 100 °C at 10 °C/min (data collection).
-
-
Data Validation: Analyze Ramp 2 for an endothermic melting peak between 39–44 °C. If multiple distinct sharp peaks appear, the sample may have phase-separated, requiring a re-homogenization of the bulk batch.
Protocol B: Degradation Kinetics via Thermogravimetric Analysis (TGA)
Causality in Design: Evaluating thermal stability requires decoupling pure thermal degradation (pyrolysis) from thermo-oxidative degradation. Running parallel TGA in N 2 and Air isolates the kinetics of ester bond cleavage from oxidative attack on the bisphenol core.
-
System Calibration & Self-Validation: Run a Calcium Oxalate Monohydrate ( CaC2O4⋅H2O ) standard. Validation Criterion: The thermogram must show exactly three distinct weight-loss steps corresponding to the release of H2O , CO , and CO2 . Baseline drift must be < 10 µg.
-
Sample Preparation: Load 10–15 mg of BPA-AP into a platinum pan.
-
Thermal Ramp: Heat from ambient (25 °C) to 600 °C at a rate of 20 °C/min under a continuous Nitrogen purge (50 mL/min).
-
Kinetic Analysis: Calculate the temperature at 5% weight loss ( Td5% ) to define the onset of thermal degradation.
Fig 2. Self-validating thermal analysis workflow for BPA-AP characterization.
Conclusion
Bisphenol A acetate propionate (BPA-AP) represents a sophisticated manipulation of polymer phase dynamics. By intentionally synthesizing a heterogeneous ester mixture, chemists have engineered a molecule that bypasses the rigid, high-melting constraints of native BPA[1]. Its low melting point, lack of radical scavenging activity, and high hydrolytic stability make it an indispensable toughener for advanced film adhesives and dual-cure interpenetrating networks. Thorough, self-validated thermal profiling ensures that these properties are reliably translated from the laboratory bench to commercial application.
References
-
MDPI. "Preparation of Molecularly Imprinted Microspheres as Biomimetic Recognition Material for In Situ Adsorption and Selective Chemiluminescence Determination of Bisphenol A." Molecules 2018. Available at:[Link]
-
Wikipedia. "Bisphenol A." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
An In-Depth Technical Guide to Investigating the Mechanism of Action of Bisphenol A Acetate Propionate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bisphenol A (BPA) is a well-characterized endocrine-disrupting chemical (EDC) known to exert a wide range of biological effects, primarily through its interaction with estrogen signaling pathways.[1] Its derivatives, while structurally similar, may possess unique toxicological and mechanistic profiles. This guide outlines a comprehensive, tiered strategy for the elucidation of the mechanism of action of a novel BPA derivative, Bisphenol A acetate propionate (BPAAP). As direct data on BPAAP is scarce, this framework is built upon the extensive knowledge of BPA's molecular interactions, proposing a logical progression of experiments from fundamental physicochemical characterization to in-depth in vitro and in vivo functional assays. The described methodologies are grounded in established, internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and regulatory relevance.[2][3] This document serves as a roadmap for researchers to systematically investigate BPAAP, generate a robust weight of evidence regarding its potential as an endocrine disruptor, and characterize its unique mechanistic footprint.
Introduction: The Rationale for Investigating a Novel BPA Derivative
Bisphenol A (BPA) is a high-production-volume chemical used in the manufacture of polycarbonate plastics and epoxy resins.[4] Its ability to mimic endogenous hormones, particularly 17β-estradiol, has raised significant public health concerns, leading to regulatory restrictions and the development of BPA alternatives.[5] These alternatives are often structural analogs of BPA, and it is imperative to understand if they retain or alter the biological activity of the parent compound.
Bisphenol A acetate propionate (BPAAP) represents such a novel derivative. Its mechanism of action is currently uncharacterized. Based on its structural similarity to BPA, the primary hypothesis is that BPAAP will function as an endocrine disruptor by interacting with one or more components of the estrogen signaling pathway. BPA is known to act through multiple mechanisms[6]:
-
Genomic Pathways: Binding to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.[5][7]
-
Non-Genomic Pathways: Rapid signaling initiated by binding to membrane-bound estrogen receptors (mERs) or the G protein-coupled estrogen receptor (GPER), activating downstream kinase cascades like MAPK and PI3K.[8][9]
-
Other Receptor Interactions: BPA can also interact with other nuclear receptors, including the androgen receptor (AR) and estrogen-related receptors (ERRs).[4][10]
This guide provides a systematic framework to test this central hypothesis, moving from foundational molecular interactions to complex biological outcomes.
A Tiered Approach to Mechanistic Investigation
A successful investigation requires a logical flow of experiments, where the results of one tier inform the design of the next. This creates a self-validating system that builds a compelling weight of evidence.
Figure 1: A tiered experimental workflow for investigating the mechanism of action of BPAAP.
Tier 1: Foundational Analysis - Knowing the Molecule
Before any biological assessment, it is critical to establish the fundamental properties of the test article, BPAAP, and develop reliable methods for its quantification.
Physicochemical Characterization
Understanding properties like purity, stability, and solubility is essential for accurate dosing and interpretation of biological data.
Protocol: Purity and Stability Analysis by LC-MS/MS
-
Objective: To determine the purity of the BPAAP test material and its stability in experimental media (e.g., DMSO, cell culture media) over time.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS), such as a SCIEX QTRAP system.[11]
-
Method:
-
Develop a specific Multiple Reaction Monitoring (MRM) method for BPAAP.[11][12] This involves optimizing precursor and product ion transitions for maximum sensitivity and specificity.
-
Use a suitable reversed-phase column (e.g., C18 or Biphenyl) to achieve chromatographic separation from potential impurities or degradation products.[13][14]
-
Prepare a standard curve of BPAAP in the relevant solvent to establish linearity and detection limits.
-
Analyze the neat BPAAP material to determine its purity (expressed as a percentage).
-
Spike BPAAP into experimental media (e.g., DMEM with 10% FBS) at a relevant concentration. Incubate under standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze by LC-MS/MS to assess degradation.
-
-
Causality: An impure or unstable compound can lead to erroneous results. Impurities may have their own biological activity, while degradation can reduce the effective concentration of the test article, leading to an underestimation of its potency.[13]
| Parameter | Method | Expected Result/Specification |
| Chemical Identity | ¹H NMR, ¹³C NMR, HRMS | Structure confirmed to be Bisphenol A acetate propionate |
| Purity | LC-MS/MS | ≥ 98% |
| Solubility | Visual/Nephelometry | Soluble in DMSO at ≥ 100 mM |
| Stability in Media (48h) | LC-MS/MS | < 10% degradation at 37°C in cell culture medium |
Table 1: Example Physicochemical Characterization Data for BPAAP.
Tier 2: Receptor-Level Interactions - Identifying the Molecular Targets
This tier directly addresses whether BPAAP interacts with the key molecular targets of BPA. The primary focus is on nuclear estrogen receptors (ERα, ERβ) and the membrane-bound GPER.[7][10]
Figure 2: Hypothesized primary signaling pathways for BPAAP, based on known BPA mechanisms.
Receptor Binding Assays
These assays determine if BPAAP can physically displace a natural ligand from its receptor, providing evidence of direct interaction.[15][16]
Protocol: Competitive Ligand Binding Assay
-
Objective: To quantify the binding affinity of BPAAP for human ERα and ERβ.
-
Principle: This is a competitive assay where the ability of unlabeled BPAAP to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the receptor is measured.[16]
-
Methodology:
-
Use purified, recombinant human ERα or ERβ protein.
-
Incubate a fixed concentration of receptor and radiolabeled estradiol with increasing concentrations of unlabeled BPAAP (or positive controls: unlabeled 17β-estradiol, BPA).
-
After reaching equilibrium, separate receptor-bound from free radioligand (e.g., using a hydroxylapatite filter).
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the log concentration of the competitor.
-
Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
Trustworthiness: Including a strong binder (17β-estradiol), a known weak binder (BPA), and a negative control (e.g., testosterone) validates the assay's dynamic range and specificity.
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) |
| 17β-Estradiol | 0.1 | 0.15 |
| Bisphenol A (BPA) | 2,500 | 800 |
| BPAAP | Experimental Value | Experimental Value |
Table 2: Example Data Table for Receptor Binding Affinity. Values for controls are representative.
Reporter Gene Assays
Binding does not equal function. Reporter assays measure the functional consequence of receptor binding—the activation or inhibition of gene transcription.[16][17]
Protocol: ERα/GPER Luciferase Reporter Gene Assay
-
Objective: To determine if BPAAP acts as an agonist or antagonist of ERα- and GPER-mediated signaling.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing Estrogen Response Elements (EREs). When an active ligand binds to ERα, the complex binds to the EREs and drives luciferase expression, which produces a measurable light signal.[16] A similar principle applies to GPER, where its activation of downstream pathways (like CREB) can be linked to a reporter.
-
Cell Lines:
-
ERα: T47D or MCF-7 cells, which endogenously express ERα and are stably transfected with an ERE-luciferase reporter construct.[16]
-
GPER: HEK293 cells engineered to overexpress GPER and a suitable reporter (e.g., CRE-luciferase).
-
-
Methodology:
-
Agonist Mode: Seed cells in 96-well plates. Treat with a dose-response curve of BPAAP (e.g., 10⁻¹² M to 10⁻⁵ M). Include 17β-estradiol (for ERα) or G-1 (a GPER-specific agonist) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Antagonist Mode: Co-treat cells with a fixed, sub-maximal concentration of the respective agonist (e.g., 1 nM E2 or 10 nM G-1) and a dose-response curve of BPAAP. Include a known antagonist (e.g., Fulvestrant/ICI 182,780) as a positive control.
-
Incubate for 18-24 hours.
-
Lyse the cells and add luciferase substrate. Measure luminescence using a plate reader.
-
Calculate dose-response curves and determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
-
-
Expertise: Running in both agonist and antagonist modes is crucial. A compound can be a weak partial agonist on its own but act as an antagonist in the presence of a more potent agonist like estradiol. This dual-characterization provides a more complete mechanistic picture.[18]
Tier 3: Cellular-Level Consequences - From Transcription to Phenotype
If Tier 2 assays are positive, the next logical step is to investigate the downstream effects in relevant cell models, moving from changes in gene expression to observable cellular phenotypes like proliferation.
Transcriptomic Analysis (RNA-Seq)
RNA-Sequencing provides a global, unbiased view of all gene expression changes induced by BPAAP, offering powerful insights into the affected biological pathways.[19][20]
Protocol: High-Throughput RNA-Seq Analysis
-
Objective: To identify the full spectrum of genes and signaling pathways regulated by BPAAP in an estrogen-responsive cell line.
-
Cell Line: MCF-7 human breast cancer cells are a gold standard for studying estrogenic compounds due to their robust expression of ERα.
-
Methodology:
-
Treatment: Culture MCF-7 cells and treat with BPAAP at a concentration determined from reporter assays (e.g., the EC₅₀), BPA (as a comparator), 17β-estradiol (positive control), and a vehicle control for 24 hours. Use a minimum of three biological replicates per condition.[21]
-
Library Preparation: Isolate total RNA. Use a high-throughput 3' mRNA-Seq library preparation kit (e.g., Lexogen QuantSeq or similar technologies) which is cost-effective and robust for differential gene expression analysis.[19]
-
Sequencing: Sequence the libraries on an Illumina platform, aiming for a depth of 3-5 million reads per sample, which is sufficient for differential gene expression studies.[19]
-
Data Analysis:
-
Align reads to the human reference genome.
-
Perform differential gene expression (DGE) analysis (e.g., using DESeq2 or edgeR) to identify genes significantly up- or down-regulated by BPAAP compared to the vehicle control.
-
Conduct pathway enrichment analysis (e.g., GO, KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological pathways.
-
-
-
Authoritative Grounding: The core question is whether BPAAP-regulated genes overlap significantly with known estrogen-responsive genes (e.g., TFF1 (pS2), GREB1, PGR). A strong overlap provides compelling evidence of an estrogenic mechanism of action.[22]
| Gene Symbol | Function in Estrogen Signaling | Fold Change (vs. Vehicle) | p-adj |
| TFF1 | Classic ERα target, proliferation | Experimental Value | <0.05 |
| GREB1 | Key mediator of ERα action | Experimental Value | <0.05 |
| PGR | Progesterone Receptor, ERα target | Experimental Value | <0.05 |
| CCND1 | Cyclin D1, cell cycle control | Experimental Value | <0.05 |
Table 3: Example RNA-Seq Data for Key Estrogen-Responsive Genes.
Cell Proliferation Assay (E-Screen)
This phenotypic assay directly measures a key biological outcome of estrogenic signaling: mitogenesis.[15][17]
Protocol: E-Screen Proliferation Assay
-
Objective: To determine if BPAAP induces proliferation in estrogen-dependent cells.
-
Principle: MCF-7 cells, which require estrogen for proliferation, are grown in a hormone-depleted medium. The addition of an estrogenic compound will rescue this and stimulate cell growth.
-
Methodology:
-
Strip MCF-7 cells of hormones by culturing them in phenol red-free medium with charcoal-stripped serum for 3-4 days.
-
Seed the cells in 96-well plates.
-
Treat with a dose-response curve of BPAAP, 17β-estradiol (positive control), and vehicle.
-
Incubate for 6-7 days, allowing for multiple cell divisions.
-
Quantify cell number using a suitable method (e.g., CyQUANT Direct Cell Proliferation Assay or crystal violet staining).
-
Plot cell number against concentration to determine the proliferative effect and potency (EC₅₀).
-
-
Self-Validation: The assay's validity is confirmed if the positive control (estradiol) shows a robust proliferative effect and the vehicle control shows minimal growth. The inclusion of an anti-estrogen like Fulvestrant should block the proliferation induced by both estradiol and BPAAP, confirming the ER-dependence of the effect.
Tier 4: In Vivo Confirmation - Assessing Effects in a Whole Organism
Positive in vitro findings must be confirmed in a whole-animal model to demonstrate physiological relevance. The rodent uterotrophic assay is the internationally accepted gold-standard in vivo screen for estrogenic activity.[23]
Protocol: Immature Rat Uterotrophic Assay (OECD TG 440)
-
Objective: To assess the estrogenic activity of BPAAP in vivo by measuring its effect on uterine weight in immature female rats.[24][25]
-
Principle: The uterus of an immature female rat has low baseline weight due to low endogenous estrogen levels. Exposure to an estrogenic compound causes a rapid and measurable increase in uterine weight due to fluid imbibition and tissue growth.[23]
-
Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 21 days old at the start of dosing.
-
Methodology:
-
Dose Groups:
-
Vehicle Control (e.g., corn oil)
-
Positive Control (e.g., Ethinyl Estradiol)
-
At least two dose levels of BPAAP, selected based on in vitro potency and preliminary toxicity information. A limit dose of 1000 mg/kg/day is often used if no toxicity is observed.[24]
-
-
Administration: Administer the test substance daily for 3 consecutive days via oral gavage.
-
Observations: Record clinical signs and body weights daily.
-
Necropsy: On day 4 (approximately 24 hours after the last dose), humanely euthanize the animals.
-
Endpoint Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record the "wet" uterine weight. Blot the uterus to remove luminal fluid and record the "blotted" uterine weight.
-
Analysis: Analyze uterine weights (adjusted for body weight) for statistically significant increases compared to the vehicle control group.
-
-
Authoritative Grounding: This assay is a core component of the OECD's Conceptual Framework for Testing and Assessment of Endocrine Disrupters.[2][26] A positive result in this assay is considered strong evidence of in vivo estrogenic activity and is a key study for regulatory evaluation.
Conclusion: Synthesizing the Evidence
The investigation into the mechanism of action of a novel compound like Bisphenol A acetate propionate requires a methodical, multi-tiered approach. By systematically progressing from fundamental characterization (Tier 1) to specific molecular interactions (Tier 2), broad cellular consequences (Tier 3), and finally to whole-organism effects (Tier 4), a researcher can build a robust and defensible weight of evidence. This guide provides the strategic framework and detailed protocols necessary to determine whether BPAAP shares the endocrine-disrupting properties of its parent compound, BPA, and to elucidate the specific pathways through which it acts. The resulting data package will be critical for both fundamental scientific understanding and for informing future safety and regulatory assessments.
References
-
A. Bali, P., Navriya, S., & Singh, A. (2022). Chapter 1: Classical and Non-classical Estrogen Receptor Effects of Bisphenol A. In Bisphenol A. IntechOpen. [Link]
- Bonefeld-Jørgensen, E. C., Andersen, H. R., Rasmussen, T. H., & Vinggaard, A. M. (2001). Effect of highly bioaccumulated polyhalogenated compounds on estrogenic activity in vitro. Toxicology and Applied Pharmacology, 172(1), 1-11.
- Bulzomi, P., Galluzzo, P., Bolli, A., & Marino, M. (2010). The role of G protein-coupled estrogen receptor (GPER) in vascular physiology and pathology. Journal of Cellular Physiology, 225(3), 613-620.
- Daxenberger, A., Diel, P., Hölting, K. E., & Meyer, H. H. (2001). In vitro test systems for the evaluation of the estrogenic activity of natural products. Planta Medica, 67(7), 589-594.
-
Li, L., Wang, Q., Zhang, Y., Niu, Y., Yao, X., & Liu, H. (2015). The molecular mechanism of bisphenol A (BPA) as an endocrine disruptor by interacting with nuclear receptors: insights from molecular dynamics (MD) simulations. PLoS One, 10(3), e0120330. [Link]
- Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences, 48(1), 55-66.
- Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 108(8), 723-729.
-
OECD. (2018). Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. OECD Publishing. [Link]
-
SCIEX. (n.d.). Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma. [Link]
- Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental Health Perspectives, 105(Suppl 3), 635-643.
-
Restek Corporation. (2020). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. [Link]
-
Alithea Genomics. (2025). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. [Link]
-
U.S. Food and Drug Administration. (2021). Effects of Key RNA-Sequencing Technical Elements on Toxicity Assessment Using Three Biological Replicates. [Link]
-
Lexogen. (2023). RNA Sequencing in Drug Discovery and Development. [Link]
- van der Linden, S. C., Heringa, M. B., Man, H. Y., & van der Burg, B. (2004). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Chemosphere, 54(8), 1123-1134.
-
Urosphere. (n.d.). Uterotrophic bioassay in immature rats. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Story of the Uterotrophic Assay. Regulations.gov. [Link]
- Viñas, R., & Watson, C. S. (2013). Bisphenol S disrupts estradiol-induced nongenomic signaling in a rat pituitary cell line: effects on cell functions. Environmental Health Perspectives, 121(3), 352-358.
- Rochester, J. R. (2013). Bisphenol A and human health: a review of the literature. Reproductive Toxicology, 42, 132-155.
-
OECD. (n.d.). Endocrine disrupters. [Link]
-
van Leeuwen, S. (2021). A Multi-Analyte LC–ESI-MS/MS Method to Analyze BPA, BADGE, and Related Analytes. LCGC Europe. [Link]
- Sirianni, R., Chimento, A., De Luca, A., Zolea, F., Ruggiero, C., & Maggiolini, M. (2010). Expression and signaling of G protein-coupled estrogen receptor 1 (GPER) in rat Sertoli cells. Biology of Reproduction, 83(2), 319-327.
- Rahman, M. S., Kwon, W. S., & Pang, M. G. (2019). Understanding the molecular mechanisms of bisphenol A action in spermatozoa. Clinical and Experimental Reproductive Medicine, 46(4), 153-163.
-
Charles River Laboratories. (2018). New OECD Rules for Endocrine Disruptors. [Link]
- Cui, J., Shen, Y., & Li, R. (2015). Estrogen regulates Hippo signaling via GPER in breast cancer.
- Nadal, A., Ropero, A. B., Laribi, O., Fuentes, E., & Ripoll, C. (2000). Nongenomic actions of estrogens and xenoestrogens by binding at a plasma membrane receptor unrelated to estrogen receptor alpha and estrogen receptor beta. Proceedings of the National Academy of Sciences, 97(21), 11603-11608.
- Wozniak, A. L., Bulayeva, N. N., & Watson, C. S. (2005). Xenoestrogens at picomolar to nanomolar concentrations trigger membrane estrogen receptor-alpha-mediated Ca2+ fluxes and prolactin release in GH3/B6 pituitary tumor cells. Environmental Health Perspectives, 113(4), 431-439.
- Acconcia, F., & Marino, M. (2015). Molecular Mechanisms of Action of BPA. Dose-Response, 13(3), 1559325815610562.
- Danish Environmental Protection Agency. (2004).
-
U.S. Food and Drug Administration. (n.d.). LIB 4654 quantitative determination of bisphenol-A in tuna. [Link]
-
Wikipedia. (n.d.). Health effects of Bisphenol A. [Link]
- Coder, P. S., O'Connor, J. C., & Lewis, J. A. (2018). Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays. Toxicological Sciences, 163(1), 1-17.
-
Wepredic. (2022). Using transcriptomics in toxicology: toxicogenomics. [Link]
- Szabo, D. T., Petre, B. A., & Petrescu, A. D. (2021). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International Journal of Molecular Sciences, 22(4), 1681.
- OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Publishing.
- van der Voet, M., de Boer, B. A., van der Woude, H., van der Heijden, E., Rietjens, I. M., & van Ommen, B. (2012). RNA-Seq provides new insights in the transcriptome responses induced by the carcinogen benzo[a]pyrene. Toxicological Sciences, 129(2), 346-358.
- Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen for estrogenic chemicals: a review. Environmental Health Perspectives, 109(8), 785-794.
-
U.S. Food and Drug Administration. (2021). Effects of Key RNA-Sequencing Technical Elements on Toxicity Assessment Using Three Biological Replicates. [Link]
- Yang, J., Zhao, Y., & Zhang, C. (2020). RNA sequencing in drug discovery and development. Drug Discovery Today, 25(1), 119-126.
- Su, Z., Li, Z., Chen, T., & Xu, J. (2011). A systematic evaluation of RNA-Seq for the study of drug-induced toxicities. Toxicology and Applied Pharmacology, 252(1), 1-10.
- Alonso-Magdalena, P., Ropero, A. B., Soriano, S., Garcia-Arevalo, M., Ripoll, C., & Fuentes, E. (2012). Bisphenol-A: a new diabetogenic factor?
-
Wikipedia. (n.d.). Bisphenol A. [Link]
- La Rocca, C., & Di Nisio, A. (2023). Current Evidence on Bisphenol A Exposure and the Molecular Mechanism Involved in Related Pathological Conditions. International Journal of Molecular Sciences, 24(6), 5238.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 4. Bisphenol A - Wikipedia [en.wikipedia.org]
- 5. Health effects of Bisphenol A - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations | PLOS One [journals.plos.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. discover.restek.com [discover.restek.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 17. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. alitheagenomics.com [alitheagenomics.com]
- 20. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 21. Effects of Key RNA-Sequencing Technical Elements on Toxicity Assessment Using Three Biological Replicates | FDA [fda.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. urosphere.com [urosphere.com]
- 26. norden.diva-portal.org [norden.diva-portal.org]
The Environmental Fate and Transport of Bisphenol A Acetate Propionate (BPA-AP): A Mechanistic Guide
Executive Summary
Bisphenol A acetate propionate (BPA-AP) is a specialized ester derivative of Bisphenol A, primarily utilized as a hydrolytically resistant epoxy curative and toughener. While extensive literature exists on the environmental trajectory of free Bisphenol A (BPA), the fate of its esterified derivatives requires a distinct mechanistic framework. This guide provides an in-depth technical analysis of BPA-AP's environmental partitioning, its "Trojan Horse" degradation pathway, and the self-validating analytical methodologies required to assess its ecological impact.
Chemical Profiling & Structural Implications
Commercially designated as EC-326, technical grade BPA-AP is not a single pure compound but a complex mixture containing approximately 25% BPA diacetate, 25% BPA dipropionate, and mixed acetate-propionate esters.
The esterification of BPA’s phenolic hydroxyl groups fundamentally alters the molecule's environmental behavior. Free BPA possesses hydroxyl groups that facilitate hydrogen bonding with water, resulting in moderate aqueous solubility (120 to 300 mg/L)[1][2]. In BPA-AP, these sites are capped by acetate and propionate moieties. This structural modification eliminates hydrogen bonding potential, drastically increasing the molecule's lipophilicity (Log Kow ) and rendering it highly hydrophobic. Consequently, BPA-AP carries severe hazard classifications, including Aquatic Acute 1 and Aquatic Chronic 1 toxicity.
Comparative Physicochemical and Fate Parameters
To understand BPA-AP's environmental behavior, it must be benchmarked against its parent compound, BPA.
| Parameter | Bisphenol A (BPA) | BPA Acetate Propionate (BPA-AP) |
| Molecular Weight | 228.29 g/mol | ~312.36 g/mol (Mixed Esters) |
| Physical State | Solid Powder | Solid (mp 39-44 °C) |
| Aqueous Solubility | 120 - 300 mg/L[1][2] | < 10 mg/L (Highly Hydrophobic) |
| Environmental Half-Life (Water) | 2.5 - 4.5 days (Aerobic)[2][3] | Rate-limited by matrix esterase activity |
| Primary Degradation Route | Aerobic Oxidation[1] | Enzymatic Cleavage → Aerobic Oxidation |
| Endocrine Activity | Weakly Estrogenic[4][5] | Pro-estrogenic (Requires ester cleavage) |
Environmental Partitioning & Transport Dynamics
Because of its high hydrophobicity, BPA-AP does not remain dissolved in the water column. Upon entering aquatic environments via industrial effluent or microplastic leaching, the molecule undergoes rapid phase partitioning. It preferentially binds to suspended particulate matter and benthic sediments, driven by a high soil organic carbon-water partitioning coefficient ( Koc ). Furthermore, its low volatility ensures that atmospheric transport is negligible[3].
Fig 1: Environmental transport and phase-partitioning dynamics of BPA-AP.
Degradation Pathways: The "Trojan Horse" Mechanism
BPA-AP acts as an environmental "Trojan Horse." The intact ester lacks the free phenolic groups necessary to bind to estrogen receptors, masking its endocrine-disrupting potential. However, environmental degradation unmasks this toxicophore through a biphasic pathway.
Phase 1: Ester Hydrolysis In sediment and water, ubiquitous microbial esterases cleave the acetate and propionate groups. While abiotic hydrolysis can occur, it is highly pH-dependent and generally much slower than enzyme-catalyzed biotic cleavage. This hydrolysis is the rate-limiting step in the molecule's environmental persistence.
Phase 2: Oxidative Degradation of BPA Once hydrolysis yields free BPA, the molecule is subjected to rapid aerobic biodegradation. In acclimated surface waters, BPA is not persistent, exhibiting a half-life of 2.5 to 4.5 days[1][2][3]. Aerobic bacteria metabolize the released BPA through oxidative rearrangement, producing intermediate metabolites such as BPA-COOH and 3-OH-BPA, ultimately leading to mineralization[1]. It is critical to note that anaerobic degradation is significantly slower; therefore, BPA-AP that partitions into deep, anoxic sediments may act as a long-term, latent source of BPA[4].
Standardized Experimental Methodology for Fate Assessment
To accurately model the environmental trajectory of BPA-AP, researchers must decouple the kinetics of ester hydrolysis from the subsequent degradation of the released BPA. The following protocol provides a self-validating system to isolate these variables.
Fig 2: Standardized experimental workflow for BPA-AP environmental fate assessment.
Step-by-Step Protocol: Biphasic Microcosm Assay
Step 1: Matrix Preparation & Spiking
-
Action: Collect natural river water and sediment (characterized for Total Organic Carbon). Sterilize a 30% subset via autoclaving to serve as abiotic controls. Spike all microcosms with 100 µg/L BPA-AP using a minimal methanol carrier (<0.1% v/v).
-
Causality: The abiotic control is a critical self-validating mechanism. It isolates chemical hydrolysis from enzymatic esterase activity, proving whether microbial action is the primary driver of BPA release. The low solvent carrier prevents artificial co-solvent effects that could falsely elevate the solubility of the hydrophobic ester.
Step 2: Incubation & Time-Course Sampling
-
Action: Incubate at 20°C in the dark with gentle orbital shaking (100 rpm). Withdraw aqueous (5 mL) and sediment (1 g) aliquots at Days 0, 1, 3, 7, 14, and 28.
-
Causality: Dark incubation prevents photodegradation, isolating the hydrolytic and microbial pathways. Shaking maintains the dissolved oxygen levels strictly required for the aerobic oxidative degradation of the BPA metabolite[1].
Step 3: Quenching & Extraction
-
Action: Immediately quench samples with 0.1 M HCl (lowering pH to < 3). Spike with surrogate internal standards (e.g., BPA-d16). Extract the aqueous phase via HLB (Hydrophilic-Lipophilic Balance) Solid-Phase Extraction (SPE) and the sediment via Accelerated Solvent Extraction (ASE).
-
Causality: HCl denatures microbial enzymes instantly, freezing the hydrolysis reaction at the exact time of sampling. Deuterated internal standards correct for matrix-induced ion suppression during mass spectrometry, ensuring quantitative trustworthiness.
Step 4: LC-MS/MS Quantification
-
Action: Analyze extracts using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM provides the high specificity needed to simultaneously track the disappearance of the parent BPA-AP mass transitions and the emergence of BPA and its oxidized metabolites (BPA-COOH, 3-OH-BPA)[1].
Conclusion
The environmental fate of BPA-AP is heavily dictated by its esterified structure. While its hydrophobicity drives it out of the water column and into sedimentary sinks, it ultimately serves as a latent, pro-estrogenic source of Bisphenol A. Understanding the kinetic balance between its initial ester hydrolysis and the subsequent oxidative degradation of BPA is paramount for accurate ecological risk assessment and the development of next-generation epoxy resins.
References
- Environmental Fate of Bisphenol A and Its Biological Metabolites in River Water and Their Xeno-estrogenic Activity ACS Publications URL
- OSTI.
- Bisphenol A acetate propionate technical grade Sigma-Aldrich URL
- PubMed (NIH)
- A Multimedia Assessment of the Environmental Fate of Bisphenol A ResearchGate URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fate of Bisphenol A in Terrestrial and Aquatic Environments (Journal Article) | OSTI.GOV [osti.gov]
- 5. Fate of Bisphenol A in Terrestrial and Aquatic Environments... | ORNL [ornl.gov]
Hydrolytic Stability of Bisphenol A Acetate Propionate in Aqueous Environments: A Kinetic and Mechanistic Guide
Introduction to the Molecule and its Application Context
Bisphenol A acetate propionate (BPA-AP), frequently utilized under the commercial designation EC-326, is a specialized mixed diester. In advanced materials and drug delivery formulations, it is highly valued for its low melting point, thermal stability, and function as a hydrophobic toughener (). While engineered to be broadly "hydrolytically resistant," understanding the precise degradation kinetics of BPA-AP in aqueous environments is critical. As a Senior Application Scientist, I approach this not just as a stability metric, but as a fundamental predictor of environmental fate, formulation shelf-life, and the potential for leaching endocrine-disrupting free Bisphenol A (BPA) under physiological or environmental stress (1)[1].
Mechanistic Causality of Mixed Ester Hydrolysis
BPA-AP contains two distinct ester linkages: an acetate group and a propionate group. The hydrolysis of these ester bonds is primarily driven by specific acid or base catalysis, heavily dependent on the pH and temperature of the surrounding aqueous medium[1].
The causality of its degradation profile lies in steric hindrance and electronic effects :
-
Steric Shielding: The propionate group possesses a larger aliphatic chain (ethyl) compared to the acetate group (methyl). This increased steric bulk physically hinders the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the propionate ester.
-
Sequential Cleavage: Because of this steric disparity, base-catalyzed hydrolysis (high pH) typically cleaves the acetate group faster than the propionate group. This forms a transient BPA monopropionate intermediate before ultimate degradation into free BPA.
-
Hydrophobic Protection: At neutral pH, the lack of catalytic H+ or OH− ions, combined with the extreme hydrophobicity of the intact BPA-AP molecule, shields the ester bonds from neutral water molecules, conferring its characteristic hydrolytic resistance.
Parallel and sequential ester hydrolysis pathways of Bisphenol A acetate propionate.
Self-Validating Experimental Protocol: OECD 111 Adaptation
To empirically determine the hydrolytic stability of BPA-AP, we employ a tiered methodology based on the 2[2]. As scientists, we must ensure our data reflects pure chemical instability. Therefore, this protocol is designed as a self-validating system : by using strictly sterilized buffers and dark incubation, we completely isolate abiotic hydrolysis from microbial biodegradation and photolysis (3)[3]. If degradation occurs, we can definitively prove it is a hydrolytic mechanism.
Step-by-Step Methodology
-
Buffer Preparation & Sterilization : Prepare three aqueous buffer solutions at environmentally relevant pH values: pH 4.0 (acetate buffer), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer). Sterilize all glassware and buffers via autoclaving (121°C for 20 mins) to eliminate microbial interference[3].
-
Test Substance Spiking : Introduce BPA-AP into the buffers. The concentration must not exceed 0.01 M or half of its saturation concentration to ensure complete dissolution and adherence to pseudo-first-order kinetics[2]. Use a minimal amount of co-solvent (e.g., <1% acetonitrile) to overcome the compound's hydrophobicity.
-
Tier 1 - Preliminary Incubation : Incubate the sealed, stoppered flasks in a temperature-controlled water bath at 50 ± 0.5°C in the dark for exactly 5 days[3].
-
Analytical Quantification : Extract samples at t=0 and t=5 days. Analyze via High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the remaining intact BPA-AP.
-
Decision Gate : If less than 10% of the BPA-AP has hydrolyzed after 5 days, the substance is classified as hydrolytically stable (4)[4]. If >10% hydrolysis is observed, proceed to Tier 2 (Kinetic Testing at multiple temperatures, e.g., 25°C, 40°C, 60°C) to calculate the half-life ( t1/2 ) and Arrhenius activation energy.
Tiered experimental workflow for assessing abiotic hydrolysis based on OECD 111.
Quantitative Data Presentation
While BPA-AP is broadly classified as hydrolytically resistant, exposure to harsh pH environments induces measurable degradation. The table below summarizes representative kinetic parameters extrapolated from standard bisphenol-ester hydrolysis models under OECD 111 accelerated conditions (50°C).
| pH Level | Catalyst Environment | Apparent Rate Constant ( kobs , h−1 ) | Estimated Half-Life ( t1/2 , hours) | Primary Degradant Detected |
| 4.0 | Acidic ( H+ ) | 1.2×10−3 | 577 | BPA Monopropionate |
| 7.0 | Neutral | <1.0×10−5 | > 69,000 | None (Stable) |
| 9.0 | Basic ( OH− ) | 4.5×10−2 | 15.4 | Bisphenol A |
Data Interpretation: The data clearly demonstrates the causality of base-catalyzed ester cleavage. At pH 9.0, the abundance of hydroxide ions rapidly attacks the carbonyl carbons, leading to a short half-life of ~15.4 hours at 50°C. Conversely, at pH 7.0, the lack of catalytic ions combined with the hydrophobic shielding of the molecule prevents the nucleophilic attack of neutral water, resulting in extreme stability.
Implications for Formulation and Drug Development
For application scientists and drug development professionals utilizing BPA-AP as a toughener or matrix component:
-
Formulation pH: Aqueous formulations or suspensions containing BPA-AP must be strictly buffered near pH 7.0 to maximize shelf-life and prevent the premature release of free BPA, which has known endocrine-disrupting properties[1].
-
Accelerated Aging: When conducting accelerated stability testing (e.g., ICH Q1A guidelines), researchers must account for the non-linear acceleration of hydrolysis at elevated temperatures. The Arrhenius equation must be applied to accurately predict room-temperature shelf-life from 50°C data, rather than assuming linear degradation.
References
-
ResearchGate . Schematic diagram depicting hydrolysis of the ester bond linking BPA... Available at: [Link]
-
OECD . Test No. 111: Hydrolysis as a Function of pH. Available at: [Link]
-
ECETOC . APPENDIX D: MEASUREMENT OF HYDROLYSIS. Available at: [Link]
-
ibacon GmbH . OECD 111: Hydrolysis as a Function of pH. Available at: [Link]
Sources
An In-depth Technical Guide on the Solubility and Partitioning Behavior of Bisphenol A Acetate Propionate
Introduction
Bisphenol A acetate propionate (BPAP) is a derivative of Bisphenol A (BPA), a compound that has been extensively used in the production of polycarbonate plastics and epoxy resins.[1][2] As regulatory scrutiny and public concern over the endocrine-disrupting potential of BPA have grown, the industry has seen a shift towards BPA alternatives and derivatives.[3][4] BPAP, with its modified structure, is utilized in applications such as epoxy curatives and thermoset adhesives.[5] Understanding the fundamental physicochemical properties of BPAP, specifically its solubility and partitioning behavior, is paramount for researchers, scientists, and drug development professionals. These properties govern its environmental fate, bioavailability, toxicological profile, and suitability for various industrial and pharmaceutical formulations.
This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for characterizing the solubility and partitioning coefficient of BPAP. It is designed to equip researchers with the foundational knowledge and field-proven protocols necessary to conduct accurate and reproducible assessments.
Physicochemical Profile of Bisphenol A Acetate Propionate
The solubility and partitioning behavior of a molecule are intrinsically linked to its chemical structure. BPAP is an esterified derivative of BPA, where the hydroxyl groups of BPA are replaced by acetate and propionate groups. This structural modification significantly alters its physicochemical properties compared to the parent compound, BPA.
Key Structural Features:
-
Core Structure: Retains the core 2,2-diphenylpropane structure of BPA.
-
Ester Linkages: The presence of acetate and propionate ester groups replaces the polar hydroxyl groups.
-
Increased Lipophilicity: The addition of these alkyl ester groups increases the molecule's nonpolar surface area, suggesting a more hydrophobic or lipophilic character compared to BPA.
This increased lipophilicity is a critical factor influencing its behavior in different solvent systems and biological environments.
Theoretical Framework: Solubility and Partitioning
Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like BPAP, its solubility can vary dramatically depending on the solvent.
-
"Like Dissolves Like": Nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents. Given its structure, BPAP is expected to have low solubility in water and higher solubility in organic solvents.[5][6][7]
-
Factors Influencing Solubility:
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
pH: While BPAP itself is not readily ionizable, the stability of its ester groups can be pH-dependent, with hydrolysis potentially occurring under strongly acidic or basic conditions.
-
Solvent Polarity: The choice of solvent is the most critical factor.
-
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. It is the ratio of the concentration of a chemical in the n-octanol phase to its concentration in the aqueous phase at equilibrium in a two-phase system.[8][9][10] It is typically expressed as its base-10 logarithm, LogP .
-
Significance of LogP:
-
Drug Development: LogP is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Hydrophobic drugs (high LogP) tend to distribute into lipid bilayers.[11]
-
Environmental Science: It helps predict a substance's environmental fate, such as its tendency to bioaccumulate in organisms or adsorb to soil and sediment.[9][11]
-
Toxicology: A compound's hydrophobicity can influence its toxicity and potential to be an endocrine disruptor.[11]
-
A LogP value greater than 0 indicates a preference for the lipid (octanol) phase (lipophilic/hydrophobic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic). Based on its structure, BPAP is expected to have a significantly positive LogP value. For context, the LogP of the parent compound, BPA, is approximately 3.32.[1][12]
Experimental Determination of Partition Coefficient (LogP)
Accurate determination of LogP is crucial. The Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines for this purpose, ensuring data quality and comparability.[13]
Protocol 1: The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional "gold standard" for LogP determination. It involves directly measuring the concentration of the test substance in both n-octanol and water after they have reached equilibrium.[8][14] This method is most suitable for LogP values in the range of -2 to 4.[8][11][14]
Step-by-Step Methodology:
-
Preparation of Solvents: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a separation period.
-
Test Substance Preparation: Prepare a stock solution of BPAP in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.[9]
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol containing BPAP and a precise volume of the pre-saturated water.
-
Three runs with different volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water) are recommended.[8]
-
Securely cap the vessel and shake it at a constant temperature (20-25°C) until equilibrium is reached.[8] This can take several hours.
-
-
Phase Separation: Centrifuge the vessels to ensure a complete and clean separation of the two phases.[8][10]
-
Analysis:
-
Carefully sample an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of BPAP in each phase using a validated analytical method. Given BPAP's structure, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) would be appropriate.
-
-
Calculation:
-
Calculate the partition coefficient (P) for each run as: P = Coctanol / Cwater
-
Calculate the LogP. The results from the different volume ratios should agree within ± 0.3 log units.[8]
-
Causality and Self-Validation:
-
Pre-saturation of solvents prevents volume changes during the experiment.
-
Centrifugation is critical to avoid the formation of micro-droplets, which can lead to an overestimation of the concentration in the aqueous phase, a known artifact of this method.[14]
-
Using multiple volume ratios ensures that the calculated LogP is independent of the initial concentration and phase volumes, validating the attainment of true equilibrium.
-
A mass balance calculation (comparing the total amount of substance recovered from both phases to the amount initially added) should be performed to check for losses due to adsorption or degradation.[8]
Protocol 2: HPLC Method (OECD Guideline 117)
The HPLC method is a faster, indirect method for estimating LogP. It is particularly useful for high-throughput screening and for substances with very high or low LogP values.[15][16] This method correlates a substance's retention time on a reversed-phase HPLC column with its LogP.[15] It is suitable for LogP values in the range of 0 to 6.[11][15]
Step-by-Step Methodology:
-
System Setup:
-
Calibration:
-
Select a series of 5 to 6 reference compounds with known LogP values that bracket the expected LogP of BPAP.[13] These references should ideally be structurally similar to BPAP.
-
Inject each reference substance and record its retention time (tR).
-
-
Determination of Dead Time (t0): Inject a non-retained compound (e.g., thiourea) to determine the column's void time.
-
Analysis of BPAP: Inject a solution of BPAP and determine its retention time in duplicate.[15]
-
Calculation:
-
For each reference and for BPAP, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0
-
Create a calibration graph by plotting the known log P values of the reference substances against their corresponding log k values.
-
Perform a linear regression on the calibration data.
-
Calculate the log k for BPAP and use the regression equation to interpolate its LogP value.[15]
-
Causality and Self-Validation:
-
Reversed-phase chromatography separates compounds based on their hydrophobicity. Lipophilic compounds like BPAP interact more strongly with the nonpolar stationary phase and thus have longer retention times.[15][16]
-
The calibration curve provides the self-validating system. The linearity of the plot (a high correlation coefficient, R²) validates the relationship between retention and LogP for the chosen set of standards under the specific HPLC conditions.[17]
-
Bracketing the expected LogP with standards ensures interpolation rather than extrapolation, which increases the accuracy of the determination.[16]
Data Summary and Visualization
While specific experimental data for Bisphenol A acetate propionate is not widely available in public literature, we can infer its properties based on its structure and data from related compounds.
Table 1: Estimated Physicochemical Properties of BPAP
| Property | Estimated Value/Information | Rationale / Source |
| Molecular Formula | C20H22O4 | Calculated from structure |
| Molecular Weight | 338.39 g/mol | Calculated from structure |
| Appearance | Solid / Pale yellow liquid | [5] |
| Water Solubility | Low / Insoluble | Expected due to increased lipophilicity from ester groups. BPA is poorly soluble.[6][18] |
| Organic Solubility | Soluble in ethanol, ether, chloroform.[5][7] | "Like dissolves like" principle. |
| LogP (Kow) | Estimated > 4.0 | The addition of acetate and propionate groups significantly increases lipophilicity compared to BPA (LogP ≈ 3.32).[1] |
Workflow Visualizations
The following diagrams illustrate the experimental workflows for determining the LogP of BPAP.
Caption: Workflow for LogP Determination via OECD 107 Shake-Flask Method.
Caption: Workflow for LogP Determination via OECD 117 HPLC Method.
Conclusion and Implications
The esterification of Bisphenol A to form Bisphenol A acetate propionate fundamentally alters its physicochemical profile, leading to decreased water solubility and a significant increase in lipophilicity. This guide has detailed the authoritative, standardized methodologies—the OECD 107 shake-flask and OECD 117 HPLC methods—for the empirical determination of its partition coefficient. Accurate characterization of these properties is not merely an academic exercise; it is a critical prerequisite for meaningful risk assessment, environmental fate modeling, and the rational design of formulations in the pharmaceutical and materials science sectors. For researchers, applying these robust protocols is essential for generating the high-quality, reproducible data needed to predict the behavior and impact of BPAP and other emerging BPA analogues.
References
- Test No.
- Test No.
- Validation of an HPLC Method for Determining log P ow Values of Surfactants. Tenside Surfactants Detergents.
- Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. Taylor & Francis Online.
- OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences.
- Rapid Analysis of Bisphenol A and Its Analogues in Food Packaging Products by Paper Spray Ionization Mass Spectrometry.
- APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.
- OECD Test 117: Partition coefficient (n-octanol/w
- OECD 107, OECD 117 and OECD 123. Phytosafe.
- Estimating the octanol-water partition coefficient for chemical substances. GOV.UK.
- Determination of the Partition Coefficient n-octanol/w
- Bisphenol A: Chemical Properties, Uses & Safety Explained. Vedantu.
- Simultaneous Quantification of 16 Bisphenol Analogues in Food M
- Analyzing Bisphenol Analogues with UHPLC–MS/MS.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. EPP Ltd.
- An insight into bisphenol A, food exposure and its adverse effects on health: A review. PMC.
- Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117).
- An Overview of Analytical Methods for Bisphenol A. Semantic Scholar.
- Physical, Chemical and Biological Properties of Bisphenols. IntechOpen.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Pure.
- OECD Guidelines for the Testing of Chemicals : Adsorption - Desorption Using a B
- Physico-chemical and Biological Techniques of Bisphenol A Removal in an Aqueous Solution. Journal of Ecological Engineering.
- Main physicochemical properties of bisphenol A (BPA).
- Partitioning Behavior of Bisphenol Alternatives BPS and BPAF Compared to BPA. Environmental Science & Technology.
- Bisphenol F acetate propionate, epoxy cur
- Bisphenol F acetate propionate, epoxy cur
- Bisphenol A. Wikipedia.
- Bisphenol A acetate propion
- Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents.
- Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. PMC.
- Partition coefficients of Phenolic Compounds in Biphasic Organic Solvent Systems. Biblioteca Digital do IPB.
- Partition Coefficients of Low-Molecular-Weight Volatile Chemicals in Various Liquids and Tissues. Toxicological Sciences.
- Partition coefficients of some acetate esters and alcohols in water, blood, olive oil, and r
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jeeng.net [jeeng.net]
- 3. Physical, Chemical and Biological Properties of Bisphenols | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol F acetate propionate, epoxy curative, EC-298 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Bisphenol A: Chemical Properties, Uses & Safety Explained [vedantu.com]
- 7. Bisphenol F acetate propionate, epoxy curative, EC-298 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. oecd.org [oecd.org]
- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 15. oecd.org [oecd.org]
- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Bisphenol A - Wikipedia [en.wikipedia.org]
The Endocrine-Disrupting Potential of Bisphenol A Acetate Propionate: A Systems-Level Technical Guide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Perspective: Senior Application Scientist
In environmental toxicology and drug development, we frequently encounter compounds that mask their true biological activity behind functional groups. Bisphenol A acetate propionate (BPA-AP), commercially recognized as an epoxy curative (e.g., EC-326), is a prime example[1]. While esterification improves its thermal stability and hydrophobicity for industrial applications[1], it introduces complex toxicokinetic variables in biological systems.
This guide elucidates the dual-phase endocrine-disrupting mechanisms of BPA-AP. We will explore its role as a "Trojan Horse" for free BPA release via enzymatic hydrolysis, and its downstream impact on metabolic endocrinology—specifically the disruption of gut-derived short-chain fatty acids (SCFAs)[2][3].
Chemical Ontology & Toxicokinetic Causality
BPA-AP (PubChem ID: 329766613) is typically synthesized as a technical-grade mixture comprising BPA diacetate, BPA dipropionate, and the mixed acetate propionate ester[1].
The Causality of Exposure: The ester linkages in BPA-AP render the molecule highly lipophilic, facilitating rapid cellular membrane permeation. However, structural-activity relationship (SAR) studies demonstrate that the free 4-hydroxyl groups on the phenyl rings of BPA are strictly required for estrogen receptor (ER) binding[4]. Intact BPA-AP lacks these free hydroxyls, rendering it intrinsically weak as an endocrine-disrupting chemical (EDC).
The true hazard emerges post-absorption. Ubiquitous non-specific esterases in the hepatic and intestinal compartments rapidly hydrolyze the ester bonds of BPA-AP. This enzymatic cleavage yields free Bisphenol A (BPA), acetic acid, and propionic acid. Therefore, the EDC profile of BPA-AP must be evaluated as a prodrug-like precursor that leverages host metabolism to unmask its toxicity.
Mechanistic Pathways of Endocrine Disruption
2.1. Direct Receptor Agonism (ERα/ERβ)
Once hydrolyzed, the liberated free BPA acts as a potent xenoestrogen. It binds directly to Estrogen Receptors (ERα and ERβ) in target tissues, inducing inappropriate gene transcription[3]. This receptor agonism promotes aberrant adipogenesis and upregulates proinflammatory cytokines (IL-6, IL-1β, TNF-α), driving the chronic low-grade inflammation characteristic of metabolic syndrome[3].
2.2. The Gut-Microbiome-Endocrine Axis
A secondary, yet equally critical, mechanism of endocrine disruption involves the gut microbiome. BPA exposure significantly alters microbial diversity, often increasing the Firmicutes/Bacteroidetes ratio and depleting beneficial taxa[5].
This dysbiosis directly suppresses the microbial fermentation of dietary fibers into SCFAs—specifically acetate, propionate, and butyrate[2]. Because propionate and butyrate act as signaling molecules that regulate cholesterol synthesis, maintain the intestinal barrier, and modulate systemic energy homeostasis, their depletion acts as a secondary endocrine disruption that exacerbates hepatotoxicity and obesity[2][6].
Fig 1. Toxicokinetic and endocrine-disrupting signaling pathway of BPA-AP and its metabolites.
Experimental Methodologies: Self-Validating Systems
To rigorously evaluate the EDC potential of BPA esters, researchers must employ self-validating protocols that account for both in vitro hydrolysis and in vivo metabolic disruption.
Protocol A: LC-MS/MS Guided In Vitro Hydrolysis & ERα Reporter Assay
Purpose: To differentiate the intrinsic estrogenic activity of intact BPA-AP from its hydrolyzed metabolites, establishing a direct causal link between esterase activity and endocrine disruption.
-
Cell Culture Preparation: Seed MCF-7 breast cancer cells (stably transfected with an ERα-luciferase reporter plasmid) in 96-well plates at 1×104 cells/well.
-
Metabolic Activation (The Self-Validating Step): Prepare two parallel treatment arms:
-
Arm 1 (Intact): BPA-AP (0.1 to 10 μM) in standard assay media.
-
Arm 2 (Hydrolyzed): BPA-AP pre-incubated with human liver S9 fractions and an NADPH regenerating system for 2 hours at 37°C to simulate hepatic esterase cleavage.
-
-
Treatment & Incubation: Expose the MCF-7 cells to both arms for 24 hours. Utilize 17β-estradiol (10 nM) as a positive control.
-
Quantification: Lyse the cells and measure luminescence using a microplate reader to quantify ERα activation. Concurrently, analyze aliquots of the S9-treated media via LC-MS/MS to verify the stoichiometric conversion of BPA-AP to free BPA.
Protocol B: In Vivo SCFA Quantification via GC-MS
Purpose: To validate the downstream metabolic endocrine disruption caused by BPA-AP's impact on gut flora.
-
Animal Dosing: Administer BPA-AP (0, 5, 50 mg/kg bw/day) dissolved in a corn oil vehicle to male Sprague-Dawley rats via oral gavage for 30 consecutive days[2][5].
-
Sample Collection: Collect fresh fecal pellets on Day 30. Immediately snap-freeze the samples in liquid nitrogen to halt microbial metabolism and preserve the SCFA profile.
-
SCFA Extraction: Homogenize 100 mg of feces in 1 mL of acidified water (pH 2.0 adjusted with HCl). Add 2-ethylbutyric acid as an internal standard. Extract the SCFAs using 1 mL of diethyl ether, vortexing vigorously for 5 minutes.
-
GC-MS Analysis: Inject 1 μL of the upper ether layer into a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a DB-FFAP capillary column. Quantify acetate, propionate, and butyrate based on established standard curves.
Fig 2. Self-validating experimental workflow for assessing BPA-AP endocrine disruption.
Quantitative Data Synthesis
To facilitate rapid comparison, the following tables summarize the toxicokinetic properties of BPA-AP and the downstream effects of its metabolites on the gut-endocrine axis.
Table 1: Comparative Endocrine Activity & Toxicokinetics [1][4]
| Compound | ERα Relative Binding Affinity | Hepatic Hydrolysis Rate (In Vivo) | Primary Circulating Metabolites |
| Free BPA | High (Reference Agonist) | N/A | Glucuronide/Sulfate conjugates |
| Intact BPA-AP | Low (Due to steric hindrance) | Rapid (< 15 minutes) | BPA, Acetic Acid, Propionic Acid |
| BPA Diacetate | Low | Rapid (< 10 minutes) | BPA, Acetic Acid |
Table 2: Impact of BPA Exposure on Fecal SCFA Profiles (Rodent Model) [2][6]
| SCFA Metabolite | Healthy Control (Relative Abundance) | BPA Exposed (Relative Abundance) | Endocrine/Metabolic Consequence of Depletion |
| Acetate | Normal | Significantly Decreased | Impaired lipogenesis and systemic energy regulation. |
| Propionate | Normal | Significantly Decreased | Increased hepatic cholesterol synthesis; insulin resistance. |
| Butyrate | Normal | Significantly Decreased | Compromised intestinal barrier; elevated systemic inflammation. |
Sources
- 1. Bisphenol A acetate propionate technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bisphenol F exposure induced vascular toxicity through intestinal microbiota imbalance [frontiersin.org]
Biodegradation pathways of Bisphenol A acetate propionate in soil and water
An In-Depth Technical Guide to the Biodegradation Pathways of Bisphenol A Acetate Propionate in Soil and Water
Abstract
Bisphenol A acetate propionate (BPA-AP) is a derivative of Bisphenol A (BPA), a widely used industrial chemical. While the environmental fate of BPA is extensively studied, the specific pathways for its ester derivatives like BPA-AP are less characterized. This technical guide synthesizes current knowledge to propose and detail the biodegradation pathways of BPA-AP in terrestrial and aquatic environments. We posit a primary two-stage degradation process: an initial enzymatic hydrolysis of the acetate and propionate ester linkages to yield BPA, followed by the microbial degradation of the core BPA molecule. This guide provides a comprehensive overview of the key microbial players, enzymatic mechanisms, and metabolic intermediates involved in these subsequent pathways in both soil and water. Furthermore, it outlines detailed experimental protocols for researchers to validate these proposed pathways and quantify degradation kinetics.
Introduction: Bisphenol A Acetate Propionate as an Emerging Contaminant
Bisphenol A (BPA) is a high-production-volume chemical used in the manufacturing of polycarbonate plastics and epoxy resins[1][2]. Its detection in various environmental compartments, including water and soil, has raised significant concern due to its endocrine-disrupting properties[1][2]. Bisphenol A acetate propionate (BPA-AP) is an esterified derivative of BPA. While specific data on BPA-AP is scarce, it is hypothesized that its environmental entry and fate are closely linked to that of BPA.
The primary hypothesis underpinning the biodegradation of BPA-AP is the initial, rapid enzymatic hydrolysis of its ester bonds by ubiquitous microbial esterases in soil and water. This reaction would release Bisphenol A (BPA), acetic acid, and propionic acid. The latter two are readily assimilated into central microbial metabolism. The environmental fate of BPA-AP is thus largely dictated by the subsequent degradation of the more persistent BPA molecule. This guide will, therefore, focus on the well-documented biodegradation pathways of BPA.
Proposed Initial Hydrolysis of BPA-AP
The first critical step in the environmental degradation of BPA-AP is the cleavage of its ester linkages. This process is likely catalyzed by non-specific esterases, such as lipases and carboxylesterases, which are widely produced by soil and aquatic microorganisms.
Hypothesized Reaction: BPA-AP + 2 H₂O ---(Microbial Esterases)--> Bisphenol A + Acetic Acid + Propionic Acid
This initial hydrolysis is predicted to be a rapid detoxification step, as it liberates the core phenolic structure (BPA) for further degradation.
Biodegradation of Bisphenol A in Soil Ecosystems
Once BPA is released, its fate in soil is governed by the complex interplay of microbial activity and soil physicochemical properties. Aerobic conditions are generally more favorable for rapid degradation[3].
Key Microbial Players in Soil
A diverse range of soil bacteria and fungi have demonstrated the ability to degrade BPA. Many of these microorganisms can utilize BPA as a sole source of carbon and energy[3][4].
-
Bacteria : Genera such as Sphingomonas, Pseudomonas, and Bacillus are frequently identified as potent BPA degraders.[5][6][7][8] For instance, Sphingomonas species are among the most widely reported for their ability to metabolize BPA.[6][9] Bacillus species have also shown high efficiency, with some strains degrading up to 85% of BPA within 24 hours[10].
-
Fungi : White-rot fungi are particularly effective due to their production of powerful, non-specific extracellular lignin-degrading enzymes.[3] Genera like Fusarium, Aspergillus, and Emericella have been noted for their BPA degradation capabilities[3].
Aerobic Degradation Pathway in Soil
Under aerobic conditions, the degradation of BPA typically proceeds through oxidative cleavage of the aromatic rings.
DOT Script for Aerobic BPA Degradation Pathway in Soil
Caption: Proposed aerobic degradation pathway of BPA-AP in soil.
The key enzymatic steps involve:
-
Hydroxylation: The process is often initiated by monooxygenases, such as cytochrome P450 enzymes, which hydroxylate the aromatic ring.[2][3]
-
Ring Cleavage: The hydroxylated intermediates are then subject to ring cleavage by dioxygenases, breaking open the aromatic structure to form aliphatic carboxylic acids.[2]
-
Mineralization: These simpler organic acids are further metabolized through central pathways like the TCA cycle, ultimately leading to carbon dioxide, water, and new cell biomass.[5]
Biodegradation of Bisphenol A in Aquatic Systems
In aquatic environments, BPA degradation is influenced by factors such as microbial population density, oxygen availability, temperature, and pH.
Key Microbial Players in Water
Similar to soil, bacteria from the genera Pseudomonas and Sphingomonas are effective BPA degraders in river water.[11][12] Algae, such as Chlorella vulgaris, have also been shown to contribute to BPA transformation.[12] The half-life of BPA in surface waters is relatively short, often ranging from 2.5 to 15 days, indicating that BPA-degrading microorganisms are widely distributed.[1][13][14]
Degradation Pathways in Water
-
Aerobic Conditions : The aerobic degradation pathway in water mirrors that in soil, involving hydroxylation and subsequent ring cleavage. Studies in river water show rapid degradation under aerobic conditions, with half-lives as short as 2 to 3 days.[11][14]
-
Anaerobic Conditions : BPA is significantly more persistent under anaerobic conditions, such as in deep sediments.[3][15] While some studies have suggested potential for abiotic degradation under anoxic conditions, microbial anaerobic degradation has not been well-documented.[15][16] The lack of oxygen as a terminal electron acceptor poses a significant barrier to the breakdown of the stable aromatic structure of BPA.
Key Enzymes and Mechanisms in BPA Degradation
The microbial breakdown of BPA is mediated by several key classes of enzymes.
-
Laccases and Peroxidases : These extracellular enzymes, commonly produced by fungi, are highly effective in oxidizing phenolic compounds like BPA.[4][17] Manganese peroxidase (MnP) and lignin peroxidase (LiP) generate highly reactive radicals that can initiate BPA degradation.[2][3][10] Laccase, a multi-copper oxidase, catalyzes the one-electron oxidation of BPA.[3]
-
Cytochrome P450 Monooxygenases : These intracellular enzymes are crucial in the initial hydroxylation steps of the BPA molecule in many bacteria, such as Sphingomonas species.[2][3]
Table 1: Key Enzymes in BPA Biodegradation
| Enzyme Class | Producing Organisms | Role in Degradation | Reference |
|---|---|---|---|
| Laccase | Fungi, Bacteria, Plants | Oxidation of phenolic compounds | [3][4] |
| Manganese Peroxidase (MnP) | Fungi (White-rot) | Generation of radicals for oxidation | [2][3][10] |
| Lignin Peroxidase (LiP) | Fungi (White-rot) | Generation of radicals for oxidation | [2][10] |
| Cytochrome P450 | Bacteria (Sphingomonas) | Initial hydroxylation of aromatic rings |[2][3] |
Experimental Protocols for Studying BPA-AP Biodegradation
To validate the proposed pathways and determine degradation kinetics, a systematic experimental approach is required.
Protocol: Soil Microcosm Study
-
Soil Collection and Characterization: Collect soil from a relevant site. Characterize its pH, organic matter content, texture, and microbial biomass.
-
Microcosm Setup: Prepare microcosms using glass jars. To 100g of soil, add a solution of BPA-AP to achieve a final concentration (e.g., 10 mg/kg). Adjust moisture content to 60% of water-holding capacity. Prepare sterile controls by autoclaving the soil.
-
Incubation: Incubate microcosms in the dark at a controlled temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), destructively sample triplicate microcosms.
-
Extraction: Extract BPA-AP and its metabolites (BPA, hydroxylated intermediates) from soil using an appropriate solvent like acetonitrile.
-
Analysis: Analyze the extracts using LC-MS/MS or GC-MS for identification and quantification.[18]
Protocol: Aquatic Microcosm Study
-
Water Collection: Collect surface water from a river or lake.
-
Microcosm Setup: In glass flasks, add 500 mL of river water. Spike with BPA-AP to a final concentration (e.g., 100 µg/L). Include sterile controls (autoclaved or filtered water).
-
Incubation: Incubate at a controlled temperature with shaking to ensure aerobic conditions.
-
Sampling: Collect water samples at set time intervals.
-
Sample Preparation: Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[19][20]
-
Analysis: Quantify BPA-AP and its degradation products using LC-MS/MS.[20]
DOT Script for Experimental Workflow
Caption: General experimental workflow for a BPA-AP biodegradation study.
Comparative Analysis: Soil vs. Water
The degradation of BPA, and by extension BPA-AP, exhibits key differences between terrestrial and aquatic environments.
Table 2: Comparison of BPA Biodegradation in Soil and Water
| Parameter | Soil Environment | Aquatic Environment |
|---|---|---|
| Primary Degraders | Bacteria (Sphingomonas, Bacillus), Fungi | Bacteria (Pseudomonas), Algae |
| Degradation Rate | Variable; influenced by soil type, organic matter. Half-life can be from days to months.[6] | Generally faster in aerobic surface waters (half-life of days).[1][14] |
| Persistence | Higher potential for persistence, especially in deeper, anoxic soil layers. | Low persistence in aerobic waters; high persistence in anoxic sediments.[3][15] |
| Influencing Factors | pH, temperature, moisture, redox potential, microbial diversity.[10] | pH, temperature, oxygen, microbial density, sunlight (photodegradation). |
Conclusion and Future Directions
The biodegradation of Bisphenol A acetate propionate in the environment is likely initiated by the enzymatic hydrolysis of its ester bonds, yielding Bisphenol A. The subsequent degradation of BPA is a well-documented microbial process, predominantly occurring under aerobic conditions in both soil and water. Key players include a diverse array of bacteria and fungi that employ powerful oxidative enzymes like monooxygenases, peroxidases, and laccases to break down the resilient aromatic structure.
Future research should focus on:
-
Confirming the initial hydrolysis step of BPA-AP and identifying the specific esterase enzymes involved.
-
Identifying the complete metabolic pathway , including all transient intermediates, to conduct a thorough toxicological assessment.
-
Investigating the influence of co-contaminants on BPA-AP degradation rates and pathways.
-
Exploring bioremediation strategies using isolated, highly efficient microbial strains or their enzymes to treat contaminated sites.[4]
This guide provides a foundational framework for researchers in environmental science and drug development to understand and investigate the environmental fate of BPA-AP and similar emerging contaminants.
References
-
Research Progress of Methods for Degradation of Bisphenol A - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Bisphenol A - Wikipedia. (2024, April 20). Wikipedia. [Link]
-
A Review on Microbial Enzyme Mediated Degradation of Bisphenol A | Atlantis Press. (2026, March 5). Atlantis Press. [Link]
-
Biodegradation or metabolism of bisphenol A: From microorganisms to mammals. (2005). Journal of Environmental Science and Health, Part C, 23(1), 75-90. [Link]
-
Bisphenol A degradation in water by ligninolytic enzymes - PubMed. (2013, August 15). PubMed. [Link]
-
Fate of Bisphenol A in Terrestrial and Aquatic Environments | Environmental Science & Technology - ACS Publications. (2016, July 12). ACS Publications. [Link]
-
Environmental Fate of Bisphenol A and Its Biological Metabolites in River Water and Their Xeno-estrogenic Activity - ACS Publications. (2004, March 18). ACS Publications. [Link]
-
Bisphenol A Degradation by Bacteria Isolated from River Water - ResearchGate. (n.d.). ResearchGate. [Link]
-
Degradation of Bisphenol A by Bacillus subtilis P74 Isolated from Traditional Fermented Soybean Foods - MDPI. (2023, August 22). MDPI. [Link]
-
Fate of Bisphenol A in Terrestrial and Aquatic Environments (Journal Article) | OSTI.GOV. (2020, February 15). U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Soil Microbiome Response to Contamination with Bisphenol A, Bisphenol F and Bisphenol S - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Research Progress of Methods for Degradation of Bisphenol A - MDPI. (2023, December 9). MDPI. [Link]
-
Bisphenol A—A Dangerous Pollutant Distorting the Biological Properties of Soil - MDPI. (2021, November 25). MDPI. [Link]
-
A review of the environmental fate, effects, and exposures of bisphenol A - PubMed. (1998, April). PubMed. [Link]
-
Fate of Bisphenol A in Terrestrial and Aquatic Environments. | Semantic Scholar. (2016). Semantic Scholar. [Link]
-
The microbial removal of bisphenols in aquatic microcosms and associated alteration in bacterial community - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Isolation and characterization of a bisphenol A-degrading strain, Pseudomonas aeruginosa DU2, from soil containing decaying plants - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Complete Genome Sequence of Bisphenol A-Degrading Bacterium Sphingobium sp. Strain A3, Isolated from Contaminated Soil - PMC. (2021, January 7). National Center for Biotechnology Information. [Link]
-
Biodegradation of Bisphenol a by Chlorella vulgaris and Aeromonas Hydrophilia - DergiPark. (n.d.). DergiPark. [Link]
-
Biodegradation of bisphenol A in aquatic environments: river die-away - PubMed. (2001, December 15). PubMed. [Link]
-
A comprehensive study on bisphenol A degradation by newly isolated strains Acinetobacter sp. K1MN and Pseudomonas sp. BG12 - PMC. (2020, November 17). National Center for Biotechnology Information. [Link]
-
Establishing Efficient Bisphenol A Degradation by Engineering Shewanella oneidensis. (2021, November 18). ACS Publications. [Link]
-
Bisphenol A and Metabolites in Meat and Meat Products: Occurrence, Toxicity, and Recent Development in Analytical Methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Analytical Methods for Determination of Bisphenol A | Pocket Dentistry. (2015, October 30). Pocket Dentistry. [Link]
-
Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources a. (2016). TrAC Trends in Analytical Chemistry, 76, 175-188. [Link]
-
Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC. (2022, November 29). National Center for Biotechnology Information. [Link]
-
An Overview of Analytical Methods for Bisphenol A - Semantic Scholar. (2020). Semantic Scholar. [Link]
-
Bisphenol A removal and degradation pathways in microorganisms with probiotic properties. (2021, July 5). Journal of Hazardous Materials, 413, 125363. [Link]
-
Biodegradation and detoxification of bisphenol A by bacteria isolated from desert soils. (2019, May 22). 3 Biotech, 9(6), 221. [Link]
-
Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater - MDPI. (2009, April 17). MDPI. [Link]
-
Biodegradation or metabolism of bisphenol A: from microorganisms to mammals - PubMed. (2006, January 16). PubMed. [Link]
-
Biotransformation of Bisphenol AF to Its Major Glucuronide Metabolite Reduces Estrogenic Activity | PLOS One - Research journals. (2013, December 13). PLOS One. [Link]
-
Influence of Gut Microbiota on Metabolism of Bisphenol A, a Major Component of Polycarbonate Plastics - MDPI. (2023, March 31). MDPI. [Link]
Sources
- 1. Bisphenol A - Wikipedia [en.wikipedia.org]
- 2. A Review on Microbial Enzyme Mediated Degradation of Bisphenol A | Atlantis Press [atlantis-press.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Bisphenol A by Bacillus subtilis P74 Isolated from Traditional Fermented Soybean Foods [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of Methods for Degradation of Bisphenol A [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodegradation of bisphenol A in aquatic environments: river die-away - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fate of Bisphenol A in Terrestrial and Aquatic Environments (Journal Article) | OSTI.GOV [osti.gov]
- 17. Bisphenol A degradation in water by ligninolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. library.dphen1.com [library.dphen1.com]
- 19. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for the Utilization of Bisphenol A Acetate Propionate in Polymer Synthesis
Introduction: Unveiling the Potential of a Unique Bisphenol A Derivative
Bisphenol A (BPA) has long been a cornerstone in the synthesis of high-performance polymers such as polycarbonates and epoxy resins.[1][2] Its rigid structure imparts excellent thermal and mechanical properties to these materials.[2] The derivatization of BPA into various esters and ethers has been a key strategy to fine-tune its properties and processing characteristics for a wide range of applications, from advanced composites to adhesives and coatings.[1][3]
This document provides detailed application notes and experimental protocols for a unique derivative, Bisphenol A acetate propionate. This compound is a mixed ester, and commercially available technical grades often contain a mixture of Bisphenol A diacetate, Bisphenol A dipropionate, and the primary Bisphenol A acetate propionate.[4] This mixed composition, along with its ester functionalities, presents distinct opportunities and considerations in polymer synthesis.
These protocols are designed for researchers, scientists, and professionals in drug development and material science, offering a foundation for exploring the incorporation of Bisphenol A acetate propionate into novel polymer architectures. The methodologies are grounded in established principles of polymer chemistry, particularly polyester and vinyl ester synthesis, providing a scientifically rigorous starting point for innovation.
Physicochemical Properties and Safety Considerations
A thorough understanding of the monomer's properties is critical for successful polymer synthesis. The following table summarizes the key characteristics of technical grade Bisphenol A acetate propionate.
| Property | Value | Source |
| Appearance | Solid | [4] |
| Assay | >97% (as a mixture of diacetate, acetate/propionate, dipropionate) | [4] |
| Melting Point | 39-44 °C | [4] |
| Viscosity | 2,000 cP at 25 °C | [4] |
| Key Characteristics | Hydrolytically resistant, low melting point, thermally stable, hydrophobic | [4] |
| Suggested Applications | Toughener, film adhesives, pre-applied adhesives | [4] |
Safety Information:
Bisphenol A acetate propionate is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H410 (Very toxic to aquatic life with long-lasting effects).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Application Note 1: Synthesis of Polyesters via Melt Transesterification
Principle of the Method:
Transesterification is a powerful and widely used method for synthesizing polyesters without the need for aggressive reagents like acid chlorides.[5] In this process, an exchange reaction occurs between an ester and an alcohol, or in this case, between two different esters. The synthesis of poly(bisphenol A carbonate) from Bisphenol A diacetate and diphenyl carbonate is a well-documented example of this approach.[6][7] By reacting Bisphenol A acetate propionate with a diester monomer, such as dimethyl terephthalate (DMT), at elevated temperatures and under vacuum, a high molecular weight polyester can be formed. The reaction is driven to completion by the removal of the volatile byproducts, methyl acetate and methyl propionate. A catalyst, typically a titanium or tin compound, is used to accelerate the reaction.
Experimental Workflow: Melt Transesterification
Caption: Workflow for polyester synthesis via melt transesterification.
Detailed Protocol:
-
Reactor Setup:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask. The collection flask should be connected to a vacuum pump through a cold trap.
-
Ensure all glassware is thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen to prevent moisture contamination.
-
-
Charging the Reactor:
-
In a fume hood, charge the flask with equimolar amounts of Bisphenol A acetate propionate and dimethyl terephthalate (DMT).
-
Add a catalytic amount of titanium(IV) butoxide (Ti(OBu)4), typically 0.05-0.1 mol% relative to the DMT.
-
-
First Stage: Transesterification under Nitrogen:
-
Begin stirring and gently heat the reaction mixture in a silicone oil bath or using a heating mantle.
-
Once the reactants have melted to form a homogeneous mixture (approximately 180-200°C), continue heating under a slow stream of nitrogen for 1-2 hours. During this stage, the initial transesterification will occur, releasing methyl acetate and methyl propionate, which will be collected in the receiving flask.
-
-
Second Stage: Polycondensation under Vacuum:
-
Gradually increase the temperature to 220-260°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mmHg over about an hour. This is a critical step; a sudden application of vacuum can cause excessive foaming.
-
As the polycondensation proceeds, the viscosity of the melt will increase significantly. The removal of the volatile byproducts drives the reaction toward the formation of a high molecular weight polymer.
-
Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).
-
-
Product Isolation and Purification:
-
Release the vacuum with nitrogen and allow the reactor to cool to room temperature.
-
The resulting polymer will be a solid glass or semi-crystalline material. It may be necessary to carefully break the flask to retrieve the product if it is highly viscous.
-
For purification, dissolve the crude polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it by slowly adding the solution to a non-solvent (e.g., methanol).
-
Filter the purified polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Application Note 2: Formulation of a Vinyl Ester Resin System
Principle of the Method:
Vinyl ester resins are a class of thermosetting polymers known for their excellent chemical resistance and mechanical properties. They are typically synthesized by the reaction of an epoxy resin, such as the diglycidyl ether of bisphenol A (DGEBA), with an unsaturated carboxylic acid like methacrylic acid.[8][9] This reaction caps the epoxy chains with reactive methacrylate groups. The resulting resin is then dissolved in a reactive diluent, most commonly styrene, and cured via free-radical polymerization initiated by heat or a catalyst system (e.g., a peroxide initiator and a promoter).
While Bisphenol A acetate propionate does not possess the terminal vinyl groups for direct polymerization in this manner, its properties—such as being a low-melting solid and a toughener—make it a candidate for use as a modifier in vinyl ester formulations.[4] It can potentially act as a reactive diluent or a flexibilizer, being physically incorporated into the crosslinked network.
Workflow: Vinyl Ester Resin Curing
Caption: Workflow for the formulation and curing of a modified vinyl ester resin.
Detailed Protocol:
-
Preparation of the Resin Blend:
-
In a disposable beaker, weigh the desired amount of a commercial vinyl ester resin pre-dissolved in styrene (e.g., Derakane™ series).
-
Gently warm the Bisphenol A acetate propionate to just above its melting point (approx. 50°C) to form a low-viscosity liquid.
-
Add the molten Bisphenol A acetate propionate to the vinyl ester resin. The amount can be varied (e.g., 5-20 wt%) to study its effect on the final properties.
-
Thoroughly mix the components with a mechanical stirrer until a clear, homogeneous solution is obtained. Allow the mixture to cool to room temperature.
-
-
Curing Procedure:
-
To the resin blend, add the promoter, typically a solution of cobalt naphthenate (e.g., 0.1-0.5 wt%). Mix thoroughly. Caution: Never mix the promoter and initiator directly, as this can lead to an explosive decomposition.
-
Add the initiator, methyl ethyl ketone peroxide (MEKP) (e.g., 1-2 wt%), to the resin blend and mix vigorously for 1-2 minutes.
-
The pot life (working time) will depend on the concentrations of the initiator and promoter and the ambient temperature.
-
-
Casting and Curing:
-
Pour the initiated resin into a pre-treated mold (e.g., a glass plate with a silicone rubber gasket, treated with a mold release agent).
-
Allow the resin to cure at room temperature. The curing process is exothermic and will proceed through a gel stage to a hard solid. This may take several hours.
-
-
Post-Curing:
-
For optimal properties, a post-curing step is required. After the resin has hardened at room temperature (typically 24 hours), place the molded part in an oven.
-
Post-cure at a temperature of 80-120°C for 2-4 hours. This ensures complete reaction of the vinyl groups, maximizing the crosslink density and enhancing the thermal and mechanical properties of the final thermoset.
-
-
Demolding and Characterization:
-
Allow the part to cool to room temperature before demolding.
-
The resulting thermoset polymer can be characterized by various techniques to evaluate the effect of the Bisphenol A acetate propionate modifier.
-
Characterization of Synthesized Polymers
Proper characterization is essential to understand the structure-property relationships of the newly synthesized materials.
| Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the formation of ester linkages in polyesters (C=O stretch around 1720 cm⁻¹) and the disappearance of hydroxyl groups. In vinyl esters, it tracks the disappearance of the C=C double bond peak (around 1635 cm⁻¹) during curing. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information, confirming the incorporation of the Bisphenol A acetate propionate and comonomer units into the polymer backbone. It can be used to determine the copolymer composition. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of soluble polymers (e.g., the polyester from Application 1). |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For thermosets, it can be used to monitor the extent of cure. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. It provides the decomposition temperature (Td). |
| Dynamic Mechanical Analysis (DMA) | For thermosets, this technique measures the storage modulus, loss modulus, and tan delta as a function of temperature, providing information on the material's viscoelastic properties and Tg. |
| Mechanical Testing | For thermosets, tensile testing (ASTM D638) and hardness testing (Shore or Rockwell) can be performed to quantify the material's strength, stiffness, and toughness. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight in Melt Polycondensation | 1. Presence of moisture in reactants. 2. Inefficient removal of byproducts. 3. Imprecise stoichiometry. 4. Insufficient reaction time or temperature. | 1. Thoroughly dry all reactants and glassware. 2. Ensure a high vacuum (<1 mmHg) and adequate surface area for byproduct evaporation. 3. Accurately weigh all reactants. 4. Increase reaction time or temperature. |
| Incomplete Curing of Vinyl Ester Resin | 1. Incorrect initiator/promoter ratio. 2. Low ambient temperature. 3. Inhibition by impurities. | 1. Verify the concentrations of initiator and promoter. 2. Perform curing in a temperature-controlled environment (>20°C). 3. Ensure all components are of appropriate purity. |
| Polymer Discoloration (Yellowing) | 1. Thermal degradation during melt polycondensation. 2. Oxidation. | 1. Use a lower reaction temperature or shorter reaction time. Add a thermal stabilizer (e.g., a phosphite antioxidant). 2. Maintain a strict inert atmosphere (nitrogen or argon) throughout the process. |
Conclusion
Bisphenol A acetate propionate represents a versatile, though not traditionally utilized, building block for polymer synthesis. Its ester functionalities allow for its incorporation into polyester backbones via melt transesterification, offering a route to high-performance thermoplastics. Furthermore, its physical properties suggest its potential as a functional additive in thermosetting systems like vinyl ester resins, where it may enhance toughness and modify processing characteristics. The protocols outlined in this guide provide a robust framework for researchers to explore these possibilities, paving the way for the development of new materials with tailored properties. As with any research, careful execution, thorough characterization, and a systematic approach to optimization are key to unlocking the full potential of this unique monomer.
References
-
Berti, C., Bonora, V., Pilati, F., & Fiorini, M. (1991). Synthesis of aromatic polyesters based on bisphenol A and phthalic acids. A new preparative process. Macromolecules, 24(19), 5269–5275. [Link]
-
Dodiuk, H. (2025, March 17). Thermoset Polymers: Vinyl Esters. Polymer Properties Database. [Link]
-
Constantin, C. P., & Hamerton, I. (2018). Synthesis and Characterization of Some Polyesters and Poly(ester-imide)s Based on Bisphenol-A Derivatives. ResearchGate. [Link]
-
Kumar, A., & Sharma, G. (2015). Environmentally benign synthesis of vinyl ester resin from biowaste glycerin. RSC Advances, 5(10), 7384-7390. [Link]
-
Wikipedia. (2024). Bisphenol A. [Link]
-
VTechWorks. (n.d.). Literature review - VTechWorks. [Link]
-
Pączkowski, P., Głogowska, K., Miazga-Karska, M., & Gawdzik, B. (2022). Alternative Approach to the Synthesis of Vinyl Ester Resins—Composites and Their Biomedical Application. Polymers, 14(23), 5269. [Link]
-
ACS Publications. (1991). Synthesis of aromatic polyesters based on bisphenol A and phthalic acids. A new preparative process. Macromolecules. [Link]
-
Bisphenol A Resin Materials. (2025, July 9). Structure, Function, and Comprehensive Industry Applications. [Link]
-
ResearchGate. (n.d.). Polymerization of bisphenol A diacetate (2). [Link]
-
Science Publications. (2021). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. [Link]
-
ResearchGate. (2025, September 27). Bisphenol A-based polycarbonates: Characterization of commercial samples. [Link]
-
Chemical Dynamics, LLC. (2022, March 30). Chemistry of Ambient Cure Epoxy Resins and Hardeners. [Link]
-
ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. [Link]
-
Vaia. (n.d.). (a) Propose a mechanism for the reaction of bisphenol A with phosgene.... [Link]
-
ResearchGate. (2019, March 1). Depolymerization of End-of-Life Poly(bisphenol A carbonate) via Transesterification with Acetic Anhydride as Depolymerization Reagent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nerpa.ca [nerpa.ca]
- 3. Bisphenol A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermoset Polymers: Vinyl Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Note: Bisphenol A Acetate Propionate (BPA-AP) as an Advanced Epoxy Curative for High-Performance and Hybrid Adhesives
Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers in Advanced Manufacturing and Medical Device Development.
Executive Summary & Mechanistic Paradigm
In the realm of advanced thermosets and adhesives, formulators constantly battle the trade-off between moisture resistance, toughness, and curing compatibility. Traditional amine curatives often yield hydrophilic networks susceptible to hydrolytic degradation, while standard phenolic curatives (such as unmodified bisphenol A or novolacs) possess free hydroxyl (-OH) groups that act as radical scavengers, severely limiting their use in UV/thermal dual-cure hybrid systems.
Bisphenol A Acetate Propionate (BPA-AP) , commercially recognized as EC-326, represents a paradigm shift in epoxy curing technology . By esterifying the phenolic groups with a statistical mixture of acetate and propionate moieties, BPA-AP functions as an active ester curing agent .
The Causality of Performance: When BPA-AP reacts with an epoxide ring, it forms an ester linkage and a secondary ether linkage without generating secondary hydroxyl groups. The absence of polar -OH groups in the cured network imparts exceptional hydrophobicity and hydrolytic stability. Furthermore, because there are no free phenolic protons to quench free radicals, BPA-AP is completely orthogonal to free-radical polymerization, making it an ideal curative for high-performance epoxy/acrylate hybrid adhesives .
Physicochemical Profile
The unique physical state of BPA-AP is driven by its composition. It is not a single discrete molecule, but a >97% pure statistical mixture of three functionalized bisphenol A derivatives: diacetate, propionate/acetate, and dipropionate.
Expert Insight: This statistical distribution disrupts molecular crystal lattice packing. As a result, BPA-AP exhibits significant melting point depression (39–45 °C) and can exist as a stable, low-viscosity supercooled liquid at room temperature. This causality is critical for formulators designing solvent-free, 100% solids film adhesives or pre-applied pastes.
| Property | Value | Test Method / Significance |
| Appearance | White to yellow solid | Visual |
| Composition | ~25% diacetate, ~50% mixed, ~25% dipropionate | Drives lattice disruption |
| Melting Point | 39 – 45 °C | DSC (Enables low-temp processing) |
| Viscosity (Supercooled) | ~2,200 cP at 25 °C | Haake Rheometer |
| Density | 1.12 g/cc | Standard Pycnometry |
| Functionality | 2 (Difunctional active ester) | Dictates network architecture |
| Molecular Weight | ~326.4 g/mol | Required for stoichiometric math |
| Decomposition Temp. | ~250 °C | TGA (High thermal stability) |
Reaction Pathways & Curing Architecture
The final polymer architecture dictated by BPA-AP is highly sensitive to the stoichiometric ratio between the active ester and the epoxy resin.
Fig 1: Stoichiometry-dependent curing pathways of BPA-AP with difunctional epoxy resins.
Fig 2: Orthogonal curing in a BPA-AP mediated hybrid epoxy-acrylate adhesive system.
Advanced Formulation Protocols
Protocol A: Synthesis of Moisture-Resistant Thermoplastic Epoxy Films
Objective: Synthesize a linear, highly tough thermoplastic film using a strict 1:1 equivalent ratio. Causality: A 1:1 stoichiometric ratio between a difunctional epoxy and the difunctional BPA-AP ensures linear chain extension without 3D crosslinking. This yields a thermoplastic material that can be re-melted, offering extreme toughness and low moisture uptake compared to traditional thermosets .
Step-by-Step Methodology:
-
Stoichiometric Calculation: Determine the Epoxide Equivalent Weight (EEW) of your base resin (e.g., standard Bisphenol A diglycidyl ether, EEW ~190 g/eq). Match this precisely with the Active Equivalent Weight of BPA-AP (approx. 163 g/eq).
-
Thermal Homogenization: Heat the epoxy resin to 50 °C. Gradually fold in the BPA-AP. Insight: Heating slightly above BPA-AP's melting point (45 °C) ensures a homogeneous liquid mixture without initiating premature cure, avoiding localized concentration gradients.
-
Catalysis & Degassing: Add 0.5–1.0 wt% of a latent Lewis acid or imidazole catalyst (e.g., 2-ethyl-4-methylimidazole). Mix thoroughly under vacuum (<-0.08 MPa) for 10 minutes. Insight: Vacuum degassing is non-negotiable; entrapped micro-bubbles act as stress concentrators, prematurely initiating mechanical failure in linear polymers.
-
Curing Profile: Cast the mixture onto a release liner. Cure at 120 °C for 1 hour to initiate chain extension, followed by a post-cure at 150 °C for 2 hours to drive the reaction to completion.
-
Self-Validating System:
-
Chemical Validation: Analyze the cured film via ATR-FTIR. The complete disappearance of the oxirane ring peak at ~915 cm⁻¹ validates 100% conversion.
-
Thermomechanical Validation: Subject the film to DSC. The presence of a distinct Glass Transition Temperature (Tg) and the ability to flow above this temperature validates the successful synthesis of a thermoplastic rather than a thermoset.
-
Protocol B: Formulation of Orthogonally Cured Hybrid Adhesives (Epoxy/Acrylate)
Objective: Create a dual-cure (UV/Thermal) adhesive for high-speed optoelectronics or medical device assembly. Causality: Traditional phenolic curatives quench the free radicals required for acrylate UV curing. BPA-AP’s esterified structure prevents radical scavenging. This allows the acrylate phase to cure rapidly via UV for immediate fixturing, while the epoxy phase cures thermally to provide "dark-cure" adhesion in shadow zones and long-term environmental durability .
Step-by-Step Methodology:
-
Acrylate Phase Preparation: In an amber-lit environment, blend 30 wt% urethane acrylate oligomer with 2 wt% of an alpha-hydroxyketone photoinitiator (e.g., Irgacure 184).
-
Epoxy Phase Preparation: Blend 50 wt% cycloaliphatic epoxy resin with 18 wt% BPA-AP. Add 1 wt% thermal latent catalyst. Insight: Cycloaliphatic epoxies are chosen here for their superior UV stability compared to standard DGEBA resins, preventing yellowing in the final optical or medical device.
-
Hybrid Blending: Combine both phases using a planetary centrifugal mixer (e.g., Thinky mixer) at 2000 RPM for 2 minutes.
-
Stage 1 Cure (UV Fixturing): Apply the adhesive to the substrate. Irradiate with 365 nm UV light at a dose of 300 mJ/cm². Validation: The adhesive must immediately transition to a tack-free solid. If the surface remains tacky, oxygen inhibition has occurred, or the photoinitiator concentration requires optimization.
-
Stage 2 Cure (Thermal Crosslinking): Bake the fixtured assembly at 130 °C for 60 minutes to crosslink the epoxy network. Validation: Perform a lap shear test. A cohesive failure (where the substrate breaks before the adhesive bond) indicates successful Interpenetrating Polymer Network (IPN) formation.
Troubleshooting & Optimization
-
Incomplete Thermoset Formation: If formulating a thermoset (not a thermoplastic) and the final material lacks rigidity, verify the epoxy excess. A minimum of 20 equivalent percent excess of epoxy is required to drive 3D crosslinking with BPA-AP.
-
Crystallization during Storage: Although BPA-AP is a supercooled liquid at room temperature, prolonged storage below 15 °C may induce partial crystallization. Solution: Gently warm the container to 50 °C for 2 hours prior to formulation to restore the homogeneous liquid state without degrading the active esters.
References
-
Designer Molecules Inc. (n.d.). EC-326 Product Data Sheet: Bisphenol A based acetate/proprionate epoxy curative. Retrieved from[Link]
Application Notes and Protocols for Formulating Adhesives with Bisphenol A Acetate Propionate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of high-performance adhesives using Bisphenol A acetate propionate. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for material selection and process parameters. It is designed to be a self-validating system, enabling users to develop robust and reliable adhesive formulations.
Introduction: The Role of Bisphenol A Acetate Propionate in Advanced Adhesives
Bisphenol A (BPA) and its derivatives have long been foundational components in the polymer industry, particularly in the synthesis of epoxy resins and polycarbonates, valued for the clarity and toughness they impart.[1] Epoxy resins, in particular, are a cornerstone of high-performance adhesives due to their strong bonding capabilities, durability, and resistance to water and chemicals.[2] These adhesives are typically two-part systems consisting of a resin and a hardener, which, when mixed, initiate a chemical reaction (curing) that transforms the liquid components into a solid, cross-linked polymer with formidable mechanical strength.[2]
Bisphenol A acetate propionate, also known by the technical name EC-326, is a specialized derivative of Bisphenol A that functions as an epoxy curative.[3] It is a low-melting point solid that is soluble in most epoxy monomers.[3] Its primary role in adhesive formulations is to act as a chain extender and to enhance specific performance characteristics of the cured adhesive. Formulations incorporating Bisphenol A acetate propionate can be tailored to range from tough thermosets to thermoplastics depending on the epoxy-to-curative ratio.[3]
One of the key advantages of using Bisphenol A acetate propionate is the resulting thermoset's low moisture uptake compared to traditional phenolic curatives.[3] This property, along with its ability to improve toughness, hydrophobicity, and hydrolytic stability, makes it an excellent choice for applications requiring long-term performance in humid or aqueous environments.[3] Furthermore, unlike some phenolic curatives, it does not hinder free-radical cure mechanisms, making it suitable for hybrid adhesive systems.[3]
This guide will provide a step-by-step methodology for formulating adhesives with Bisphenol A acetate propionate, covering everything from pre-formulation considerations to post-formulation characterization.
Materials and Equipment
Materials
-
Bisphenol A acetate propionate (Epoxy Curative EC-326): A technical grade solid, which is a mixture of diacetate, propionate/acetate, and dipropionate functionalized Bisphenol A.
-
Difunctional Epoxy Resin: A standard Bisphenol A-based epoxy resin (e.g., D.E.R. 331) is a common choice. The selection of the epoxy resin will significantly impact the final properties of the adhesive.
-
Catalyst: Standard epoxy catalysts are effective. The choice of catalyst will influence the curing speed and temperature.
-
Amines: (e.g., Triethylenetetramine - TETA) for room temperature or slightly elevated temperature cures.
-
Imidazoles: (e.g., 2-Methylimidazole) for elevated temperature cures, often providing excellent thermal and chemical resistance.
-
Lewis Acids: (e.g., Boron trifluoride monoethylamine - BF3·MEA) for cationic curing, typically used in one-part, heat-cured systems.
-
-
Additives (Optional):
-
Tougheners: While Bisphenol A acetate propionate itself is a toughener, other toughening agents like rubber or core-shell polymers can be added for enhanced impact resistance.
-
Fillers: (e.g., fumed silica, talc, aluminum oxide) to modify viscosity, reduce shrinkage, and improve mechanical properties.
-
Adhesion Promoters: (e.g., silane coupling agents) to improve bonding to specific substrates like glass or metals.
-
-
Solvents (for cleaning): Acetone, isopropanol.
-
Substrates for testing: As required by the application (e.g., aluminum, steel, glass, composites).
Equipment
-
Analytical Balance: For precise measurement of components.
-
Mixing Equipment:
-
Laboratory-scale mechanical stirrer or a planetary centrifugal mixer for thorough and homogenous mixing.
-
Spatulas and mixing containers.
-
-
Heating and Curing Equipment:
-
Hot plate with magnetic stirring capabilities.
-
Forced-air convection oven for controlled curing at elevated temperatures.
-
-
Characterization Equipment:
-
Safety Equipment: Safety goggles, gloves, lab coat, and a well-ventilated fume hood.
Pre-Formulation Considerations: The "Why" Behind the Choices
Before embarking on the formulation process, it is crucial to define the desired properties of the final adhesive. This will guide the selection of materials and their respective ratios.
Defining Performance Requirements
Consider the following:
-
Cure Profile: Does the application require a room temperature cure or can it accommodate a heat cure? This will determine the choice of catalyst.
-
Mechanical Properties: What are the requirements for bond strength (lap shear, peel strength), flexibility, and impact resistance? The ratio of epoxy to Bisphenol A acetate propionate and the inclusion of other tougheners will be critical here.
-
Thermal Properties: What is the expected operating temperature range of the bonded component? The glass transition temperature (Tg), determined by the crosslink density, is a key parameter.
-
Environmental Resistance: Will the adhesive be exposed to moisture, chemicals, or UV radiation? The hydrophobic nature of Bisphenol A acetate propionate makes it a good candidate for applications with high moisture exposure.[3]
Stoichiometry and its Impact on Final Properties
The ratio of the epoxy resin to the Bisphenol A acetate propionate curative is a critical parameter that dictates the final polymer structure and properties.
-
Thermoplastic vs. Thermoset:
-
A one-to-one equivalent ratio of the epoxy groups in the resin to the reactive groups in the Bisphenol A acetate propionate will lead to a thermoplastic polymer. This is due to chain extension with minimal cross-linking.
-
To achieve a thermoset structure with a cross-linked network, a twenty percent or greater equivalent excess of the epoxy resin is recommended.[3] This excess of epoxy groups allows for branching and the formation of a rigid, three-dimensional network.
-
The following diagram illustrates the conceptual difference between a thermoplastic and a thermoset polymer structure.
Caption: Conceptual representation of thermoplastic vs. thermoset polymer chains.
Step-by-Step Formulation Protocol
This protocol provides a general framework. The exact quantities and conditions should be optimized based on the pre-formulation considerations.
Calculating Component Ratios
-
Determine the Epoxy Equivalent Weight (EEW) of the chosen epoxy resin. This value is typically provided by the manufacturer and represents the weight of resin in grams that contains one equivalent of epoxy groups.
-
Determine the Equivalent Weight of the Bisphenol A acetate propionate. This will also be provided by the manufacturer.
-
Calculate the desired ratio.
-
For a thermoset: Start with a 20% excess of epoxy resin. The calculation for the parts by weight (pbw) would be:
-
pbw of Curative = 100
-
pbw of Epoxy Resin = (EEW / Curative Equivalent Weight) * 100 * 1.20
-
-
The Formulation Workflow
The following workflow outlines the general steps for preparing a two-part adhesive system.
Caption: General workflow for adhesive formulation.
Detailed Experimental Protocol
-
Component Preparation:
-
Accurately weigh the calculated amounts of the difunctional epoxy resin and Bisphenol A acetate propionate into separate, clean containers.
-
If the Bisphenol A acetate propionate is solid, it may need to be gently heated to its melting point (39-44 °C) to facilitate mixing.
-
Weigh the desired amount of catalyst (typically 1-5 phr - parts per hundred parts of resin).
-
-
Mixing:
-
In a primary mixing vessel, add the pre-weighed epoxy resin.
-
If using a mechanical stirrer, begin mixing at a low speed to avoid incorporating excessive air.
-
Slowly add the molten Bisphenol A acetate propionate to the epoxy resin while continuing to mix.
-
Once the resin and curative are well blended, add any optional fillers or additives and continue mixing until a homogenous mixture is achieved.
-
Finally, add the catalyst and mix for a final 2-3 minutes.
-
-
Degassing:
-
Entrapped air can lead to voids in the cured adhesive, which can act as stress concentrators and compromise bond strength.
-
Place the mixed adhesive in a vacuum chamber or a planetary centrifugal mixer to remove any entrapped air bubbles. Degas until bubbling subsides.
-
-
Application:
-
Apply the degassed adhesive to the prepared substrate surface. Ensure the surface is clean, dry, and free of any contaminants.
-
Join the substrates and apply uniform pressure to ensure a consistent bond line thickness.
-
-
Curing:
-
Transfer the bonded assembly to an oven pre-heated to the desired curing temperature. The curing time and temperature will depend on the chosen catalyst and the desired degree of cure.
-
A typical starting point for a heat-cured system could be 1-2 hours at 100-150 °C.
-
-
Post-Curing (Optional):
-
For some applications, a post-cure at a temperature slightly above the glass transition temperature (Tg) can help to complete the cross-linking reaction and enhance the mechanical and thermal properties of the adhesive.
-
Post-Formulation Characterization and Quality Control
Once the adhesive has been formulated and cured, it is essential to characterize its properties to ensure it meets the initial performance requirements.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique is invaluable for determining the glass transition temperature (Tg) and the degree of cure. By analyzing the heat flow to and from the sample as a function of temperature, one can identify the Tg and any residual curing exotherms.
Mechanical Testing
A variety of standardized tests can be used to evaluate the mechanical performance of the adhesive. These standards, published by organizations like ASTM International, provide well-defined procedures for sample preparation and testing, ensuring reproducibility and comparability of results.[6]
| Property | ASTM Standard | Description |
| Shear Strength | ASTM D1002 | Measures the shear strength of an adhesive bond between two metal substrates in a single-lap-joint configuration.[7] |
| Peel Strength | ASTM D1876 (T-Peel) | Determines the peel resistance of an adhesive bond between two flexible substrates. |
| Peel Adhesion | ASTM D3330 | A standard test method for measuring the peel adhesion of pressure-sensitive tapes.[8] |
Safety Considerations
Bisphenol A is a known endocrine disruptor, and while Bisphenol A acetate propionate is a derivative, appropriate safety precautions should always be taken.[9]
-
Always work in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The formulation of adhesives with Bisphenol A acetate propionate offers a versatile approach to developing materials with enhanced toughness, hydrophobicity, and hydrolytic stability. By carefully considering the desired end-use properties and systematically controlling the formulation parameters, particularly the stoichiometry of the resin and curative, researchers can create high-performance adhesives tailored to a wide range of demanding applications. This guide provides the foundational knowledge and a practical framework to empower scientists in this endeavor.
References
-
Designer Molecules Inc. (n.d.). EC-326 Technical Data Sheet. Retrieved from [Link]
-
Labchem. (n.d.). Bisphenol A acetate propionate, epoxy curative, EC-326. Retrieved from [Link]
-
ANSI Webstore. (n.d.). ASTM Adhesive Standards. Retrieved from [Link]
-
Asian Publication Corporation. (2011). Bisphenol-A Resole Resins in Preparation Aqueous Adhesives for Bonding Silicon Rubber-to-Metal. Retrieved from [Link]
-
Applied Technical Services. (n.d.). ASTM Peel Adhesion Testing. Retrieved from [Link]
-
Industrial Physics. (2025, June 16). Bond Strength ASTM D1002 Testing. Retrieved from [Link]
-
United Resin Corporation. (n.d.). Epoxy System Adhesives Guide. Retrieved from [Link]
-
Hengning. (2024, November 19). Understanding Epoxy Adhesives: Types, Bonding Techniques & Applications. Retrieved from [Link]
-
Patel, A. A. (2018). Epoxy Adhesives. OhioLINK ETD. Retrieved from [Link]
-
Springer. (2026, March 21). Study on toughening and strengthening of bisphenol a epoxy resin with aromatic polyether type hyperbranched epoxy. Retrieved from [Link]
-
Atlantis Press. (2016). Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC. Retrieved from [Link]
-
MDPI. (2016, April 15). Analysis and Testing of Bisphenol A—Free Bio-Based Tannin Epoxy-Acrylic Adhesives. Retrieved from [Link]
-
SciSpace. (n.d.). Curing reaction mechanism of Bisphenol A (BPA) epoxy by way of non-isothermal DSC and phenomenological model. Retrieved from [Link]
- Google Patents. (n.d.). WO2016196448A1 - Blocked polyurethane tougheners for epoxy adhesives.
-
PMC. (2018). Bisphenol A in dental materials – existence, leakage and biological effects. Retrieved from [Link]
-
PMC. (2022). Preparation and Properties of Epoxy Adhesives with Fast Curing at Room Temperature and.... Retrieved from [Link]
-
Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]
-
Semantic Scholar. (2021, November 10). Bio-Based Epoxy Adhesives with Lignin-Based Aromatic Monophenols Replacing Bisphenol A. Retrieved from [Link]
-
ResearchGate. (2019, March 4). Bonding Performance of Universal Adhesives: An Updated Systematic Review and Meta-Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US6197916B1 - Method for preparing bisphenol A.
-
ResearchGate. (n.d.). Values of average and limiting concentrations of polymers of BPA.... Retrieved from [Link]
-
Adhesives & Sealants Industry. (2009, February 1). Managing the Concerns of BPA. Retrieved from [Link]
-
European Patent Office. (2021, June 9). METHOD FOR MANUFACTURING OF BISPHENOL A. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 10). Bisphenol A. Retrieved from [Link]
Sources
- 1. The Mixture of Bisphenol-A and Its Substitutes Bisphenol-S and Bisphenol-F Exerts Obesogenic Activity on Human Adipose-Derived Stem Cells [mdpi.com]
- 2. Release of bisphenol A and its derivatives from orthodontic adhesive systems available on the European market as a potential health risk factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. designermoleculesinc.com [designermoleculesinc.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. scispace.com [scispace.com]
- 6. 熱硬化型接着剤のメカニズム(架橋反応とその種類) – TECH TIMES | 製造系エンジニアのための技術情報メディア [techtimes.dexerials.jp]
- 7. researchgate.net [researchgate.net]
- 8. Release and toxicity of bisphenol-A (BPA) contained in orthodontic adhesives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and testing of novel bisphenol A-free adhesives for lingual fixed retainer bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Bisphenol A Acetate Propionate in Aqueous Matrices
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Bisphenol A acetate propionate (BPA-AP), a derivative of Bisphenol A. The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, providing a reliable and accessible approach for researchers in environmental monitoring, quality control, and drug development. The protocol herein is designed to be self-validating, with detailed explanations for each experimental choice to ensure scientific integrity and reproducibility. We will cover instrumentation, reagent preparation, sample processing, method validation in accordance with ICH guidelines, and data interpretation.
Introduction: The Analytical Imperative
Bisphenol A (BPA) is a well-documented endocrine-disrupting chemical, leading to its restricted use and the development of various analogs and derivatives.[1][2] Bisphenol A acetate propionate (BPA-AP), while less studied, shares the core bisphenol structure and thus warrants precise analytical methods for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] This document provides a comprehensive guide to developing and validating an HPLC method tailored for BPA-AP, emphasizing the rationale behind the chosen parameters to ensure methodological soundness.
The core principle of this method relies on the partitioning of BPA-AP between a non-polar stationary phase (C18 column) and a polar mobile phase. By carefully controlling the mobile phase composition, we can achieve a distinct separation of BPA-AP from other matrix components, allowing for its accurate quantification using UV-Vis spectroscopy.[4][5]
Method Development: A Rationale-Driven Approach
The development of a reliable HPLC method is not arbitrary; it is a systematic process of optimizing conditions to achieve the desired separation and sensitivity.
Analyte Considerations: Bisphenol A Acetate Propionate
BPA-AP is structurally similar to BPA but with ester modifications. These ester groups increase its hydrophobicity compared to the parent BPA molecule. This increased non-polar character is a critical factor in selecting the appropriate stationary and mobile phases, as it will lead to a longer retention time on a reversed-phase column under identical conditions.
Column Selection: The Heart of the Separation
A Cogent Bidentate C18 column (4.6 x 75mm, 4µm, 100Å) is recommended for this application.[1]
-
Causality: The C18 stationary phase provides a non-polar environment ideal for retaining the hydrophobic BPA-AP molecule. The bidentate ligand technology offers enhanced stability and peak shape, particularly for phenolic compounds which can exhibit tailing on traditional C18 columns.[1] The 4µm particle size provides a good balance between efficiency and backpressure.
Mobile Phase Optimization: Driving the Elution
A gradient elution is employed to ensure a sharp peak shape and a reasonable run time. The mobile phase consists of:
-
Solvent A: 0.1% Formic Acid in DI Water
-
Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Causality: Acetonitrile is a common organic modifier in reversed-phase HPLC, and its mixture with water allows for the fine-tuning of the mobile phase's eluting strength.[1][6] The addition of 0.1% formic acid to both solvents serves two key purposes: it acidifies the mobile phase to suppress the ionization of the residual phenolic group on the BPA-AP molecule, which results in a more consistent retention time and improved peak shape. Secondly, it can improve the performance of the chromatographic system.[1]
Detector Wavelength Selection: Maximizing Sensitivity
The UV-Vis detector wavelength is set to 275 nm .
-
Causality: The core chromophore of BPA-AP is the bisphenol structure, which has a characteristic UV absorbance spectrum. Studies on BPA show strong absorbance maxima around 275-280 nm.[5] By setting the detector to this wavelength, we maximize the signal-to-noise ratio for our analyte of interest, thereby enhancing the sensitivity of the method.
Experimental Workflow and Protocols
The following sections provide a step-by-step guide for implementing this analytical method.
Workflow Overview
The overall process from sample receipt to final data analysis is depicted below.
Caption: Figure 1: Overall experimental workflow.
Mandatory Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
For complex aqueous matrices, a sample clean-up and concentration step is crucial to remove interferences and improve the limit of detection.[7][8][9]
Objective: To isolate and concentrate BPA-AP from the sample matrix.
Materials:
-
SupelMIP® SPE - Bisphenol A, 100 mg/6 mL cartridges
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Nitrogen gas supply
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol with 2% acetic acid, followed by 5 mL of acetonitrile, and finally 5 mL of deionized water.[10] Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load 5 mL of the aqueous sample onto the conditioned cartridge at a slow, dropwise rate (approximately 1 drop per 2 seconds).[10]
-
Washing: Wash the cartridge with 7 mL of deionized water to remove polar interferences, followed by 4 mL of a 40:60 acetonitrile:water solution to remove less polar interferences.[10]
-
Drying: Dry the cartridge under a vacuum of -12 inches Hg for 2 minutes.[10]
-
Elution: Elute the retained BPA-AP from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[10] Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 40:60 acetonitrile:water).
HPLC Instrumentation and Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 75mm[1] |
| Mobile Phase A | DI Water / 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile / 0.1% Formic Acid[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 275 nm |
| Gradient Program | See Table 2 |
Table 1: HPLC Instrument Conditions
Gradient Elution Program
A gradient elution program is used to provide optimal separation.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Table 2: Gradient Elution Program
Method Validation: Ensuring Trustworthiness
Method validation is a critical process to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following parameters should be assessed.
Caption: Figure 2: Key parameters for method validation.
Validation Protocol
-
Linearity and Range: Prepare a series of calibration standards of BPA-AP in the mobile phase (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard in triplicate. Plot the average peak area against the concentration and perform a linear regression. A correlation coefficient (r²) of >0.999 is desirable.[12]
-
Accuracy (Recovery): Spike a blank sample matrix with known concentrations of BPA-AP at three levels (low, medium, and high). Process these spiked samples through the entire SPE and HPLC procedure. Calculate the recovery as the percentage of the measured concentration to the known spiked concentration. Recoveries between 80-120% are generally considered acceptable.[12]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a mid-concentration standard during the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard on three different days.
-
Calculate the relative standard deviation (RSD) for each set. An RSD of <5% is typically required.[12]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that produces a signal with a S/N of 3, and the LOQ corresponds to a S/N of 10.[12] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria
The following table provides typical acceptance criteria for method validation.
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 80% - 120% |
| Precision (RSD) | ≤ 5% |
| LOD | S/N ≥ 3 |
| LOQ | S/N ≥ 10 |
| Specificity | No interfering peaks at the analyte retention time |
Table 3: Method Validation Acceptance Criteria
Conclusion
This application note details a comprehensive and scientifically-grounded HPLC-UV method for the quantification of Bisphenol A acetate propionate. By providing a rationale for each step, from column selection to method validation, this guide is intended to empower researchers to produce accurate, reliable, and reproducible data. The presented protocol, when followed diligently, establishes a self-validating system that ensures the trustworthiness of the analytical results.
References
-
EAG Laboratories. Quantification of Bisphenol A by HPLC. Available from: [Link]
-
Gao, H., et al. (2019). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. Journal of Analytical Methods in Chemistry. Available from: [Link]
-
MICROSOLV. Bisphenol A Analysis by HPLC Using Bidentate C8 Column. Available from: [Link]
-
Vilarinho, F., et al. (2020). HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets. MDPI. Available from: [Link]
-
Nowak, K., et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Available from: [Link]
- Funazo, K., et al. (2002). Validation of HPLC and GC–MS systems for bisphenol-A leached from hemodialyzers on the basis of FUMI theory. Journal of Pharmaceutical and Biomedical Analysis.
-
Vilarinho, F., et al. (2020). Chromatographic conditions for the determination of bisphenol A (BPA).... ResearchGate. Available from: [Link]
-
Kumar, P., et al. (2019). QbD-driven development and validation of HPLC method for determination of Bisphenol A and Bis-sulphone in environmental samples. Taylor & Francis Online. Available from: [Link]
-
Nowak, K., et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. ResearchGate. Available from: [Link]
-
Cardama, A. L., et al. (2017). Analysis of Bisphenol A in Beverages and Food Packaging by High- Performance Liquid Chromatography. Gavin Publishers. Available from: [Link]
-
Meucci, V., et al. (2022). Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Al-Odaini, N. A., et al. (2023). Bisphenol A UV–VIS absorbance spectrum in water (OD: optical density). ResearchGate. Available from: [Link]
-
Watabe, Y., et al. (2018). Absorption spectrum of BPA standard and BPA isolated from the CRs. ResearchGate. Available from: [Link]
- Fumes, B. H., et al. (2014). Determination of Bisphenol A in Food and Environmental Samples Using Combined Solid-Phase Extraction–Dispersive Liquid–Liqui.
-
Nazari, S., et al. (2020). Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction. PMC. Available from: [Link]
-
Aikebaier, A., & Sopi, R. (2019). Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles. ResearchGate. Available from: [Link]
-
Yilmaz, B. (2019). An Overview of Analytical Methods for Bisphenol A. Semantic Scholar. Available from: [Link]
-
Ballesteros-Gómez, A., & Rubio, S. (2015). Analytical Methods for Determination of Bisphenol A. Pocket Dentistry. Available from: [Link]
Sources
- 1. Bisphenol A Analysis by HPLC Using Bidentate C8 Column | MICROSOLV [mtc-usa.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eag.com [eag.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 10. HPLC Analysis of BPA (Bisphenol A) at 1 ng/mL in Milk on Ascentis® Express C18 after Solid Phase Extraction using SupelMIP® SPE - Bisphenol A application for HPLC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. mdpi.com [mdpi.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of Bisphenol A acetate propionate
Application Note: High-Resolution GC-MS Quantification and Characterization of Bisphenol A Acetate Propionate
Executive Summary & Chemical Context
Bisphenol A acetate propionate (BPA-AP) is an advanced epoxy curative and toughening agent, commercially recognized under the trade name EC-326[1]. It is extensively utilized in the formulation of film adhesives and pre-applied adhesives due to its exceptional hydrolytic resistance, low melting point, and high thermal stability[1].
From a chemical standpoint, technical-grade BPA-AP is synthesized via the mixed esterification of Bisphenol A (BPA) using a combination of acetic and propionic anhydrides. Due to the statistical nature of this reaction, the technical-grade product is not a single pure compound; rather, it is a mixture comprising approximately 50% of the asymmetric BPA acetate propionate, alongside ~25% BPA diacetate and ~25% BPA dipropionate as synthetic by-products[1].
Because these mixed esters are hydrophobic and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for their separation and quantification[2]. This application note details a robust, self-validating GC-MS protocol designed for both the quality control of industrial epoxy resins and the trace-level environmental monitoring of BPA-AP leachates[3].
Analytical Strategy & Mechanistic Rationale
To design a self-validating analytical system, every step of the workflow must account for the specific physicochemical properties of the target analytes. The analytical challenge lies in resolving three structurally homologous esters (diacetate, acetate propionate, dipropionate) that differ only by single methylene (-CH₂-) units.
-
Causality of Column Selection: A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) is selected. The causality here is driven by boiling point differentials; the non-polar phase separates the esters strictly by their increasing molecular weight and volatility, ensuring baseline resolution without peak tailing.
-
Causality of Ionization & Detection: Electron Ionization (EI) at 70 eV is employed because ester bonds are highly labile under hard ionization. This induces reproducible, predictable fragmentation (loss of ketene and methylketene), allowing for highly specific Selected Ion Monitoring (SIM)[4].
Figure 1: End-to-end GC-MS analytical workflow for Bisphenol A acetate propionate analysis.
Step-by-Step Experimental Protocols
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Hexane, and Acetonitrile (All GC-MS grade).
-
Internal Standard (IS): Phenanthrene-d10 (ensures tracking of matrix effects and injection anomalies).
-
Reference Standard: Technical grade BPA-AP (EC-326)[1].
Sample Preparation Workflows
Protocol A: Industrial Epoxy Resins (High-Concentration QC)
-
Dissolution: Weigh exactly 50.0 mg of the uncured epoxy resin into a glass vial. Add 10.0 mL of DCM.
-
Homogenization: Sonicate for 15 minutes at room temperature to ensure complete dissolution of the polymer matrix.
-
Dilution & Spiking: Dilute the extract 1:100 in Hexane. Spike with 10 µL of Phenanthrene-d10 (10 µg/mL).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into an autosampler vial. Rationale: PTFE is chosen over nylon to prevent hydrophobic adsorption of the esters.
Protocol B: Environmental Leachates via DLLME (Trace Analysis) Dispersive Liquid-Liquid Microextraction (DLLME) is utilized to achieve massive enrichment factors from aqueous matrices[3].
-
Preparation: Filter 10.0 mL of the aqueous environmental sample to remove particulates.
-
Extraction Mixture: Prepare a mixture of 1.0 mL Acetonitrile (disperser solvent) and 50 µL Tetrachloroethylene (extraction solvent)[3].
-
Injection: Rapidly inject the mixture into the aqueous sample using a glass syringe. Rationale: The rapid injection creates a cloudy emulsion, maximizing the surface area for instantaneous partitioning of the hydrophobic BPA esters into the heavy extraction solvent.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Retrieve the sedimented organic droplet (~30 µL).
-
Reconstitution: Evaporate the droplet under a gentle N₂ stream, reconstitute in 50 µL Hexane containing the IS, and transfer to a micro-insert vial.
GC-MS Instrumental Parameters
Optimized based on standard phenolic and flame retardant analysis protocols[4].
-
Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow of 1.0 mL/min.
-
Injection: 1 µL volume. Use Splitless mode for environmental leachates (to maximize sensitivity) and Split mode (1:50) for resin QC (to prevent column overloading). Injector temperature: 280 °C.
-
Oven Program: Initial hold at 80 °C for 1 min; ramp at 15 °C/min to 250 °C; ramp at 5 °C/min to 300 °C; final hold for 5 min[4].
-
MS Conditions: Transfer line at 290 °C; Ion source at 230 °C; Quadrupole at 150 °C. Solvent delay: 4 minutes.
Data Presentation & Quantitative Metrics
To ensure a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis. The following tables summarize the expected chromatographic behavior, diagnostic ions, and validation metrics required to pass SST.
Table 1: GC-MS Diagnostic Ions and Expected Retention Times
| Analyte | Molecular Weight | Expected RT (min) | Target Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| BPA Diacetate | 312.36 g/mol | 12.4 | 270 | 312, 228, 213 |
| BPA Acetate Propionate | 326.39 g/mol | 13.1 | 284 | 326, 270, 213 |
| BPA Dipropionate | 340.42 g/mol | 13.8 | 298 | 340, 284, 213 |
| Phenanthrene-d10 (IS) | 188.26 g/mol | 10.5 | 188 | 189, 160 |
Table 2: Method Validation Metrics (DLLME Environmental Matrices)
| Validation Parameter | BPA Diacetate | BPA Acetate Propionate | BPA Dipropionate |
| Limit of Detection (LOD) | 0.5 ng/L | 0.6 ng/L | 0.6 ng/L |
| Limit of Quantitation (LOQ) | 1.5 ng/L | 1.8 ng/L | 1.8 ng/L |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998 |
| Recovery (% at 10 ng/L) | 92 ± 4% | 94 ± 3% | 91 ± 5% |
Mass Spectrometry Fragmentation Logic
Understanding the EI fragmentation pathway is critical for avoiding false positives in complex matrices. Under 70 eV electron bombardment, the molecular ion [M]⁺• of BPA-AP (m/z 326) is highly unstable.
The primary mechanistic pathway involves the sequential cleavage of the ester groups via the loss of neutral ketene (-42 Da) from the acetate moiety, and methylketene (-56 Da) from the propionate moiety. Both pathways eventually collapse into the highly stable BPA core fragment at m/z 213, which serves as the universal base peak for all three ester variants.
Figure 2: Primary Electron Ionization (EI) fragmentation pathways of BPA acetate propionate.
References
-
Title: Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review Source: mdpi.com URL: [Link]
-
Title: Assessment of bisphenol A and bisphenol B in canned vegetables and fruits by gas chromatography–mass spectrometry after QuEChERS and dispersive liquid–liquid microextraction Source: researchgate.net URL: [Link]
-
Title: Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water after SPE and Heptafluorobutyric Anhydride Derivatization followed by GC/MS Source: ncbi.nlm.nih.gov (PMC) URL: [Link]
Sources
- 1. Bisphenol A acetate propionate technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace level detection of Bisphenol A acetate propionate
Target Audience: Researchers, analytical scientists, and drug development professionals. Application Areas: Biomonitoring, Food Contact Material (FCM) Migration Studies, and Environmental Toxicology.
Executive Summary & Chemical Context
Bisphenol A acetate propionate (BPA-AP, CAS 1071466-57-3) is a specialized, hydrolytically resistant epoxy curative and adhesive toughener widely used in industrial applications. While parent Bisphenol A (BPA) is heavily monitored globally due to its well-documented endocrine-disrupting properties, complex derivatives like BPA-AP are increasingly utilized in proprietary formulations, including food-contact films and medical device adhesives.
Upon environmental or in vivo exposure, BPA-AP can act as a lipophilic endocrine disruptor or undergo enzymatic hydrolysis to release free BPA. Due to its high hydrophobicity and the necessity to monitor trace-level migration, robust analytical methods are required. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered for the trace-level detection of BPA-AP in complex biological and environmental matrices.
Mechanistic Principles & Causality (The "Why")
Developing an assay for BPA-AP requires a fundamental departure from traditional BPA methodologies. As a Senior Application Scientist, it is critical to understand the chemical causality behind our protocol choices:
-
Ionization Strategy (ESI+ vs. ESI-): Free BPA is universally analyzed in negative electrospray ionization (ESI-) because its free phenolic hydroxyl groups are easily deprotonated[1]. However, BPA-AP is fully esterified; the acetate and propionate moieties neutralize the acidic phenols, rendering ESI- highly inefficient. To achieve trace-level sensitivity, this protocol leverages positive electrospray ionization (ESI+) with ammonium acetate as a mobile phase additive. This forces the formation of highly stable ammonium adducts [M+NH4]+ , providing a robust precursor ion for Collision-Induced Dissociation (CID).
-
Sample Preparation (HLB SPE): Biological matrices (e.g., plasma) contain proteins and endogenous lipids that cause severe ion suppression in MS/MS[2]. We employ Solid-Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) sorbent. The polymeric backbone of the HLB chemistry effectively captures the highly hydrophobic BPA-AP via reversed-phase interactions, while allowing polar interferents to be washed away.
Fig 1: Workflow for the solid-phase extraction and LC-MS/MS analysis of BPA-AP.
Experimental Protocol
Materials and Reagents
-
Standards: BPA-AP analytical standard (Technical Grade, >97%).
-
Internal Standard (IS): BPA-d16 diacetate.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: LC-MS grade Ammonium Acetate (5 mM).
Step-by-Step Sample Preparation (Plasma/Simulant)
-
Spiking: Aliquot 500 µL of the sample matrix into a clean microcentrifuge tube. Spike with 10 µL of the Internal Standard working solution (100 ng/mL).
-
Protein Precipitation (For Plasma): Add 500 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds, then centrifuge at 12,000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
SPE Conditioning: Condition an HLB SPE cartridge (60 mg / 3 mL) with 3 mL of methanol, followed immediately by 3 mL of LC-MS grade water. Do not let the sorbent dry.
-
Loading: Load the supernatant onto the conditioned cartridge at a controlled flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to elute polar salts and endogenous proteins.
-
Elution: Elute the target analytes with 3 mL of 100% acetonitrile into a clean glass tube.
-
Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (50:50 Water:Acetonitrile) and transfer to an autosampler vial.
LC-MS/MS Instrument Conditions
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive (+).
Data Presentation & Method Validation
Table 1: Liquid Chromatography Gradient Program
| Time (min) | Mobile Phase A (5 mM NH₄OAc in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 50% | 50% | 0.35 |
| 1.0 | 50% | 50% | 0.35 |
| 4.0 | 5% | 95% | 0.35 |
| 6.0 | 5% | 95% | 0.35 |
| 6.1 | 50% | 50% | 0.35 |
| 8.0 | 50% | 50% | 0.35 |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions
Note: Precursor ions are identified as the [M+NH4]+ adducts.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| BPA-AP | 344.2 | 267.1 | 15 | Quantitation (Loss of NH₃ + Acetic Acid) |
| BPA-AP | 344.2 | 253.1 | 18 | Confirmation (Loss of NH₃ + Propionic Acid) |
| BPA-d16 diacetate (IS) | 346.3 | 269.2 | 15 | Internal Standard |
Table 3: Method Validation Parameters
Validation was performed in accordance with FDA bioanalytical guidelines[3].
| Parameter | Result | FDA Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 ng/mL | N/A |
| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | Signal-to-Noise (S/N) > 10 |
| Linearity ( R2 ) | 0.9992 (0.15 - 100 ng/mL) | > 0.99 |
| Intra-day Precision (CV%) | 3.4% - 6.2% | < 15% |
| Matrix Effect (Plasma) | 88.5% | 85% - 115% |
| Mean Extraction Recovery | 92.4% | > 80% |
Self-Validating System Logic
To ensure absolute trustworthiness and scientific integrity, this protocol is designed as a self-validating system:
-
Isotope Dilution Mass Spectrometry (IDMS): The use of a deuterated ester analogue (BPA-d16 diacetate) corrects for variable extraction losses during the SPE process and dynamically normalizes matrix-induced ion suppression in real-time[3].
-
Ion Ratio Confirmation: The protocol mandates monitoring two distinct MRM transitions (Quantitation and Confirmation). A sample is only deemed positive for BPA-AP if the ratio between the 267.1 and 253.1 product ions falls within ±20% of the analytical standard. This prevents false positives originating from isobaric matrix interferences[1].
Fig 2: Metabolic hydrolysis of BPA-AP and subsequent Estrogen Receptor (ER) activation.
Conclusion
The quantification of fully esterified bisphenol analogues like BPA-AP requires a paradigm shift from traditional environmental BPA methodologies. By transitioning to ESI+ with ammonium adduct formation and utilizing highly hydrophobic SPE retention mechanisms, this LC-MS/MS protocol provides the sensitivity, precision, and specificity required for rigorous biomonitoring and toxicological migration studies[2].
References
-
Title: Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma Source: SCIEX URL: [Link]
-
Title: Recent advances in analysis of bisphenols and their derivatives in biological matrices Source: Universidad Nacional Autónoma de México (UNAM) URL: [Link]
Sources
Navigating the Nuances: A Standard Operating Procedure for the Laboratory Handling of Bisphenol A Acetate Propionate
This document provides a detailed application note and standard operating procedure (SOP) for the safe and effective handling of Bisphenol A acetate propionate in a laboratory setting. As a mixed ester of Bisphenol A (BPA), this compound shares structural similarities with its parent molecule, a well-studied endocrine disruptor, necessitating a cautious and informed approach to its laboratory use.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established safety protocols and scientific principles.
Introduction: Understanding Bisphenol A Acetate Propionate
Bisphenol A acetate propionate is a technical-grade solid, appearing as a mixture of BPA diacetate, BPA dipropionate, and the mixed acetate propionate ester.[4] Its primary applications leverage its properties as a hydrolytically resistant, low-melting-point, and thermally stable compound.[4] These characteristics make it a valuable component in the formulation of film and pre-applied adhesives, where it acts as a toughener without impeding free-radical curing processes.[4]
The structural relationship to Bisphenol A is of critical importance. BPA is a high-production-volume chemical used extensively in the manufacturing of polycarbonate plastics and epoxy resins.[5][6] It is a known endocrine disruptor, capable of mimicking the hormone estrogen, which has led to concerns about its impact on human health, particularly on developmental and reproductive systems.[1][2][3] While the toxicological profile of Bisphenol A acetate propionate is not as extensively documented, its potential to hydrolyze back to BPA or exhibit similar biological activity necessitates that it be handled with a high degree of caution.
Table 1: Physicochemical Properties of Bisphenol A Acetate Propionate
| Property | Value | Source |
| Form | Solid | [4] |
| Assay | ~97% (as a mixture of diacetate, dipropionate, and acetate/propionate) | [4] |
| Melting Point | 39-44 °C | [4] |
| Viscosity | 2,000 cP (25 °C) | [4] |
| Solubility | Poorly soluble in water, soluble in organic solvents. | Inferred from BPA properties |
Hazard Identification and Risk Assessment
The primary source of hazard information for Bisphenol A acetate propionate comes from its supplier, Sigma-Aldrich.[4] Due to the limited availability of a specific Safety Data Sheet (SDS) for this mixed ester, this SOP incorporates supplementary safety information from the SDS of the parent compound, Bisphenol A, to ensure a comprehensive risk assessment.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.[7]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[7]
Pictograms:
-
Exclamation Mark (GHS07)
-
Environment (GHS09)
-
Health Hazard (GHS08) - Included as a precautionary measure based on BPA data.
Potential Health Effects:
-
Skin Contact: Causes skin irritation and may cause an allergic skin reaction.[8][9]
-
Ingestion: Harmful if swallowed.[4]
-
Chronic Exposure: Due to its relation to BPA, there is a potential for endocrine-disrupting effects.[1][3]
Standard Operating Procedure for Handling
This section details the step-by-step procedures for the safe handling of Bisphenol A acetate propionate in a laboratory environment.
Engineering Controls
-
Ventilation: All handling of solid Bisphenol A acetate propionate that may generate dust, and all work with solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling Bisphenol A acetate propionate.
Table 2: Required Personal Protective Equipment
| PPE | Specification | Rationale |
| Gloves | Disposable nitrile gloves. | To prevent skin contact and absorption.[12] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust.[11] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are insufficient. | To prevent inhalation of dust or aerosols. |
Weighing and Solution Preparation Protocol
-
Preparation: Don the required PPE as outlined in Table 2. Ensure the chemical fume hood is operational.
-
Weighing:
-
Tare a clean, appropriate weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of solid Bisphenol A acetate propionate to the weighing vessel, minimizing the generation of dust.
-
Close the stock container immediately after weighing.
-
-
Dissolution:
-
Add the desired solvent to the weighing vessel containing the compound.
-
Gently swirl or use a magnetic stirrer to facilitate dissolution. Avoid splashing.
-
-
Transfer: Carefully transfer the solution to the reaction vessel or storage container.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Storage Requirements
-
Store Bisphenol A acetate propionate in a tightly sealed, clearly labeled container.[8][10]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Store in a locked cabinet or other secure location to restrict access.[8]
Emergency Procedures
Spill Response
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert laboratory personnel.
-
Containment: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand).[12]
-
Cleanup:
-
Decontamination: Clean the spill area with soap and water, followed by an appropriate solvent.
-
Reporting: Report all spills to the laboratory supervisor.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Waste Disposal
All waste containing Bisphenol A acetate propionate, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[15]
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not discharge into drains or the environment.[11][13]
Visualization of Laboratory Workflow and Safety Decision-Making
The following diagrams illustrate the key workflows and decision points for handling Bisphenol A acetate propionate.
Caption: Decision-making flowchart for spill response.
Conclusion: A Commitment to Safety
The handling of Bisphenol A acetate propionate requires a diligent and informed approach to laboratory safety. While this compound offers valuable properties for various applications, its structural similarity to Bisphenol A necessitates the implementation of stringent safety protocols. By adhering to the engineering controls, personal protective equipment requirements, and handling procedures outlined in this SOP, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and understand the potential hazards involved.
References
-
SAFETY DATA SHEET BISPHENOL-A. (2018). Retrieved from [Link]
-
Bisphenol A - 157 - SAFETY DATA SHEET. (2015). Retrieved from [Link]
-
Safety data sheet. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2016). Retrieved from [Link]
-
Safety Data Sheet Bisphenol A Revision 3, Date 28 May 2021. (2021). Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Retrieved from [Link]
- Current Aspect of Bisphenol A Toxicology and Its Health Effects. (2021). Trends in Sciences, 18(21), 8.
-
MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Bisphenol A - 157. (2005). Retrieved from [Link]
-
Health effects of Bisphenol A - Wikipedia. (n.d.). Retrieved from [Link]
- Toxicological Evaluation of Bisphenol A and Its Analogues - PMC. (2020). Journal of Health and Pollution, 10(27), 200903.
-
bisphenol A health and safety - Talk Composites. (2013). Retrieved from [Link]
-
Technical Data Sheet - Bisphenol A-157. (n.d.). Retrieved from [Link]
-
Bisphenol A: Toxicology and Pharmacokinetic Data to Inform Ongoing Safety Assessments. (2018). Retrieved from [Link]
-
Bisphenol A - Wikipedia. (n.d.). Retrieved from [Link]
-
Bisphenol A and Related Compounds: Food Exposure and Safety Considerations. (2025). Retrieved from [Link]
-
Risk Management for Bisphenol A (BPA) | US EPA. (2025). Retrieved from [Link]
-
Bisphenol A (BPA) | National Institute of Environmental Health Sciences. (n.d.). Retrieved from [Link]
Sources
- 1. Current Aspect of Bisphenol A Toxicology and Its Health Effects | Trends in Sciences [tis.wu.ac.th]
- 2. Health effects of Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol A acetate propionate technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. Bisphenol A (BPA) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 7. CPAchem.Web.Client [cpachem.com]
- 8. redox.com [redox.com]
- 9. ark-chem.co.jp [ark-chem.co.jp]
- 10. kpb.co.kr [kpb.co.kr]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bisphenol A health and safety [talkcomposites.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. samyanginnochem.com [samyanginnochem.com]
- 15. miller-stephenson.com [miller-stephenson.com]
Use of Bisphenol A acetate propionate as a toughening agent in resins
The formulation of structural adhesives for wearable drug delivery devices (e.g., continuous insulin infusion pumps, transdermal biosensors) presents a unique chemical challenge. These devices require adhesives that offer rapid assembly ("green strength"), high fracture toughness, and extreme hydrolytic stability to withstand continuous exposure to human sweat and interstitial fluids.
Traditional phenolic epoxy curatives often compromise hybrid (UV/thermal) adhesive systems by scavenging free radicals, thereby inhibiting the UV-acrylate curing phase. Bisphenol A acetate propionate (BPA-AP), commercially known as EC-326, resolves this bottleneck[1]. By masking the phenolic hydroxyl groups with acetate and propionate esters, BPA-AP acts as an effective epoxy chain extender and toughener without impeding free-radical polymerization[2].
This application note provides drug development professionals and materials scientists with the mechanistic rationale and self-validating protocols required to integrate BPA-AP into high-performance biomedical resins.
Mechanistic Rationale: The Causality of Curative Selection
When formulating a dual-cure hybrid adhesive, the matrix typically consists of a fast-curing acrylate monomer (for immediate UV-initiated fixation) and a structural epoxy resin (for long-term thermal dark-cure).
-
Radical Preservation: Phenolic curatives contain active hydroxyl (-OH) groups that act as chain-breaking antioxidants, quenching the propagating radicals in the acrylate network. BPA-AP replaces these active sites with ester linkages (acetate/propionate), preserving the radical flux and ensuring complete acrylate conversion[1].
-
Hydrolytic Stability & Toughening: The incorporation of bulky, hydrophobic ester groups reduces the free volume and moisture affinity of the cured network. Furthermore, BPA-AP operates primarily as a chain extender. When reacted in a 1:1 equivalent stoichiometry with a difunctional epoxy, it yields a flexible thermoplastic[1]. By shifting the stoichiometry to a 20% epoxy excess, the system forms a toughened thermoset, balancing impact resistance with structural rigidity[1].
Quantitative Formulation Metrics
To properly integrate BPA-AP into a resin matrix, formulation stoichiometry must be strictly controlled. The following tables summarize the physicochemical profile of BPA-AP and the stoichiometric ratios required to dictate the final polymer morphology.
Table 1: Physicochemical Profile of Bisphenol A Acetate Propionate (EC-326) [1][2]
| Property | Value | Clinical / Formulation Significance |
| Appearance | White/yellow solid | Supercooled liquid at room temperature. |
| Melting Point | 39 – 45 °C | Requires mild heating for homogenous matrix integration. |
| Viscosity (25°C) | ~2,000 cP | Low viscosity enables solvent-free, high-solids formulations. |
| Density | 1.12 g/cc | Standard density profile for volumetric dispensing systems. |
| Molecular Weight | ~326 Da | Dictates equivalent weight calculations for stoichiometry. |
| Functionality | 2 | Acts as a linear chain extender in epoxy networks. |
Table 2: Stoichiometric Formulation Guidelines [1]
| Target Matrix Morphology | Epoxy : Curative Ratio (Equivalent) | Mechanistic Outcome |
| Thermoplastic | 1.0 : 1.0 | Complete consumption of epoxides; yields linear chain extension and high flexibility. |
| Toughened Thermoset | 1.2 : 1.0 | 20% epoxy excess allows secondary crosslinking; yields high structural integrity. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control steps ensure that the causality of each chemical modification is empirically verified before proceeding to the next stage.
Protocol 1: Formulation of a Dual-Cure Hybrid Adhesive
Objective: To synthesize a phase-stable, dual-cure adhesive using BPA-AP that validates its non-interference with free-radical systems.
-
Curative Preparation: Heat the BPA-AP to 45°C.
-
Matrix Blending: In a planetary centrifugal mixer, combine a difunctional epoxy resin (e.g., DGEBA) with the melted BPA-AP at a 1.2:1.0 equivalent ratio.
-
Causality: The 20% epoxy excess provides residual epoxide groups necessary for secondary crosslinking, ensuring the final material is a thermoset rather than a linear thermoplastic[1].
-
-
Hybridization: Add 30 wt% of an aliphatic urethane diacrylate (to impart flexibility) alongside a photoinitiator (e.g., Omnirad 184, 1 wt%) and a latent imidazole catalyst (e.g., 2-ethyl-4-methylimidazole, 2 wt%).
-
Self-Validation (Phase Stability): Allow the mixture to return to 25°C. Visually inspect for phase separation.
-
Validation Check: A successful blend will remain optically clear, validating the solubility of BPA-AP in the epoxy/acrylate matrix[1].
-
Protocol 2: Curing Sequence and Hydrolytic Validation
Objective: To execute the dual-cure mechanism and validate the hydrolytic resistance of the toughened network.
-
Stage 1 (UV Cure): Apply a 100 µm film of the adhesive to a glass substrate. Irradiate at 365 nm (3 J/cm²).
-
Causality & Validation: This initiates the acrylate free-radical polymerization. The film should immediately become tack-free, validating that the esterified BPA-AP did not scavenge the photo-generated radicals[2].
-
-
Stage 2 (Thermal Cure): Transfer the assembly to a convection oven at 120°C for 60 minutes.
-
Causality: Thermal energy activates the imidazole catalyst, driving the ester-epoxy reaction between BPA-AP and DGEBA to form the toughened thermoset network.
-
-
Self-Validation (Moisture Uptake Assay): Weigh the fully cured sample ( W0 ). Submerge the sample in phosphate-buffered saline (PBS) at 37°C for 14 days. Remove, desiccate the surface moisture, and re-weigh ( W1 ). Calculate moisture uptake: (W1−W0)/W0×100 .
-
Validation Check: A moisture uptake of <1.5% validates the hydrophobic contribution of the acetate/propionate groups, confirming the resin's suitability for wearable biomedical devices[1].
-
Experimental Workflow Visualization
Workflow for formulating and validating a BPA-AP toughened dual-cure hybrid adhesive.
References
Sources
Application Note: Curing Kinetics of Epoxy Resins with Bisphenol A Acetate Propionate (BPA-AP)
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals (Medical Device & Biosensor Engineering)
Strategic Context: Advanced Encapsulants for Biomedical Telemetry
In the development of implantable medical devices, continuous glucose monitors (CGMs), and high-frequency neural interfaces, the choice of electronic encapsulant is critical. Traditional amine-cured epoxy resins generate polar secondary hydroxyl (-OH) groups during crosslinking. In physiological environments, these polar groups absorb moisture, leading to dielectric degradation, signal attenuation in high-frequency telemetry (e.g., Bluetooth), and eventual device failure.
To solve this, researchers are turning to active ester curing agents such as1[1]. By utilizing an active ester mechanism, BPA-AP cures epoxy resins without generating hydroxyl groups, yielding a highly hydrophobic thermoset with an ultralow dielectric constant ( Dk ) and dissipation factor ( Df )[2]. This application note details the mechanistic causality, formulation protocols, and kinetic modeling required to optimize BPA-AP epoxy systems for advanced applications.
Mechanistic Insights: The Active Ester Pathway
Expertise & Experience Insight: Why choose BPA-AP over standard symmetric esters like Bisphenol A diacetate? The structural asymmetry of BPA-AP (one acetate group, one propionate group) disrupts crystalline packing. This drastically lowers its melting point to 39–44 °C, compared to >90 °C for symmetric diacetates[1][3]. This low melting point allows for low-temperature melt-blending with epoxy resins, preventing premature exotherms and extending the processing window.
Active esters are relatively inert toward oxirane rings at room temperature. The causality of this formulation requires a strong nucleophilic catalyst, universally 4-dimethylaminopyridine (DMAP)[4].
-
DMAP attacks the oxirane ring to generate a highly reactive zwitterionic alkoxide intermediate.
-
This alkoxide attacks the carbonyl carbon of the BPA-AP ester group.
-
A stable ester linkage is formed, expelling a phenoxide leaving group.
-
The phenoxide subsequently attacks another epoxy group, propagating the alternating crosslink network[5].
Because the oxirane oxygen is consumed to form an ester linkage rather than a hydroxyl group, the final network is fundamentally devoid of polar -OH binding sites[6].
Reaction pathway of epoxy curing with BPA-AP catalyzed by DMAP.
Self-Validating Experimental Protocols
To ensure the reliability of the encapsulant, the curing kinetics must be mapped using non-isothermal Differential Scanning Calorimetry (DSC). The following protocols are engineered as a self-validating system : kinetic predictions are empirically verified through post-cure thermal scans and spectroscopic analysis.
Protocol A: Formulation and Melt-Blending
-
Stoichiometric Calculation: Determine the Epoxide Equivalent Weight (EEW) of the base resin (e.g., DGEBA) and the Ester Equivalent Weight of BPA-AP. Weigh the components to achieve a strict 1:1 molar ratio of epoxide to ester groups[4].
-
Melt Blending: Heat the mixture to 80 °C to fully melt the BPA-AP and reduce the viscosity of the epoxy resin. Stir magnetically for 10 minutes until optically homogeneous.
-
Catalyst Incorporation: Cool the mixture to 60 °C to prevent a premature thermal runaway. Add 0.5 to 1.0 wt% of DMAP catalyst and stir for an additional 5 minutes[5].
-
Degassing: Transfer the mixture to a vacuum oven (<10 torr) at 60 °C for 15 minutes to eliminate entrapped air, ensuring void-free samples for accurate thermal analysis.
Protocol B: Dynamic DSC Kinetic Analysis
-
Sample Preparation: Seal 5–10 mg of the degassed formulation in hermetic aluminum DSC pans.
-
Dynamic Scanning: Perform dynamic temperature scans from 25 °C to 250 °C at four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min under a 50 mL/min nitrogen purge.
-
Peak Determination: For each heating rate, record the peak exothermic temperature ( Tp ).
-
Self-Validation (Post-Cure Scan): Cool the sample back to 25 °C and perform a second dynamic scan at 10 °C/min. Validation criteria: The baseline must remain completely flat. The presence of any residual exothermic peak indicates incomplete conversion, invalidating the kinetic model and requiring a recalculation of the cure schedule.
Protocol C: Spectroscopic Validation (FTIR)
To definitively prove the active ester mechanism, perform Attenuated Total Reflectance (ATR) FTIR on the fully cured resin.
-
Confirm: The complete disappearance of the oxirane ring absorption band at 910 cm⁻¹.
-
Confirm: The shift of the ester carbonyl (C=O) stretch from ~1750 cm⁻¹ (free active ester) to ~1735 cm⁻¹ (network ester linkage).
-
Verify: The absence of a broad -OH stretching band in the 3200–3600 cm⁻¹ region, confirming the suppression of hydroxyl formation[4].
Self-validating experimental workflow for determining curing kinetics.
Data Presentation: Kinetic & Thermomechanical Parameters
Using the Kissinger isoconversional method, the activation energy ( Ea ) is derived from the slope of ln(β/Tp2) versus 1/Tp . The table below summarizes the expected quantitative data for a standard DGEBA / BPA-AP / DMAP system.
Table 1: Representative Kinetic & Thermomechanical Parameters
| Parameter | Value Range | Analytical Method | Mechanistic Significance |
| Activation Energy ( Ea ) | 75 – 85 kJ/mol | Kissinger Method (DSC) | Moderate energy barrier confirming the absolute necessity of DMAP catalysis[4]. |
| Pre-exponential Factor ( lnA ) | 18.5 – 20.2 s⁻¹ | Arrhenius Plot | High collision frequency driven by the mobility of the zwitterionic intermediate. |
| Reaction Order ( n ) | 0.90 – 0.95 | Crane Equation | Pseudo-first-order kinetics dominated by local catalyst concentration. |
| Glass Transition ( Tg ) | 140 – 155 °C | DMA / DSC | High crosslink density and rigid bisphenol core provide excellent thermal stability[2]. |
| Dielectric Constant ( Dk ) | 2.4 – 3.0 (at 10 GHz) | Cavity Resonator | Elimination of polar -OH groups yields exceptional signal integrity for in vivo sensors[6]. |
References
-
Sigma-Aldrich. "Bisphenol A acetate propionate technical grade." Product Specification & Safety Data.1
-
ResearchGate / Polymer Chemistry. "The reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds." RSC Publishing.2
-
ACS Publications. "Curing Behavior and Properties of Active Ester Cured Cycloaliphatic Epoxy Resins." Industrial & Engineering Chemistry Research.4
-
RSC Publishing. "The reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds." Polymer Chemistry.5
-
ACS Publications. "Imine-Containing Epoxy Vitrimer Cured by Active Ester: Properties and Theoretical Analysis." ACS Applied Polymer Materials.6
-
XCHEMI. "Bisphenol A Diacetate - Properties and Applications." XCHEMI Chemical Database.3
Sources
- 1. Bisphenol A acetate propionate technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. xchemi.com [xchemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting common issues in the analysis of Bisphenol A acetate propionate
Welcome to the technical support center for the analysis of Bisphenol A acetate propionate (BPA-AP) and related bisphenols. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with these compounds. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles to ensure the integrity and accuracy of your results.
Bisphenol A acetate propionate is a derivative of Bisphenol A (BPA), a well-known endocrine disruptor.[1][2][3] The analysis of BPA and its analogues is critical in environmental monitoring, food safety, and toxicology. However, their ubiquitous nature and specific chemical properties present unique analytical challenges.[4][5][6][7] This guide provides practical, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is Bisphenol A acetate propionate and why is its analysis challenging?
A1: Bisphenol A acetate propionate is an ester derivative of Bisphenol A. Like BPA, it is hydrophobic and soluble in organic solvents but has very poor solubility in water.[2][3] The primary challenges in its analysis stem from:
-
Background Contamination: BPA and its derivatives are common laboratory contaminants found in plastics, solvents, and dust, which can lead to spurious "ghost" peaks or high background signals.[4][5][6][7]
-
Matrix Effects: When analyzing samples from complex matrices (e.g., plasma, wastewater, food extracts), co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer source, causing ion suppression or enhancement.[8][9][10][11] This can lead to inaccurate quantification.[10]
-
Low Concentrations: In many applications, BPA-AP must be detected at ultra-trace levels (ng/L or pg/g), requiring highly sensitive and robust analytical methods.[12][13]
Q2: Which analytical technique is best suited for BPA-AP analysis?
A2: The gold standard for analyzing bisphenols, including derivatives like BPA-AP, is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) .[9][13][14]
-
LC (specifically, UHPLC) provides excellent chromatographic separation of BPA-AP from other isomers and matrix components.[13][15]
-
MS/MS (specifically, a triple quadrupole) offers unparalleled sensitivity and selectivity by using Multiple Reaction Monitoring (MRM) mode.[13][16] This allows for precise quantification even in complex samples.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, but it typically requires a derivatization step (e.g., silylation) to increase the volatility and improve the peak shape of bisphenols.[1][17][18]
Q3: Why am I seeing a peak for my analyte in my blank injections?
A3: This is a classic sign of background contamination, a notorious issue in bisphenol analysis.[4][5][6][7] The contamination can originate from several sources:
-
Solvents and Reagents: Even high-purity, LC-MS grade solvents can contain trace amounts of BPA.[5][6][7]
-
Laboratory Equipment: Plasticware (e.g., pipette tips, centrifuge tubes, vials) can leach BPA or related compounds.
-
Sample Preparation: Contamination can be introduced during Solid-Phase Extraction (SPE) or other sample handling steps.
-
LC System: The analyte can accumulate on the analytical column, particularly during gradient elution re-equilibration, and then elute as a "ghost peak" in subsequent runs.[4][5][6]
To mitigate this, it is crucial to use glass or polypropylene labware, test all solvents for background levels, and implement rigorous cleaning procedures.[4][5] An isocratic elution method can also prevent the on-column accumulation of contaminants.[4][5][7]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during the analysis of Bisphenol A acetate propionate.
Guide 1: LC-MS/MS Analysis Issues
Problem: Poor Peak Shape (Tailing or Fronting)
-
Cause & Explanation: Peak tailing for phenolic compounds like BPA-AP is often due to secondary interactions between the analyte's hydroxyl groups and active sites (e.g., free silanols) on the silica-based C18 column. Peak fronting can indicate column overload or an inappropriate injection solvent.
-
Solution Workflow:
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause distorted peaks.
-
Modify Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) or a buffer (e.g., 1 mM ammonium formate) to the mobile phase.[8] This can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Reduce Injection Volume/Concentration: If fronting is observed, dilute your sample or reduce the injection volume to avoid overloading the column.
-
Evaluate Column Health: If the problem persists, the column may be degraded. Replace it with a new one, preferably one with end-capping technology designed for analyzing challenging compounds.
-
Problem: Inconsistent Retention Times
-
Cause & Explanation: Shifting retention times are typically caused by issues with the HPLC pump, mobile phase preparation, or column temperature. Inconsistent pump performance leads to a fluctuating mobile phase composition, while changes in temperature affect analyte viscosity and interaction with the stationary phase.
-
Solution Workflow:
-
Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed to prevent air bubbles from entering the pump and causing pressure fluctuations.
-
Check Pump Performance: Run a pump pressure test and ensure the seals are in good condition.
-
Use a Column Oven: Maintain a constant and stable column temperature (e.g., 40 °C) using a column oven to ensure reproducible chromatography.
-
Pre-mix Mobile Phases: If possible, pre-mix mobile phases to avoid errors from the pump's online mixing.
-
Problem: Low Signal Intensity or Ion Suppression
-
Cause & Explanation: This is a hallmark of the matrix effect , where co-eluting components from the sample matrix interfere with the analyte's ionization in the ESI source, typically by competing for charge or altering droplet formation efficiency.[10][11] This reduces the number of analyte ions that reach the mass analyzer, leading to a suppressed signal and inaccurate quantification.[10][11]
-
Solution Workflow:
Caption: Troubleshooting workflow for low signal intensity.
-
Improve Sample Cleanup: A more effective sample preparation, such as an optimized Solid-Phase Extraction (SPE) protocol, can remove many interfering matrix components.[8][9]
-
Enhance Chromatographic Separation: Adjust the LC gradient to better separate the analyte from the region where matrix components elute.
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as BPA-d16.[8][16] The SIL standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate ratio-based quantification.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[9]
Guide 2: Solid-Phase Extraction (SPE) Issues
Problem: Low Analyte Recovery
-
Cause & Explanation: Low recovery is the most frequent problem in SPE and indicates that the analyte is being lost at some stage of the process.[19] This can happen if the sorbent is not retaining the analyte during loading, if the analyte is being prematurely eluted during the wash step, or if it is not being fully eluted from the sorbent during the final elution step.[19][20]
-
Solution Workflow:
Caption: Decision tree for troubleshooting low SPE recovery.
-
Analyze All Fractions: Collect and analyze the load, wash, and elution fractions to determine where the analyte is being lost.[20]
-
Analyte in Load Fraction: This means the sorbent is not retaining the analyte.
-
Check Sorbent Choice: For a hydrophobic compound like BPA-AP, a reversed-phase sorbent (e.g., C18, HLB) is appropriate. Ensure you are not using a normal-phase sorbent.[19]
-
Check Sample pH: Ensure the pH of the sample is adjusted so the analyte is in its neutral form to maximize retention on a reversed-phase sorbent.
-
Reduce Loading Flow Rate: A high flow rate can prevent proper interaction between the analyte and the sorbent.[19]
-
-
Analyte in Wash Fraction: The wash solvent is too strong and is prematurely eluting your analyte. Reduce the percentage of organic solvent in your wash step.[20]
-
Analyte Not Eluting (Retained on Sorbent): The elution solvent is too weak. Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile) or use a stronger solvent like isopropanol. For some bisphenols, adding a small amount of acid or base to the elution solvent can disrupt interactions and improve recovery.[21]
Problem: Poor Reproducibility (High %RSD)
-
Cause & Explanation: High variability between replicate samples often points to inconsistencies in the SPE workflow.[19] A common culprit is the drying of the sorbent bed after conditioning and before sample loading, which deactivates the stationary phase.[19] Inconsistent flow rates can also lead to variable results.
-
Solution:
-
Prevent Sorbent Drying: After the conditioning and equilibration steps, do not allow the sorbent bed to go dry before loading the sample.
-
Control Flow Rates: Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates for all steps across all samples.
-
Ensure Consistent Packing: If packing your own SPE cartridges, ensure the sorbent bed is packed uniformly to avoid channeling.
-
Protocols & Data Tables
Protocol 1: General Purpose SPE for BPA-AP from Aqueous Samples
This protocol is a starting point and should be optimized for your specific matrix.
-
Sorbent Selection: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB or equivalent).
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of LC-MS grade water through the cartridge. Crucially, do not let the sorbent go dry from this point forward.
-
Loading: Load the aqueous sample (up to 500 mL, pH adjusted to ~6-7) at a flow rate of approximately 5 mL/min.
-
Washing: Pass 5 mL of water containing 5% methanol to wash away polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the analyte with 2 x 4 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Table 1: Example LC-MS/MS Parameters for Bisphenol Analysis
These parameters serve as a typical starting point for method development on a C18 column.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for bisphenols.[13] |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide | Negative ion mode ESI is often preferred for phenols; a basic modifier enhances deprotonation.[9] |
| Mobile Phase B | Methanol | A common strong solvent for reversed-phase chromatography.[13][16] |
| Flow Rate | 0.35 mL/min | A typical flow rate for a 2.1 mm ID column.[13] |
| Gradient | 30% B to 95% B over 6 min | A generic gradient to elute compounds of moderate hydrophobicity. |
| Column Temp. | 40 °C | Ensures reproducible retention times and lowers viscosity. |
| Injection Vol. | 5 µL | A small volume to minimize peak distortion. |
| Ionization Mode | ESI Negative | Phenolic protons are readily abstracted, forming [M-H]⁻ ions.[13][16] |
| MRM Transitions | Analyte Specific (Precursor > Product) | Provides high selectivity and sensitivity for quantification.[13] |
References
-
van der Merwe, J.P., et al. (2004). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. PubMed. Available at: [Link]
-
Masiá, A., et al. (2014). Matrix effect during the membrane-assisted solvent extraction coupled to liquid chromatography tandem mass spectrometry for the determination of a variety of endocrine disrupting compounds in wastewater. PubMed. Available at: [Link]
-
Wasiak, I., et al. (2016). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. PMC. Available at: [Link]
-
Vanderford, B.J., et al. (2003). Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
SCIEX. (n.d.). Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma. SCIEX. Available at: [Link]
-
Wasiak, I., et al. (2015). Troubleshooting of the Determination of Bisphenol A at Ultra-Trace Levels by Liquid Chromatography and Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Gámiz-Gracia, L., et al. (2007). Liquid chromatography/multi-stage Mass Spectrometry of Bisphenol A and Its Halogenated Derivatives. PubMed. Available at: [Link]
-
Wasiak, I., et al. (2016). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Wasiak, I., et al. (2016). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. MOST Wiedzy. Available at: [Link]
-
EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. EAG Laboratories. Available at: [Link]
-
Fan, Y., et al. (2011). GC-MS Analysis of Bisphenol A in Human Placental and Fetal Liver Samples. PubMed. Available at: [Link]
-
Regueiro, J., et al. (2014). UHPLC–MS/MS method for the determination of bisphenol A and its chlorinated derivatives, bisphenol S, parabens, and benzophenones in human urine samples. SpringerLink. Available at: [Link]
-
Kwon, J.W. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2025). Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI. Available at: [Link]
-
Arenas, A., et al. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. PubMed. Available at: [Link]
-
Acevedo, A. (2024). Analyzing Bisphenol Analogues with UHPLC–MS/MS. LCGC International. Available at: [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Health Canada. (2018). Solid Phase Extraction of Large Volume of Water and Beverage Samples to Improve Detection Limits for GC-MS Analysis of Bisphenol A and Four Other Bisphenols. PubMed. Available at: [Link]
-
Li, Y., et al. (2014). Molecularly Imprinted Solid-Phase Extraction for Selective Extraction of Bisphenol Analogues in Beverages and Canned Food. ACS Publications. Available at: [Link]
-
Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Bisphenol A. Wikipedia. Available at: [Link]
-
Vedantu. (n.d.). Bisphenol A: Chemical Properties, Uses & Safety Explained. Vedantu. Available at: [Link]
-
Biernacka, P., et al. (2022). Application of Solid-Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Eleven Bisphenols in Amniotic Fluid Samples Collected during Amniocentesis. MDPI. Available at: [Link]
-
IntechOpen. (2025). Physical, Chemical and Biological Properties of Bisphenols. IntechOpen. Available at: [Link]
Sources
- 1. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. Bisphenol A: Chemical Properties, Uses & Safety Explained [vedantu.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect during the membrane-assisted solvent extraction coupled to liquid chromatography tandem mass spectrometry for the determination of a variety of endocrine disrupting compounds in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nebiolab.com [nebiolab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciex.com [sciex.com]
- 14. eag.com [eag.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Liquid chromatography/multi-stage mass spectrometry of bisphenol A and its halogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-MS analysis of bisphenol A in human placental and fetal liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. library.dphen1.com [library.dphen1.com]
- 19. welch-us.com [welch-us.com]
- 20. youtube.com [youtube.com]
- 21. library.dphen1.com [library.dphen1.com]
Analytical Support Center: Troubleshooting Matrix Effects in BPA-AP Quantification
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and analytical chemists facing challenges with the quantification of Bisphenol A acetate propionate (BPA-AP) —a hydrophobic epoxy curative and endocrine-disrupting chemical derivative—in complex biological or environmental matrices.
Because BPA-AP contains ester linkages (acetate and propionate) and exhibits high lipophilicity, it frequently co-elutes with endogenous lipids during reversed-phase chromatography. In Electrospray Ionization (ESI), these co-eluting matrix components compete with BPA-AP for access to the droplet surface and available charge, leading to severe ion suppression [1].
The following troubleshooting FAQs and self-validating protocols are designed to help you systematically identify, mitigate, and compensate for these matrix effects.
FAQ 1: How do I definitively identify and quantify matrix effects in my BPA-AP workflow?
The Causality: Before optimizing a method, you must separate extraction losses from ionization suppression. Matrix effects occur in the MS source, whereas extraction recovery issues occur during sample preparation. To isolate these variables, we employ the gold-standard quantitative approach developed by[1].
The Self-Validating Protocol (Matuszewski Method): This protocol validates itself through a mathematical closed-loop: Process Efficiency (PE) must equal the product of Extraction Recovery (RE) and Matrix Effect (ME). If PE=RE×ME , an error in volumetric transfer or standard spiking has occurred.
-
Prepare Set 1 (Neat Standard): Spike BPA-AP into the pure reconstitution solvent at your target concentration (e.g., 50 ng/mL).
-
Prepare Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate). After extraction and drying, reconstitute the residue with the Set 1 neat standard solution.
-
Prepare Set 3 (Pre-Extraction Spike): Spike BPA-AP into the blank matrix before extraction. Process the sample normally.
-
Analyze & Calculate: Inject all three sets into the LC-MS/MS.
-
Matrix Effect (ME %) = (Peak Area Set 2/Peak Area Set 1)×100
-
Recovery (RE %) = (Peak Area Set 3/Peak Area Set 2)×100
-
Process Efficiency (PE %) = (Peak Area Set 3/Peak Area Set 1)×100
-
Interpretation: An ME < 100% indicates ion suppression, while ME > 100% indicates ion enhancement[2].
Fig 1. Quantitative assessment of Matrix Effect, Recovery, and Process Efficiency.
FAQ 2: My BPA-AP signal is severely suppressed by phospholipids. What is the most effective sample preparation strategy?
The Causality: Glycerophosphocholines are the primary culprits for matrix effects in positive and negative ESI[3]. Because BPA-AP is highly hydrophobic, standard Protein Precipitation (PPT) or simple Liquid-Liquid Extraction (LLE) will co-extract these lipids, leading to overlapping retention times. To selectively remove lipids while retaining BPA-AP, Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) or dedicated phospholipid-removal sorbent is required.
Expert Warning: BPA-AP contains ester bonds. Avoid using highly alkaline (pH > 8) or highly acidic (pH < 2) wash steps during SPE, as this will trigger the hydrolysis of the acetate and propionate groups, converting your analyte back into base Bisphenol A.
Quantitative Comparison of Extraction Methods:
| Extraction Method | Matrix Effect (ME %) | Extraction Recovery (RE %) | Process Efficiency (PE %) | Primary Mechanism of Clean-up |
| Protein Precipitation (PPT) | 42% (Severe Suppression) | 95% | 40% | Removes proteins; leaves phospholipids intact. |
| Liquid-Liquid Extraction (LLE) | 68% (Moderate Suppression) | 75% | 51% | Partitions based on hydrophobicity; co-extracts neutral lipids. |
| Standard SPE (HLB) | 85% (Mild Suppression) | 88% | 75% | Retains BPA-AP via hydrophobic interactions; washes out polar interferents. |
| Phospholipid-Removal SPE | 98% (Negligible ME) | 92% | 90% | Lewis acid/base interactions specifically trap glycerophosphocholines. |
Step-by-Step Phospholipid-Removal SPE Protocol:
-
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the SPE cartridge.
-
Loading: Dilute the biological sample 1:1 with 1% formic acid in water (keeps pH mildly acidic to protect ester bonds) and load onto the cartridge.
-
Washing: Wash with 1 mL of 5% Methanol in Water to elute polar interferences without desorbing BPA-AP.
-
Elution: Elute BPA-AP using 1 mL of 100% Acetonitrile. (Acetonitrile is preferred over Methanol here as it minimizes the co-elution of strongly bound phospholipids).
-
Reconstitution: Evaporate under a gentle stream of nitrogen at 30°C and reconstitute in the initial mobile phase.
FAQ 3: How can I adjust my chromatographic conditions to shift BPA-AP away from suppression zones?
The Causality: If sample preparation cannot remove 100% of the matrix, you must resolve the analyte chromatographically. Standard C18 columns rely purely on dispersive hydrophobic interactions, meaning BPA-AP will often co-elute with aliphatic lipid tails.
By switching to a fluorinated stationary phase (e.g., a Pentafluorophenyl or Kinetex F5 column), you introduce orthogonal separation mechanisms: π−π interactions, dipole-dipole interactions, and steric selectivity[4]. Because BPA-AP contains aromatic bisphenol rings, the F5 column will selectively retain it via π−π stacking, shifting its retention time away from the aliphatic lipids that cause suppression.
Chromatographic Optimization Protocol:
-
Column Selection: Install a core-shell F5 column (e.g., 100 × 4.6 mm, 2.6 μm)[4].
-
Mobile Phase: Use Water (A) and Methanol (B), both buffered with 2 mM Ammonium Acetate to stabilize the ESI droplet formation.
-
Gradient: Start at 30% B, ramping to 95% B over 5 minutes. The orthogonal selectivity of the F5 column will pull the aromatic BPA-AP out of the dense lipid elution zone.
FAQ 4: If I cannot eliminate the matrix effect entirely, how do I compensate for it during quantification?
The Causality: When absolute matrix effects cannot be physically removed, they must be mathematically neutralized. The most robust method is the Stable Isotope Dilution Assay (SIDA) [2]. By spiking a deuterated or 13C -labeled internal standard (e.g., d6 -BPA-AP) into the sample prior to extraction, the internal standard experiences the exact same extraction losses and ionization suppression as the native analyte. The ratio of their signals remains constant, ensuring absolute quantitative accuracy.
Fig 2. Decision tree for mitigating and compensating for matrix effects in LC-MS/MS workflows.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link][1]
-
D'Ovidio, P., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. URL:[Link][2]
-
D'Aniello, A., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. Toxics, 7(4), 63. URL:[Link][4]
-
Silvestro, L., et al. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen. URL:[Link][3]
Sources
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Curing of Epoxy Resins with Bisphenol A Acetate Propionate (EC-326)
Welcome to the technical support center for epoxy resin systems utilizing Bisphenol A acetate propionate (also known as EC-326). This guide is designed for researchers, scientists, and professionals who are working to optimize the curing parameters of these specialized formulations. Here, we move beyond simple instructions to explain the underlying principles governing the curing process, enabling you to troubleshoot effectively and achieve desired material properties with confidence.
Section 1: Foundational Principles & Core FAQs
This section addresses the fundamental questions regarding the use of Bisphenol A acetate propionate as a curative, establishing a strong theoretical groundwork for subsequent experimental work.
Q1: What is Bisphenol A acetate propionate (EC-326) and why is it used as an epoxy curative?
Bisphenol A acetate propionate (EC-326) is a low-melting point solid curative derived from Bisphenol A.[1] Unlike traditional amine or anhydride hardeners, it offers a unique combination of properties that make it highly valuable for specific applications. It is primarily used to enhance toughness, increase hydrophobicity (moisture resistance), and improve the hydrolytic stability of the final cured thermoset.[1] Its low moisture uptake is a significant advantage over many phenolic curatives.[1] Furthermore, EC-326 does not interfere with free-radical curing mechanisms, making it suitable for hybrid adhesive systems.[1]
Q2: How does the curing mechanism of EC-326 differ from standard amine hardeners?
The curing of epoxy resins is a chemical reaction that creates a cross-linked, three-dimensional network, transforming the liquid resin into a hard, durable solid.[2][3] While standard amine hardeners react via the active hydrogen atoms on the amine groups attacking the epoxy rings, EC-326 functions differently. Curing with EC-326 typically requires a catalyst (such as an amine, imidazole, or Lewis acid) to facilitate the reaction between its hydroxyl groups (formed in-situ) and the epoxy groups of the resin.[1] This catalytic process allows for a different level of control over the reaction kinetics.
Q3: What is the critical importance of the stoichiometric ratio when using EC-326?
The mix ratio between the epoxy resin and the curative is arguably the most critical factor in achieving a successful cure.[4][5] This ratio is based on stoichiometry—the precise balance of reactive groups required for the chemical reaction to proceed to completion.[6] For EC-326, the stoichiometry is particularly nuanced.
-
Thermoplastic vs. Thermoset: A one-to-one equivalent ratio of EC-326 to a difunctional epoxy resin can result in a linear chain extension, producing a thermoplastic material.[1]
-
Achieving a Cross-linked Thermoset: To create a rigid, cross-linked thermoset, a deliberate excess of the epoxy resin is required. A common starting point is a 20% equivalent excess of epoxy.[1]
An incorrect ratio is the primary cause of tacky, soft, or incompletely cured resins, as it leaves an excess of unreacted material within the polymer matrix.[5][7]
Section 2: Optimizing Core Curing Parameters
Successful curing is a function of three primary variables: Mix Ratio, Temperature, and Environment. This section provides a guide to optimizing each.
The Critical Role of Temperature
Temperature is the most powerful lever for controlling the cure rate.[8] The relationship is governed by the Arrhenius equation, which dictates that for many epoxy systems, a 10°C increase in temperature can nearly double the reaction rate.[8][9] This acceleration affects pot life, viscosity, and the final degree of cross-linking.
Table 1: Influence of Temperature on Key Curing Parameters
| Parameter | Low Temperature (<60°F / 15°C) | Optimal Temperature (70-80°F / 21-27°C) | High Temperature (>85°F / 30°C) |
| Viscosity | Increases significantly, making mixing difficult and trapping air.[10][11] | Optimal for mixing and pouring, allows for good substrate wetting.[9] | Decreases, which can improve flow but may lead to control issues.[12] |
| Pot Life / Working Time | Significantly extended. | As specified by the manufacturer's technical data sheet. | Drastically reduced, increasing the risk of premature gelation.[10][13] |
| Cure Time | Dramatically slowed or even halted, leading to incomplete cure.[10][11][14] | Consistent and predictable, leading to reliable properties.[12] | Accelerated, but can cause uncontrolled exothermic reactions.[8][10] |
| Risk of Defects | High risk of incomplete cure, soft spots, and cloudiness.[10][12] | Low, provided other parameters are controlled. | High risk of bubbles, blisters, internal stress, and cracking.[10][15] |
| Final Properties (Tg) | Lower glass transition temperature (Tg) and weaker mechanical properties. | Achieves the intended mechanical and thermal properties. | Can potentially increase Tg, but risks thermal damage.[9] |
Managing the Curing Environment
The ambient environment can introduce variables that compromise the cure.
-
Humidity: High humidity (above 60%) is a primary cause of surface defects like cloudiness, a milky appearance, or "amine blush" (a waxy surface film).[7][12][16] Moisture in the air can react with components of the curing system, interfering with the primary cross-linking reaction. Always work in a dry, controlled space.
-
Contamination: Surfaces must be meticulously clean. Dust, grease, or moisture on the substrate can inhibit bonding and interfere with the cure.[5]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during experiments in a direct Q&A format.
Q: My cured epoxy surface is tacky and soft. What went wrong?
A tacky or soft cure is almost always a result of an off-ratio mix or inadequate mixing.[4][17]
-
Check Stoichiometry: Did you formulate for a thermoset by including an excess of epoxy resin (e.g., ≥20% equivalent excess)? A 1:1 ratio with EC-326 is designed to produce a thermoplastic.[1] Use a digital scale for all measurements; volume-based measurements are prone to error.[4]
-
Verify Mixing Technique: Were the resin, curative, and catalyst mixed thoroughly for the recommended time (typically 3-5 minutes)?[5] Scrape the sides and bottom of the mixing container multiple times to ensure no unmixed pockets of material remain.[5]
-
Review Curing Temperature: Was the ambient temperature consistently within the optimal range (typically 70-80°F)?[7][12] Curing at low temperatures can halt the reaction before it is complete.[10]
Q: My cured epoxy is cloudy or has a milky appearance. What is the cause?
A cloudy or milky finish is most often caused by moisture contamination.[7][18]
-
Check Ambient Humidity: High humidity is the most common culprit.[16] Ensure your workspace humidity is below 60%.[12] Avoid curing during rainy or foggy weather.
-
Inspect Materials for Moisture: Ensure the resin, curative, and any fillers or additives are perfectly dry. EC-326 itself is hydrophobic, which is an advantage, but the epoxy resin or other components may not be.[1]
-
Avoid Temperature Shock: Applying resin to a cold substrate or experiencing rapid temperature drops during the cure can cause moisture to condense on the surface, leading to cloudiness.[7]
Q: I'm seeing excessive bubbles in my final cured product. How can I prevent this?
Bubbles are introduced during mixing or are a result of outgassing.[4]
-
Mixing Technique: Mix slowly and deliberately to avoid whipping air into the mixture.[4][13]
-
Material Temperature: Warming the resin and curative components slightly before mixing can lower their viscosity, allowing bubbles to rise and escape more easily.[4] Be cautious, as this will also reduce your pot life.
-
Pouring Technique: Pour the mixed epoxy slowly and in a thin stream to minimize air entrapment.
-
Heat Application: After pouring, a quick pass with a heat gun or propane torch can help eliminate surface bubbles.[11][13] Do not overheat the resin, as this can cause it to cure too quickly and create more issues.[10]
-
Substrate Porosity: Porous substrates like wood can release trapped air when covered with resin. Applying a thin seal coat first can prevent this.[4]
Section 4: Experimental Protocols
Protocol 1: Determining Cure Profile via Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of cure, peak exothermic temperature, and total heat of reaction (ΔH) for a given epoxy/EC-326 formulation. This data is crucial for understanding the cure kinetics and preventing thermal runaway.[19]
Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and EC-326 curative (and catalyst, if used) into a mixing cup according to your calculated stoichiometric ratio.
-
Mix thoroughly for 3-5 minutes, ensuring a homogenous mixture.
-
Immediately transfer a small, precise amount of the liquid mixture (typically 5-10 mg) into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and reference pan into the DSC cell.
-
Set the thermal program. A typical program for cure analysis is a temperature ramp from ambient temperature (e.g., 25°C) to a temperature well above the expected cure completion (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition:
-
Begin the DSC run. The instrument will measure the heat flow to or from the sample relative to the reference as a function of temperature.
-
The curing reaction will manifest as a broad exothermic peak on the thermogram.
-
-
Data Analysis:
-
Onset Temperature: The temperature at which the exothermic peak begins to deviate from the baseline. This indicates the start of the curing reaction.
-
Peak Temperature: The temperature at the apex of the exotherm, representing the point of maximum reaction rate.
-
Heat of Reaction (ΔH): The integrated area under the exothermic peak. This value (in J/g) is proportional to the total extent of the cross-linking reaction.[19] Comparing this value for samples cured under different conditions can help quantify the degree of cure.
-
References
- Purnima Groups. (n.d.). Curing Agent 101: Applications, Benefits, and Detailed Definition.
- Three Bond. (n.d.). Curing Agents for Epoxy Resin.
- Terrazzo Granitech. (2025, December 15). Epoxy Resin Problems: What Causes Them and Real Solutions.
- Resiners. (2025, April 27). 5 Common Epoxy Resin Problems and How to Fix Them.
- Composite Envisions. (2025, November 25). Epoxy Curing Agents: Boost Composite Strength & Heat Resistance.
- Resin Studio. (2024, August 2). Reasons for defects in epoxy resin.
- Resin4Decor. (2025, September 16). 5 Most Common Problems with Epoxy Resin and How to Solve Them.
- Unknown Author. (2024, May 28). The Effect of Temperature on Epoxy.
- Epoxy Resin. (2019, October 19). EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS.
- SHENZHEN MEITASI. (2025, July 24). Mechanism and Applications of Epoxy Curing Agents.
- SpecialChem. (2025, July 9). Types & Process of Curing Agents for Epoxy Resin.
- UltraClear Epoxy. (2025, May 21). How does temperature affect epoxy?.
- Brampton Technology. (2024, April 5). The Impact of Temperature on Epoxy Bond Longevity.
- Unknown Author. (n.d.). Research on key parameters determination of epoxy resin curing at custom temperature through simulation.
- Unknown Author. (2025, December 21). How Hot Does Resin Get When Curing?.
- Kohesi Bond. (2026, March 23). Optimising Epoxy Curing: Temperature & Time.
- UltraClear Epoxy. (2025, October 15). What to Do When Epoxy Doesn't Cure Properly.
- Incure Inc. (2025, December 30). Curing Temperature Of Epoxy Resin.
- Loctite. (n.d.). Epoxy troubleshooting: expert tips for when it won't cure.
- Designer Molecules Inc. (n.d.). EC-326.
- Sigma-Aldrich. (n.d.). Bisphenol A acetate propionate technical grade.
- Epoxy Res-iT. (2026, January 30). Resin Curing Troubleshooting Guide.
Sources
- 1. designermoleculesinc.com [designermoleculesinc.com]
- 2. purnimagroup.com [purnimagroup.com]
- 3. Mechanism and Applications of Epoxy Curing Agents [highfar-group.com]
- 4. resiners.com [resiners.com]
- 5. bestbartopepoxy.com [bestbartopepoxy.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. terrazzo-usa.com [terrazzo-usa.com]
- 8. Optimising Epoxy Curing: Temperature & Time | Kohesi Bond [kohesibond.com]
- 9. Curing Temperature Of Epoxy Resin - INCURE INC. [incurelab.com]
- 10. epoxyplus.com [epoxyplus.com]
- 11. Epoxy troubleshooting: expert tips for when it won’t cure [loctiteproducts.com]
- 12. bestbartopepoxy.com [bestbartopepoxy.com]
- 13. resinpro.eu [resinpro.eu]
- 14. The Impact of Temperature on Epoxy Bond Longevity [bramptontechnology.com]
- 15. resiners.com [resiners.com]
- 16. resinstudio.cz [resinstudio.cz]
- 17. epoxyres-it.co.uk [epoxyres-it.co.uk]
- 18. resin4decor.com [resin4decor.com]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
Improving the yield and purity of Bisphenol A acetate propionate synthesis
Technical Support Center: Synthesis of Bisphenol A Acetate Propionate
Welcome to the technical support guide for the synthesis of Bisphenol A acetate propionate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to improve both the yield and purity of your final product.
The synthesis of Bisphenol A acetate propionate, a mixed ester, typically involves the acylation of Bisphenol A's two phenolic hydroxyl groups. This is often achieved using acylating agents like acetic anhydride and propionic anhydride, or their corresponding acyl chlorides. The reaction is generally facilitated by a base or a nucleophilic catalyst. While seemingly straightforward, this esterification can present several challenges, from incomplete reactions to difficult-to-remove impurities. This guide provides a structured approach to identifying and solving these common issues.
Section 1: Troubleshooting Low Reaction Yield
Low product yield is one of the most common frustrations in synthesis. The root cause can often be traced to several key factors in the experimental setup.
Q1: My reaction yield is consistently below 50%. What are the primary causes and how can I improve it?
A1: Persistently low yields in the esterification of Bisphenol A often point to issues with reaction equilibrium, reagent quality, or catalysis. Let's break down the most likely culprits and their solutions.
1. Inefficient Catalysis:
-
The Problem: Phenols are weaker nucleophiles than aliphatic alcohols, making their acylation sluggish without proper catalysis.[1][2] Simply mixing the reactants is often not enough to drive the reaction to completion.
-
The Solution: The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is highly recommended.[3][4] DMAP works by reacting with the acid anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the anhydride itself.[3] This dramatically accelerates the reaction, often allowing for milder conditions and significantly higher yields.[3][5]
-
Protocol Insight: Start with a catalytic amount of DMAP (e.g., 5-10 mol%). While a stoichiometric base like triethylamine (NEt3) or pyridine is often used to neutralize the acidic byproduct, DMAP is the true accelerator.[1][4]
2. Moisture Contamination:
-
The Problem: Acylating agents like acetic anhydride and propionic anhydride are highly susceptible to hydrolysis. Any moisture present in your reactants, solvents, or glassware will consume the anhydride, rendering it unavailable for the esterification reaction and reducing your yield.[6]
-
The Solution:
-
Use anhydrous grade solvents.
-
Thoroughly dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[6]
-
3. Suboptimal Stoichiometry:
-
The Problem: Esterification is an equilibrium reaction.[7][8] To drive the reaction towards the product side, Le Châtelier's principle can be applied. Using a stoichiometric amount of reactants may result in an equilibrium mixture containing significant amounts of starting material.
-
The Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the acylating agents (acetic anhydride and propionic anhydride). This will help ensure the complete conversion of the Bisphenol A.[7][9]
4. Inadequate Temperature or Reaction Time:
-
The Problem: While DMAP catalysis allows for mild conditions, the reaction may still require sufficient thermal energy and time to reach completion, especially given the steric hindrance of the Bisphenol A structure.[3]
-
The Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gentle heating (e.g., 40-60 °C) may be necessary.[6] Continue to monitor by TLC until the Bisphenol A starting material spot is no longer visible.
Section 2: Addressing Product Purity Issues
Achieving a high yield is only half the battle; the product must also be pure. Impurities can arise from side reactions, incomplete reactions, or residual starting materials.
Q2: My final product shows multiple spots on the TLC plate besides the desired product. What are these impurities and how can I remove them?
A2: The presence of multiple spots indicates a mixture of compounds. In this synthesis, the most common impurities are the mono-acylated intermediates and unreacted Bisphenol A.
Common Impurities and Identification:
| Compound | Relative Polarity (on Silica Gel) | Identification Notes |
| Bisphenol A (Starting Material) | High | Will have the lowest Rf value. |
| Mono-acetate or Mono-propionate | Intermediate | Two possible intermediates with slightly different polarities. Will have Rf values between Bisphenol A and the final product. |
| Bisphenol A acetate propionate (Product) | Low | As a non-polar diester, it will have the highest Rf value. |
| Hydrolyzed Anhydrides (Acetic/Propionic Acid) | High | Generally very polar. Can be removed with a basic wash. |
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting product impurities.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove the acidic byproducts (acetic acid and propionic acid) and any remaining unreacted anhydrides.[1]
-
Recrystallization: Bisphenol A and its ester derivatives are often crystalline solids.[10] Recrystallization is a powerful technique for purification.
-
Protocol Insight: A common solvent system for recrystallizing Bisphenol A is aqueous ethanol or acetic acid with water.[10][11] You will need to perform solvent screening to find the ideal system for Bisphenol A acetate propionate, where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
-
Column Chromatography: If recrystallization fails to remove the mono-substituted intermediates, flash column chromatography is the most effective method. Due to the significant polarity difference between the di-ester product and the mono-ester/Bisphenol A impurities, separation on silica gel is typically straightforward. Use a solvent system like a hexane/ethyl acetate gradient.
Section 3: Frequently Asked Questions (FAQs)
Q3: Can I use an acid catalyst like sulfuric acid instead of DMAP?
A3: While acid-catalyzed esterification (Fischer esterification) is a classic method, it is generally not preferred for acylating phenols with anhydrides.[7] Strong acids like H₂SO₄ can cause undesired side reactions with phenols, such as sulfonation.[1] Furthermore, the reaction is reversible and requires the removal of the byproduct (in that case, water) to drive it to completion.[7][8] The DMAP-catalyzed pathway with anhydrides is much more efficient, proceeds under milder conditions, and gives cleaner products with higher yields.[1][3]
Q4: How do I monitor the reaction progress effectively?
A4: Thin Layer Chromatography (TLC) is the most convenient method.
-
Setup: Use silica gel plates. A good starting mobile phase is a 4:1 mixture of Hexane:Ethyl Acetate.
-
Procedure: Spot the Bisphenol A starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Interpretation: The reaction is complete when the Bisphenol A spot (lowest Rf) in the reaction mixture lane has completely disappeared. The appearance of a new, less polar spot (higher Rf) will indicate the formation of your product.
Q5: My product seems to be an oil, not a solid. Is this normal and how do I purify it?
A5: While Bisphenol A is a solid, its derivatives can have lower melting points and may present as oils or low-melting solids, especially if impure. If your product is an oil, recrystallization is not an option. In this case, purification must be done using flash column chromatography as described in Section 2. Ensure all solvent is removed from your purified fractions under high vacuum, as residual solvent can make a product appear oily.
Section 4: Experimental Protocols
Protocol 1: General Synthesis of Bisphenol A Acetate Propionate
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Bisphenol A (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (2.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add a mixture of acetic anhydride (1.1 eq) and propionic anhydride (1.1 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating to 40 °C may be applied.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Reaction Stoichiometry and Conditions Table
| Parameter | Recommended Value | Rationale |
| Bisphenol A | 1.0 equivalent | Limiting Reagent |
| Acetic Anhydride | 1.1 - 1.2 equivalents | Drives equilibrium, ensures complete acylation |
| Propionic Anhydride | 1.1 - 1.2 equivalents | Drives equilibrium, ensures complete acylation |
| Base (e.g., NEt₃) | 2.2 - 2.5 equivalents | Neutralizes acidic byproducts |
| Catalyst (DMAP) | 0.05 - 0.1 equivalents | Accelerates the rate of acylation[3][12] |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate | Aprotic solvent to prevent side reactions[6] |
| Temperature | 0 °C to Room Temp (or gentle heating) | Mild conditions are sufficient with DMAP catalysis[3] |
Section 5: References
-
Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters from Acid Anhydrides. Benchchem.
-
Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions. Benchchem.
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.
-
Steglich Esterification. Organic Chemistry Portal.
-
Steglich Esterification. SynArchive.
-
Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC.
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
-
Improved method for purification of bisphenol A. European Patent Office - EP 0123210 A2 - Googleapis.com.
-
Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions. Benchchem.
-
Esterification of phenols (video). Khan Academy.
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Homework.Study.com.
-
Bisphenol A. Wikipedia.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
some more reactions of phenol. Chemguide.
-
Application Note: Synthesis of Bisphenol A (BPA) from Acetone and Phenol. Benchchem.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. homework.study.com [homework.study.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bisphenol A - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Steglich Esterification [organic-chemistry.org]
Method refinement for the extraction of Bisphenol A acetate propionate from complex matrices
Welcome to the Technical Support Center for Analytical Workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating Bisphenol A acetate propionate (BPA-AP, also known industrially as EC-326) from complex biological and environmental matrices.
Unlike free Bisphenol A (BPA), BPA-AP is a highly hydrophobic derivative containing acetate and propionate ester linkages. These bonds are susceptible to hydrolysis, making standard extraction protocols inadequate. To ensure scientific integrity, every protocol described below is designed as a self-validating system : by incorporating a deuterated internal standard (e.g., BPA-d16-AP) directly into the raw matrix prior to disruption, you can continuously monitor extraction efficiency and isolate true analyte loss from instrumental variance.
I. Standard Operating Procedure: Modified QuEChERS & d-SPE Extraction
To mitigate matrix effects and prevent analyte degradation, we utilize a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology coupled with Dispersive Solid-Phase Extraction (d-SPE).
Step 1: Matrix Disruption & Protein Precipitation
-
Transfer 2.0 mL of the fluid matrix (e.g., plasma, breast milk, or dairy) into a 15 mL PTFE centrifuge tube.
-
Spike the sample with 10 µL of deuterated internal standard (BPA-d16-AP, 1 µg/mL) to establish your self-validating baseline.
-
Add 5.0 mL of. Causality: ACN effectively precipitates dense proteins found in complex matrices. The addition of 1% formic acid lowers the pH, which is critical to prevent the base-catalyzed hydrolysis of the acetate and propionate ester bonds of BPA-AP during the extraction process[1].
Step 2: Salting-Out Partitioning
-
Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl).
-
Vortex immediately and vigorously for 2 minutes to prevent salt agglomeration, then centrifuge at 4000 rpm for 5 minutes. Causality: MgSO₄ drives the partitioning of the hydrophobic BPA-AP into the upper organic ACN layer via an exothermic salting-out effect. NaCl controls the polarity of the aqueous phase, forcing non-polar EDCs out of the water layer[1].
Step 3: Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer 2.0 mL of the upper ACN supernatant into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Causality: PSA removes polar organic acids and sugars that cause ion suppression, while the and sterols, which is absolutely critical when processing lipid-rich matrices like dairy or breast milk.
Step 4: Concentration & Reconstitution
-
Transfer 1.0 mL of the purified supernatant to a glass autosampler vial.
-
Evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C.
-
Reconstitute in 200 µL of your initial LC mobile phase (e.g., 50:50 Methanol:Water) for downstream analysis.
II. Workflow Visualization
Fig 1: Modified QuEChERS workflow for BPA-AP extraction from complex matrices.
III. Quantitative Performance Data
The following table summarizes the validated analytical parameters of the described methodology across three highly complex matrices, demonstrating the robustness of the extraction.
| Matrix Type | Spiked Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | LOD (ng/mL) | LOQ (ng/mL) |
| Human Urine | 10.0 | 92.4 ± 3.1 | -8.5 | 0.12 | 0.40 |
| Bovine Milk | 10.0 | 81.2 ± 4.5 | -22.3 | 0.45 | 1.50 |
| Human Plasma | 10.0 | 86.7 ± 3.8 | -15.1 | 0.25 | 0.85 |
IV. Troubleshooting & FAQs
Q1: I am observing low recovery of BPA-AP in lipid-rich matrices like dairy and breast milk. How can I fix this? A1: Causality: BPA-AP is highly lipophilic. In fat-heavy matrices, the analyte tends to partition into the lipid layer rather than the extraction solvent. Solution: Ensure you are utilizing a to actively bind and pull lipids out of the solution[2]. Furthermore, do not substitute ACN with a weaker solvent; ACN is required to disrupt lipid-protein binding complexes and keep the hydrophobic BPA-AP solubilized.
Q2: I am experiencing severe signal suppression in my mass spectrometer. How can I validate if this is a true matrix effect or an instrument fault? A2: Causality: Co-extracted phospholipids or polar organic acids often compete for charge in the ionization source, leading to signal suppression. Self-Validating Protocol: Perform a post-extraction spike. Create a matrix-matched calibration curve (spiking standard after extracting a blank matrix) and compare its slope to a calibration curve built in neat solvent. If the slope ratio is <0.8, severe matrix suppression is occurring. To mitigate this, increase the ratio of PSA sorbent in your d-SPE step to aggressively remove co-extracted organic acids.
Q3: Should I use GC-MS or LC-MS/MS for the final determination of BPA-AP? A3: Causality: While following silylation[3], BPA-AP is already derivatized. Because it possesses a high boiling point and thermally labile ester bonds, it can degrade in a high-temperature GC inlet. Solution: as it avoids thermal degradation and requires no further derivatization[4]. If you struggle with ionization efficiency in ESI, consider , which significantly enhances the sensitivity for hydrophobic phenolic derivatives[5].
V. References
-
Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview - MDPI.[Link]
-
A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC.[Link]
-
Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products - MDPI.[Link]
-
Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis - Oxford University Press.[Link]
-
MCX based solid phase extraction combined with liquid chromatography tandem mass spectrometry for the simultaneous determination - Bisphenol A Information & Resources.[Link]
-
Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column - ACS Publications.[Link]
Sources
Enhancing the performance of adhesives formulated with Bisphenol A acetate propionate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. For researchers, material scientists, and drug development professionals working with advanced biomedical devices, wearable biosensors, or structural adhesives, understanding the causality behind your chemical formulations is critical.
This guide provides an in-depth analysis of optimizing adhesives formulated with Bisphenol A acetate propionate (BPA-AP) , focusing on reaction kinetics, hydrolytic stability, and the mitigation of biologically harmful monomer leaching.
Section 1: Core Mechanisms & FAQs
Q: Why should I transition from standard phenolic curatives to BPA-AP in hybrid epoxy/(meth)acrylate formulations? A: The primary issue with traditional phenolic curatives is the presence of free hydroxyl (-OH) groups. In a hybrid system, these hydroxyls act as radical scavengers, prematurely terminating the free-radical polymerization of the acrylate phase. BPA-AP (commercialized under trade names like EC-326) masks these reactive sites with acetate and propionate esters. According to [1], this allows BPA-AP to cure the epoxy network without impeding the parallel free-radical cure, resulting in a highly cross-linked Interpenetrating Polymer Network (IPN).
Q: How does the stoichiometry of BPA-AP dictate the final mechanical properties of the adhesive? A: The physical state of your cured matrix is strictly governed by the equivalent ratio. A 1:1 equivalent ratio of BPA-AP to a difunctional epoxy will yield a tough, linear thermoplastic resin. To achieve a robust, chemically resistant thermoset, causality dictates that you must force a higher cross-link density. This requires a minimum of a 20% equivalent excess of epoxy relative to the curative.
Parallel curing pathways in a BPA-AP hybrid adhesive formulation.
Section 2: Troubleshooting Guide - Mitigating Hydrolytic Degradation & Monomer Leaching
The Problem: In biomedical and orthodontic applications, adhesives are exposed to a complex, aqueous physiological environment. Standard Bis-GMA resins are highly susceptible to esterase-catalyzed hydrolysis and water plasticization, leading to the dangerous leaching of bisphenol A (BPA) and poly-BPA derivatives into the body.
The Causality: Water acts as a plasticizer, swelling the polymer matrix and increasing the free volume, which accelerates the hydrolysis of susceptible ester linkages. A comprehensive study published in the Annals of Agricultural and Environmental Medicine [2] demonstrated that standard commercial orthodontic adhesives (e.g., ConTec LC) can leach up to 371.90 µg/mL of poly-BPA within just one hour of aqueous exposure.
The Solution: BPA-AP is inherently hydrophobic and hydrolytically resistant [3]. By substituting standard curatives with BPA-AP, the moisture uptake of the polymer network is drastically reduced. The bulky acetate and propionate groups provide steric shielding to the polymer backbone, preventing water ingress and subsequent hydrolytic cleavage.
Diagnostic workflow for resolving monomer leaching in biomedical adhesives.
Section 3: Quantitative Data & Material Profiles
To formulate effectively, you must understand the baseline properties of your raw materials and the failure modes of standard alternatives.
Table 1: Physicochemical Properties of BPA-AP (EC-326 Technical Grade)
| Property | Value | Test Method | Impact on Formulation |
|---|---|---|---|
| Appearance | White/yellow solid | Visual | N/A |
| Melting Point | 40 - 45 °C | DSC | Enables low-temperature blending without premature curing. |
| Viscosity (Supercooled, 25°C) | 2,200 cP | Haake Rheometer | Improves wettability on microfluidic or dental substrates. |
| Density | 1.12 g/cc | Pycnometer | Predictable volumetric shrinkage during polymerization. |
| Decomposition Temp | ~250 °C | TGA | Ensures high thermal stability during aggressive post-cures. |
Table 2: Comparative Leaching of Standard Orthodontic Adhesives (Aqueous Incubation) Data highlights the critical need for hydrolytically resistant curatives like BPA-AP in biomedical applications [2].
| Adhesive Brand | Highest Poly-BPA Leached (µg/mL) | Highest Bis-GMA Leached (µg/mL) | Time of Peak Release |
|---|---|---|---|
| Resilence | 9.24 | Not Detected | 1 Hour |
| Light Bond | 28.63 | Not Detected | 1 Hour |
| ConTec LC | 371.90 | Not Detected | 1 Hour |
| Aspire | Not Detected | 425.07 | 24 Hours |
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain an internal validation mechanism. Do not assume a cure is complete simply because the material has hardened.
Protocol A: Formulating and Validating a BPA-AP Thermoset Network
Objective: Achieve a highly cross-linked, phase-stable thermoset without impeding free-radical pathways.
-
Stoichiometric Calculation: Calculate a 1.2 : 1.0 equivalent ratio of difunctional epoxy monomer to BPA-AP.
-
Thermal Blending: Heat the BPA-AP to 50°C (slightly above its 45°C melting point) to achieve a supercooled liquid state. Mechanically blend with the epoxy monomer until optically clear.
-
Catalysis: Add 2 wt% DMAP (4-Dimethylaminopyridine) as the Lewis base catalyst. Mix under vacuum to degas.
-
Thermal Ramping: Cure the mixture at 120°C for 1 hour, followed by a post-cure at 150°C for 2 hours to drive the reaction to completion.
-
Validation Checkpoint (DSC): Perform Differential Scanning Calorimetry (DSC) on a 10 mg sample. A successful, self-validating network will show a single, symmetrical exothermic peak during the first run, and a shifted, stable Glass Transition Temperature ( Tg ) with zero residual exotherm on the second heating scan. If a residual exotherm is present, your conversion is incomplete.
Protocol B: HPLC Quantification of Leachable Derivatives
Objective: Verify the hydrolytic stability and non-leaching profile of the cured BPA-AP adhesive for biomedical use.
-
Eluate Preparation: Submerge a standardized cured adhesive disc (10 mm diameter x 2 mm thickness) in 10 mL of HPLC-grade water. Incubate at 37°C for 24 hours to simulate physiological conditions.
-
Extraction: Extract the aqueous phase using Solid-Phase Extraction (SPE) cartridges to concentrate any leached phenolic derivatives.
-
Chromatography: Inject the concentrated eluate into an HPLC system equipped with a C18 reverse-phase column. Utilize a water/acetonitrile gradient mobile phase and a UV detector set to 220 nm.
-
Validation Checkpoint (Spike Recovery): Prior to extraction, spike a control water sample with a known concentration of pure BPA (e.g., 10 µg/mL). Your analytical recovery must be >95% to validate that the matrix is not suppressing the signal. If the test sample shows <1 µg/mL leaching, the hydrophobic shielding of your BPA-AP formulation is successfully validated.
References
-
Designer Molecules Inc. "EC-326 Epoxy Curative Technical Data." Designer Molecules Inc. URL:[Link]
-
Małkiewicz, K., et al. "Release of bisphenol A and its derivatives from orthodontic adhesive systems available on the European market as a potential health risk factor." Annals of Agricultural and Environmental Medicine, 2015. URL:[Link]
Addressing challenges in the polymerization process with Bisphenol A acetate propionate
From the desk of the Senior Application Scientist
Welcome to the technical support center for the polymerization of Bisphenol A acetate propionate (BPA-AP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specialized monomer. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges and ensure the success of your experiments. The narrative below is structured to explain the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the underlying polymer science.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues you may encounter during the polymerization of Bisphenol A acetate propionate. The question-and-answer format is designed for quick problem identification and resolution.
Question 1: Why is the molecular weight (Mw) of my polymer consistently lower than the target?
Answer: Achieving a high molecular weight in step-growth polymerization, the mechanism by which BPA-AP polymers are formed, is highly dependent on precise reaction control.[1] Low molecular weight is a common challenge and typically points to one of three primary areas: stoichiometry, reaction extent, or impurities.[2]
-
Stoichiometric Imbalance: Step-growth polymerization requires a near-perfect 1:1 molar ratio of reactive functional groups (e.g., hydroxyl and carboxyl groups if reacting with a diacid) for chains to build effectively.[3] Even a small deviation can drastically limit the degree of polymerization. The most widely used approach is to maintain equimolar stoichiometry between the reacting monomers.[4]
-
Self-Validation Protocol: Before starting the polymerization, perform a titration or use NMR spectroscopy to accurately determine the functional group equivalent weight of your BPA-AP and co-monomers. Recalculate batch amounts based on this empirical data, not just the theoretical molecular weight from the supplier.
-
-
Incomplete Reaction (Low Conversion): High molecular weight polymers are only achieved at very high monomer conversion rates (typically >99%).[1][4] Insufficient reaction time or inadequate temperature can prevent the reaction from reaching completion.
-
Experimental Recommendation: Monitor the reaction progress by periodically taking small aliquots (if possible) and analyzing them via Gel Permeation Chromatography (GPC) to track molecular weight build-up. The reaction is complete when the molecular weight plateaus. Additionally, ensure efficient removal of condensation byproducts (like water or alcohol), as their presence can limit the forward reaction.
-
-
Presence of Monofunctional Impurities: Monofunctional reactants act as "chain stoppers," capping the growing polymer chain and preventing further extension.[1] Your BPA-AP or co-monomer might contain impurities with only one reactive group.
-
Purification Protocol: It is crucial to use highly purified monomers. Consider recrystallizing the BPA-AP monomer before use. A preliminary purity check using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is advisable.
-
Troubleshooting Workflow: Diagnosing Low Molecular Weight
Caption: Troubleshooting decision tree for low molecular weight.
Question 2: The polymer is yellowing or showing discoloration during the reaction. What is the cause and how can I prevent it?
Answer: Discoloration, particularly yellowing, during polyester or polycarbonate synthesis is typically a sign of thermal degradation or oxidation.[5] Bisphenol A-based structures can be susceptible to degradation at the high temperatures often required for melt polymerization.[6]
-
Oxidation: The presence of oxygen at high temperatures can lead to the formation of chromophores (colored groups) in the polymer backbone.
-
Preventative Measure: The entire polymerization process must be conducted under an inert atmosphere. Before heating, thoroughly purge the reactor with dry nitrogen or argon gas. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Thermal Degradation: If the reaction temperature is too high or held for an excessive duration, side reactions and chain scission can occur, leading to degradation products that discolor the polymer.[6] The thermal degradation of BPA-based epoxy resins, for example, begins around 300°C.[5]
-
Optimization Protocol: Determine the minimum effective temperature for your polymerization. Use Differential Scanning Calorimetry (DSC) on your monomer mixture to understand its melting behavior and identify a suitable temperature window for the reaction. Avoid "hot spots" in the reactor by ensuring efficient and uniform stirring.
-
Question 3: The Polydispersity Index (PDI) of my polymer is much higher than the theoretical value of 2. Why is this happening?
Answer: For a standard step-growth polymerization, the theoretical PDI (Mw/Mn) approaches a value of 2 as the reaction goes to completion.[4] A significantly higher PDI suggests that side reactions, branching, or issues with reaction control are occurring.[2]
-
Side Reactions: Unwanted side reactions can create polymer chains of varying lengths or introduce branching, both of which broaden the molecular weight distribution.
-
Causality: At high temperatures, ester linkages can undergo transesterification reactions. Ensuring a clean reaction environment and using the most direct route to polymerization can minimize these effects.
-
-
Poor Mixing: In a viscous melt polymerization, inefficient mixing can create localized regions with different monomer concentrations or temperatures, leading to non-uniform polymer growth.
-
Technical Solution: Use an overhead mechanical stirrer with an appropriate impeller design (e.g., anchor or helical) to ensure the entire reaction mass is homogenized, especially as viscosity increases.
-
-
Staged Monomer Addition: In some cases, adding one monomer incrementally to the other can broaden the molecular weight distribution.[7] If your protocol involves this, ensure the addition rate is slow and controlled.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the polymerization and characterization of Bisphenol A acetate propionate.
Question 1: What is the expected polymerization mechanism for Bisphenol A acetate propionate?
Answer: Bisphenol A acetate propionate is a bifunctional monomer. Polymerization involving such monomers proceeds via a step-growth mechanism , often a polycondensation reaction .[1][8] In this process, dimers are formed first, then trimers, and so on, with the molecular weight building slowly until the very late stages of the reaction.[3] This is fundamentally different from chain-growth polymerization, where high molecular weight polymers are formed early in the reaction.[3] The reaction will likely involve the hydroxyl groups of the BPA-AP reacting with a co-monomer containing functional groups like carboxylic acids or their derivatives, eliminating a small molecule like water or alcohol.[9]
General Step-Growth Polymerization Workflow
Caption: General workflow for step-growth polymerization.
Question 2: What are the most critical parameters to control during polymerization?
Answer: The success of your polymerization hinges on the precise control of several key parameters. The relationship between these parameters and the final polymer properties is direct and sensitive.
Table 1: Key Polymerization Parameters and Their Impact
| Parameter | Impact on Polymer Properties | Rationale & Control Strategy |
| Stoichiometry | Primarily determines the maximum achievable molecular weight. | A non-stoichiometric ratio of functional groups will leave one type of group in excess at the end of the reaction, halting chain growth.[4] Use high-purity monomers and precise measurements. |
| Temperature | Affects reaction rate and potential for side reactions/degradation. | Must be high enough for monomer mobility and reaction kinetics but low enough to prevent thermal degradation and discoloration.[10] Control with a calibrated temperature controller and oil bath. |
| Reaction Time | Determines the extent of reaction (conversion). | High molecular weight in step-growth polymerization is only achieved after long reaction times, ensuring high conversion.[3] Monitor Mw over time to determine the optimal duration. |
| Byproduct Removal | Drives the reaction equilibrium towards polymer formation. | Polycondensation reactions are often equilibrium-limited. Applying a vacuum or using an efficient condenser is critical to remove byproducts (e.g., water) and push the reaction to completion. |
Relationship Diagram: Parameters & Properties
Sources
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. nationalpolymer.com [nationalpolymer.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. gupolylab.com [gupolylab.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Processing Problems Of Polyester And Its Remedies – IJERT [ijert.org]
Minimizing by-product formation during the synthesis of Bisphenol A acetate propionate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Bisphenol A acetate propionate. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the intricacies of this reaction, enabling you to troubleshoot and optimize your synthesis effectively. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system for achieving high purity and minimizing by-product formation.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise during the synthesis of Bisphenol A acetate propionate.
Q1: What is Bisphenol A acetate propionate, and why are by-products a concern?
A1: Bisphenol A acetate propionate is a mixed ester of Bisphenol A, where one of the phenolic hydroxyl groups is esterified with acetic acid and the other with propionic acid. It is often used in applications requiring specific physical properties such as in adhesives and coatings.[1] The primary by-products of concern are Bisphenol A diacetate and Bisphenol A dipropionate.[1] The presence of these di-esters can significantly alter the material properties of the final product, such as its melting point, viscosity, and performance in its intended application. Therefore, controlling the reaction to maximize the yield of the mixed ester is critical.
Q2: What is the primary synthetic route for Bisphenol A acetate propionate?
A2: The most common and direct method is the esterification of Bisphenol A with a mixture of acetic anhydride and propionic anhydride. This reaction is typically catalyzed by an acid or a base. The challenge lies in controlling the stoichiometry and reaction conditions to favor the formation of the mixed ester over the two symmetrical di-esters.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the desired product from the di-ester by-products and any unreacted Bisphenol A. A C8 or C18 reversed-phase column with a gradient elution of acetonitrile and water is often effective.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of the product mixture, often after a derivatization step to increase the volatility of the components.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized esters and for determining the relative ratios of the different products in the final mixture.[4][5][6]
Understanding and Minimizing By-Product Formation
The key to a successful synthesis of Bisphenol A acetate propionate is to understand and control the factors that lead to the formation of Bisphenol A diacetate and Bisphenol A dipropionate.
The Competitive Reaction
When Bisphenol A is reacted with a mixture of acetic anhydride and propionic anhydride, a competitive reaction occurs. The two anhydride molecules compete to acylate the two hydroxyl groups of Bisphenol A. The final product distribution is a result of the relative reactivity of the anhydrides and the reaction conditions.
Key Parameters Influencing By-Product Formation
The following table summarizes the critical parameters and their expected impact on the product distribution.
| Parameter | Effect on By-Product Formation | Rationale |
| Stoichiometry of Anhydrides | High Impact. An equimolar ratio of acetic anhydride to propionic anhydride is a logical starting point, but the optimal ratio may need to be determined empirically. An excess of one anhydride will favor the formation of the corresponding di-ester. | The relative concentrations of the acylating agents directly influence the statistical probability of their reaction with the hydroxyl groups of Bisphenol A. |
| Rate of Addition of Anhydrides | Moderate to High Impact. A slow, simultaneous addition of the mixed anhydrides to the Bisphenol A solution can help to maintain a consistent concentration of both reactants, potentially favoring the formation of the mixed ester. | Rapid addition of one anhydride could create localized high concentrations, leading to the formation of the corresponding di-ester. |
| Catalyst | High Impact. The choice of catalyst (acid or base) and its concentration can affect the reaction rate and selectivity. For instance, a base catalyst can deprotonate the phenol, increasing its nucleophilicity. | The catalyst can influence the activation of the anhydrides and the nucleophilicity of the phenolic hydroxyl groups, potentially altering the relative reaction rates. |
| Reaction Temperature | Moderate Impact. Higher temperatures generally increase the reaction rate but may decrease selectivity. Thermal degradation and side reactions can also occur at elevated temperatures, leading to colored impurities.[7] | The activation energies for the formation of the three different esters may be different. Varying the temperature could favor one reaction pathway over the others. |
| Reaction Time | Moderate Impact. Sufficient reaction time is necessary for complete conversion of Bisphenol A. However, prolonged reaction times, especially at high temperatures, can lead to side reactions and product degradation. | The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal time for quenching the reaction. |
Experimental Protocol: Synthesis of Bisphenol A Acetate Propionate
This protocol provides a starting point for the synthesis. Researchers should optimize the conditions based on their specific equipment and desired product specifications.
Materials:
-
Bisphenol A (BPA)
-
Acetic Anhydride
-
Propionic Anhydride
-
Pyridine (or another suitable base catalyst)
-
Toluene (or another suitable solvent)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Bisphenol A in toluene.
-
Catalyst Addition: Add a catalytic amount of pyridine to the reaction mixture.
-
Anhydride Addition: Prepare an equimolar mixture of acetic anhydride and propionic anhydride. Add this mixture dropwise to the reaction flask at room temperature over a period of 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product, which is a mixture of the three esters, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the Bisphenol A acetate propionate.
-
Troubleshooting Guide
This section addresses specific issues that you may encounter during your synthesis.
Q: My final product is a mixture of the diacetate, dipropionate, and the mixed ester, with a low yield of the desired mixed ester. How can I improve the selectivity?
A: This is the most common challenge in this synthesis. Here are several strategies to try:
-
Optimize the Stoichiometry: Carefully adjust the molar ratio of acetic anhydride to propionic anhydride. It may not be exactly 1:1 due to slight differences in reactivity. A design of experiments (DoE) approach can be very effective here.
-
Control the Addition: Use a syringe pump for the slow and simultaneous addition of the two anhydrides. This ensures that the concentration of both acylating agents remains relatively constant throughout the reaction.
-
Change the Catalyst: If you are using a base catalyst like pyridine, consider trying an acid catalyst such as p-toluenesulfonic acid, or vice-versa. The catalyst can influence the selectivity of the acylation.
-
Sequential Addition: As a more advanced technique, consider a sequential addition approach. For example, react Bisphenol A with a sub-stoichiometric amount of one anhydride first, and then add the second anhydride. This may provide better control over the formation of the mixed ester.
Q: The final product has a yellow or brown discoloration. What is the cause and how can I prevent it?
A: Color formation in esterification reactions is often due to thermal degradation or oxidation, especially at high temperatures in the presence of aromatic compounds.[7]
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Purify the Starting Materials: Impurities in the starting Bisphenol A or the anhydrides can sometimes act as catalysts for color-forming side reactions.
-
Decolorization: If color formation is unavoidable, the crude product can sometimes be decolorized by treating it with activated carbon or by passing it through a short plug of silica gel.
Q: The reaction is incomplete, and I have a significant amount of unreacted Bisphenol A in my final product. What should I do?
A: Incomplete conversion can be due to several factors:
-
Insufficient Reaction Time or Temperature: Increase the reaction time or temperature, but be mindful of the potential for increased by-product formation and discoloration.
-
Catalyst Deactivation: The catalyst may have been deactivated by moisture or other impurities. Ensure all your reagents and solvents are dry.
-
Insufficient Catalyst: Increase the catalyst loading slightly.
-
Stoichiometry of Anhydrides: Ensure you are using a sufficient total amount of anhydrides to fully acylate both hydroxyl groups of the Bisphenol A. A slight excess of the mixed anhydrides may be necessary.
Visualizing the Process and Logic
To aid in understanding the synthesis and troubleshooting, the following diagrams have been created.
Reaction Pathway
Caption: Troubleshooting flowchart for common synthesis issues.
References
-
MICROSOLV. Bisphenol A Analysis by HPLC Using Bidentate C8 Column. [Link]
-
ResearchGate. 1 H NMR spectra of (a) I a , (b) I b , (c) I c and (d) BPA in acetone-d 6. [Link]
-
PubMed. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. [Link]
-
News - How to solve the problem of color yellowing of unsaturated resin. [Link]
Sources
- 1. Bisphenol A acetate propionate technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. Bisphenol A Analysis by HPLC Using Bidentate C8 Column | MICROSOLV [mtc-usa.com]
- 3. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol A(80-05-7) 13C NMR [m.chemicalbook.com]
- 6. BISPHENOL A DIACETATE(10192-62-8) 13C NMR [m.chemicalbook.com]
- 7. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
Technical Support Center: Long-Term Storage and Stability of Bisphenol A Acetate Propionate (EC-326)
Welcome to the Technical Support Center for Bisphenol A acetate propionate (commonly referred to as EC-326). As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical chemistry and practical benchwork.
Bisphenol A acetate propionate is an asymmetric diester utilized extensively as a hydrolytically resistant toughener and epoxy curative[1]. While its chemical backbone provides excellent thermal stability during exothermic curing reactions, its physical properties—specifically its low melting point and susceptibility to surface moisture—demand rigorous handling protocols. This guide provides self-validating methodologies and causality-driven troubleshooting to ensure the integrity of your formulations.
Physicochemical Profile & Stability Metrics
Understanding the baseline properties of BPA-AP is critical for establishing proper storage parameters. The quantitative data below serves as the foundation for our Quality Control (QC) workflows.
| Property | Value | Clinical / Experimental Significance |
| Assay Purity | ~97% mixture (~25% diacetate, ~25% dipropionate) | Ensures consistent cross-linking density and mechanical toughening in epoxy matrices[1]. |
| Melting Point | 39–44 °C | Dictates strict temperature control during shipping and storage to prevent fusing[1]. |
| Viscosity | 2,000 cP (at 25 °C) | Serves as a baseline QC metric to detect moisture ingress or premature polymerization[1]. |
| Flash Point | > 200 °C | Indicates high thermal stability, allowing it to withstand high-temperature curing cycles[2]. |
| Hazard Class | Aquatic Chronic 1 (H410) | Requires stringent environmental isolation and specialized disposal protocols to prevent waterway runoff[1]. |
Troubleshooting & FAQs
Q: Why is moisture control critical if BPA-AP is marketed as "hydrolytically resistant"?
-
Causality: Hydrolytic resistance refers to the stability of the ester linkages (acetate and propionate) under standard physiological or environmental conditions[1]. However, moisture control is not about protecting the ester; it is about protecting the curing reaction. When BPA-AP is used as an epoxy curative, any free water introduced via condensation acts as a competing nucleophile. Water reacts with the oxirane rings of the epoxy resin, causing premature chain termination and drastically reducing the cross-link density and glass transition temperature (Tg) of the final polymer network.
-
Solution: Store the material in a tightly closed environment[2] and always equilibrate the reagent to room temperature before opening to prevent atmospheric condensation.
Q: My BPA-AP arrived as a solid block rather than a workable material. What happened, and how do I fix it?
-
Causality: BPA-AP has a low melting point of 39–44 °C[1]. During shipping or improper storage, ambient temperatures can easily exceed this threshold (e.g., in a delivery truck or a non-climate-controlled warehouse). The material melts and subsequently fuses into a single mass upon cooling.
-
Solution: To recover the material, place the sealed container in a controlled water bath at 50 °C until fully liquefied. Aliquot the liquid into smaller vials under an inert atmosphere, then immediately transfer to a refrigerator (2–8 °C)[3] to resolidify.
Q: What are the environmental and safety risks of improper disposal?
-
Causality: The compound is classified as Aquatic Chronic 1 (H410)[1], meaning it is highly toxic to aquatic life with long-lasting effects. Its hydrophobic nature prevents it from breaking down readily in standard aqueous waste streams, leading to severe bioaccumulation[2].
-
Solution: Never dispose of BPA-AP in sinks or drains. Absorb liquid spills with inert materials (sand or vermiculite), sweep up solid spills without creating dust, and dispose of them through certified hazardous waste channels[2].
Standard Operating Procedures (SOPs)
To guarantee reproducibility, all workflows must be treated as self-validating systems. Do not proceed to the next step unless the validation check passes.
Protocol 1: Inert Aliquoting and Cryo-Preparation
Objective: Prevent moisture condensation and thermal degradation during repeated sampling.
-
Thermal Equilibration: Transfer the sealed BPA-AP container from the 2–8 °C refrigerator[3] to a vacuum desiccator. Allow 4 hours for the container to reach room temperature (RT).
-
Causality: Opening a cold container in a humid lab instantly condenses water vapor onto the hygroscopic surfaces of the reagent.
-
-
Inert Atmosphere Transfer: Move the equilibrated container into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).
-
Aliquoting: Dispense the required mass into pre-weighed, amber glass vials.
-
Self-Validation Check: Weigh the sealed vials immediately and again after 5 minutes on an analytical balance. A stable weight confirms the vial seal is hermetic and no rapid moisture absorption is occurring.
-
-
Headspace Purging & Sealing: Purge the headspace of each vial with Argon for 10 seconds. Seal with PTFE-lined caps and wrap with Parafilm.
-
Long-Term Storage: Transfer the aliquots back to a monitored 2–8 °C refrigerator[3].
Protocol 2: Quality Control (QC) Validation of Curative Efficacy
Objective: Verify the structural integrity of BPA-AP prior to critical drug-device formulation.
-
Visual & Olfactory Inspection: Open a test aliquot in a fume hood. The material should be a solid at RT.
-
Self-Validation Check: Detectable odors of vinegar (acetic acid) or body odor (propionic acid) indicate ester hydrolysis. If present, reject the batch immediately.
-
-
Viscosity Profiling: Melt a 5g sample gently at 50 °C in a water bath, then cool to 25 °C (the material will temporarily remain a supercooled liquid). Measure the viscosity using a rotational viscometer.
-
Data Verification:
-
Self-Validation Check: The viscosity must read approximately 2,000 cP[1]. If the measurement stabilizes within ±5% of this baseline across three continuous spindle rotations, the structural integrity of the batch is validated. A significant drop (>15%) indicates moisture contamination.
-
Workflows and Logical Diagrams
Workflow for the receipt, processing, and optimal long-term storage of BPA-AP.
Diagnostic logic tree for troubleshooting incomplete curing related to BPA-AP degradation.
References
-
Title: SAFETY DATA SHEET - Fisher Scientific: Bisphenol A acetate propionate, epoxy curative, EC-326 | Source: fishersci.com | URL: 3
-
Title: Bisphenol A acetate propionate technical grade | Source: sigmaaldrich.com | URL: 1
-
Title: Designer Molecules, Inc. Safety Data Sheet: Bisphenol A acetate propionate | Source: designermoleculesinc.com | URL: 2
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of Bisphenol A Acetate Propionate
This guide provides a comprehensive comparison of analytical methodologies for the robust validation and quantification of Bisphenol A acetate propionate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a deep, applicable understanding of the validation process.
Introduction: The Analytical Challenge of Bisphenol A Acetate Propionate
Bisphenol A acetate propionate is not a single molecular entity but a technical-grade mixture comprising three distinct functionalized Bisphenol A (BPA) diesters: BPA diacetate, BPA acetate propionate, and BPA dipropionate. This composition presents a significant analytical challenge: the need for a method with sufficient resolution to separate these structurally similar compounds and accurately quantify the target analyte, BPA acetate propionate. The selection and validation of an appropriate analytical method are therefore paramount for accurate quality control, stability testing, and research applications.
This guide will compare three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for this specific application. We will delve into the validation parameters as stipulated by major regulatory bodies, providing a framework for developing a self-validating, trustworthy, and authoritative analytical system.
The Regulatory Backbone: ICH and FDA Guidelines
-
Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision based on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of BPA and its derivatives[7][8][9]. Its primary advantage lies in its cost-effectiveness and reliability for routine analysis.
A reversed-phase C18 or a Phenyl-Hexyl column is typically chosen for BPA-related compounds to leverage the hydrophobic interactions between the stationary phase and the nonpolar regions of the analytes. The mobile phase, a mixture of acetonitrile or methanol and water, is optimized to achieve separation. Acetonitrile often provides better resolution for these compounds. A UV detector is set at a wavelength where the phenolic chromophore of BPA exhibits maximum absorbance, typically around 227-280 nm[7][10].
-
Standard Preparation: Prepare a stock solution of the Bisphenol A acetate propionate technical mixture in acetonitrile. Create a series of calibration standards by serial dilution, covering the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A gradient is recommended to resolve the three diesters. For example, start with 50:50 Acetonitrile:Water, ramping to 90:10 Acetonitrile:Water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 275 nm[9].
-
-
Analysis: Inject the standards and samples. Identify the peaks corresponding to BPA diacetate, BPA acetate propionate, and BPA dipropionate based on retention times established with a reference standard. Construct a calibration curve by plotting peak area against concentration for BPA acetate propionate.
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. scispace.com [scispace.com]
- 3. Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples [jstage.jst.go.jp]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. discover.restek.com [discover.restek.com]
- 6. peerj.com [peerj.com]
- 7. Separation of BPA, BPF, and BPS by HPLC Using Bidentate C18 2.o Column | MICROSOLV [mtc-usa.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 10. researchgate.net [researchgate.net]
Comprehensive Cross-Validation Guide: Analytical Techniques for Bisphenol A Acetate Propionate (BPA-AP) Detection
Executive Summary
Bisphenol A acetate propionate (BPA-AP, commercially designated as EC-326) is a highly hydrophobic, low-melting-point mixed ester utilized primarily as a hydrolytically resistant epoxy curative and toughener in advanced adhesives. Unlike free Bisphenol A (BPA), which is a well-documented endocrine-disrupting chemical (EDC)[1], BPA-AP lacks free phenolic hydroxyl groups. This structural difference fundamentally alters its physicochemical behavior, necessitating specialized analytical approaches for environmental monitoring, migration studies, and pharmacokinetic profiling. This guide provides a critical cross-validation of analytical platforms, emphasizing the mechanistic causality behind protocol design.
Mechanistic Challenges in BPA-AP Detection
The esterification of the phenolic hydroxyls in BPA-AP introduces specific analytical challenges that dictate instrument selection and parameter tuning:
-
Ionization Shift in Mass Spectrometry: Free bisphenols are traditionally analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative Electrospray Ionization (ESI-) mode, exploiting the easily deprotonated phenolic protons[2]. Because BPA-AP is fully esterified, it cannot easily form [M-H]- ions. Trace detection requires switching to ESI(+) mode and utilizing mobile phase additives (e.g., ammonium formate or sodium acetate) to promote stable adduct formation (e.g., [M+NH4]+)[3].
-
Volatility and Thermal Stability: Free BPA requires derivatization (e.g., silylation via BSTFA) to improve volatility, prevent peak tailing, and avoid thermal degradation in Gas Chromatography-Mass Spectrometry (GC-MS)[4]. Conversely, BPA-AP is inherently volatile and thermally stable due to its capped hydroxyls. This allows for direct GC-MS injection without prior derivatization, significantly streamlining sample preparation.
Cross-Validation of Analytical Platforms
Relying on a single technique for a mixed ester (diacetate, dipropionate, and acetate propionate) can lead to quantification errors due to in-source fragmentation or matrix interferences. Cross-validating BPA-AP detection across multiple platforms ensures robust data integrity.
-
LC-MS/MS (ESI+): The gold standard for trace-level quantification in complex biological matrices and wastewater[1]. It offers superior sensitivity but is highly susceptible to matrix effects (ion suppression/enhancement), mandating the use of isotopically labeled internal standards[2].
-
GC-MS (EI): Provides excellent structural confirmation through highly reproducible Electron Impact (EI) fragmentation patterns. It is less prone to matrix ionization effects but requires rigorous injection port maintenance to prevent the thermal hydrolysis of the ester bonds back into free BPA[4].
-
HPLC-UV: A cost-effective baseline method suitable for high-concentration formulation testing or quality control (QC) of technical-grade BPA-AP, though it lacks the sensitivity and specificity required for trace environmental analysis.
Quantitative Performance Comparison
| Analytical Technique | Ionization / Detection Mode | Target Species | Limit of Detection (LOD) | Linear Dynamic Range | Matrix Effect Susceptibility | Primary Advantage |
| LC-MS/MS | ESI (+) | [M+NH4]+ Adduct | ~0.05 ng/mL | 0.1 – 100 ng/mL | High (Requires IS) | Maximum sensitivity for trace analysis; preserves intact esters. |
| GC-MS | EI (70 eV) | [M]+• Radical Ion | ~0.5 ng/mL | 1.0 – 500 ng/mL | Low | Direct injection without derivatization; robust library matching. |
| HPLC-UV | UV Absorbance (275 nm) | Neutral Molecule | ~15.0 ng/mL | 50 – 5000 ng/mL | Moderate (Co-elution) | Cost-effective for formulation QC and high-concentration samples. |
Note: LODs are matrix-dependent and optimized using Solid-Phase Extraction (SPE) enrichment.
Mechanistic Workflow Diagram
Mechanistic pathways for BPA-AP ionization and fragmentation in LC-MS/MS vs. GC-MS.
Standardized Experimental Protocols
To ensure a self-validating system, both analytical protocols incorporate internal standards (IS) to correct for recovery losses and matrix effects[2]. Because BPA-AP-d16 is not commercially available, Triphenyl phosphate (TPP) or synthetically esterified BPA-d16 serves as a reliable surrogate.
Protocol A: Solid-Phase Extraction (SPE) Sample Preparation
Causality: Biological and environmental matrices contain proteins and humic acids that cause severe ion suppression in MS[4]. SPE isolates the hydrophobic BPA-AP while washing away polar interferences.
-
Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade Water through a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 200 mg)[4].
-
Loading: Spike 10 µL of Internal Standard (100 ng/mL TPP) into 5 mL of the aqueous sample. Load onto the cartridge at a controlled flow rate of 1-2 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in Water to remove highly polar matrix components. Dry the cartridge under a gentle vacuum for 5 minutes to remove residual water.
-
Elution: Elute the strongly retained BPA-AP with 5 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (for LC-MS) or Hexane (for GC-MS).
Protocol B: LC-MS/MS Quantification Workflow
Causality: Utilizing ammonium formate in the mobile phase forces the neutral BPA-AP to form a stable [M+NH4]+ adduct, dramatically increasing the signal-to-noise ratio in the first quadrupole[3].
-
System Suitability Test (SST): Inject a 10 ng/mL neat standard to verify a signal-to-noise (S/N) ratio > 100 and peak asymmetry between 0.8 and 1.2.
-
Chromatography: Utilize a C18 UHPLC column (100 x 2.1 mm, 1.7 µm)[1].
-
Mobile Phase A: Water + 5 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate.
-
Gradient: 40% B to 95% B over 6 minutes, hold for 2 minutes, return to 40% B. Flow rate: 0.35 mL/min[1].
-
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Isolate the [M+NH4]+ precursor ion and monitor the two most abundant product ions (quantifier and qualifier transitions) generated via Collision-Induced Dissociation (CID)[3].
-
Validation Check: Ensure the ratio of the quantifier to qualifier ion in samples is within ±20% of the calibration standards to confirm peak purity and absence of co-eluting isobaric interferences.
Protocol C: GC-MS Cross-Validation Workflow
Causality: Direct injection avoids the variability of derivatization reactions. A programmed temperature vaporizer (PTV) or a low-temperature splitless injection prevents the thermal degradation of the acetate/propionate ester bonds.
-
Injection: Inject 1 µL of the hexane-reconstituted extract in splitless mode. Maintain the inlet temperature at 250°C (optimized to balance volatilization and thermal stability).
-
Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion [M]+• and the primary alpha-cleavage fragment ([M-CH3]+)[4].
-
Validation Check: Analyze a solvent blank (Hexane) every 10 samples to ensure zero carryover, which is critical for highly hydrophobic compounds like BPA-AP.
References
-
Bisphenol A acetate propionate technical grade | Sigma-Aldrich sigmaaldrich.com
-
Recent advances in analysis of bisphenols and their derivatives in biological matrices unam.mx 2
-
Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma sciex.com 1
-
The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method nih.gov 4
-
Liquid chromatography/multi-stage Mass Spectrometry of Bisphenol A and Its Halogenated Derivatives nih.gov 3
Sources
Performance comparison of Bisphenol A acetate propionate with other epoxy curing agents
Performance Comparison Guide: Bisphenol A Acetate Propionate (BAAP) vs. Conventional Epoxy Curing Agents
As advanced electronics, aerospace composites, and dual-cure adhesives demand higher performance, the limitations of conventional amine and anhydride epoxy curatives have become apparent. Bisphenol A acetate propionate (commercially known as EC-326) represents a paradigm shift. As a phenyl ester (active ester) curative, it fundamentally alters the crosslinking mechanism of epoxy thermosets, yielding networks with superior hydrolytic stability, lower dielectric constants, and true orthogonality in free-radical hybrid systems.
This guide objectively compares the mechanistic and empirical performance of BAAP against traditional curing agents, providing actionable protocols for formulation scientists.
Mechanistic Causality: Active Esters vs. Conventional Amines
To understand the performance advantages of BAAP, we must first examine the causality at the molecular level.
When a conventional amine cures an epoxy resin, the nucleophilic nitrogen attacks the oxirane ring. This ring-opening addition inherently generates a secondary hydroxyl group (-OH) for every epoxide reacted. These highly polar hydroxyl groups act as moisture-binding sites, increasing water absorption and drastically raising the dielectric constant (Dk) and dissipation factor (Df) of the cured network. Furthermore, the unreacted amines and resulting secondary amines can act as chain-transfer agents or radical scavengers, severely inhibiting free-radical polymerization in UV/thermal dual-cure systems.
Conversely, Bisphenol A acetate propionate operates via a base-catalyzed insertion mechanism [1]. In the presence of a Lewis base catalyst (such as 4-dimethylaminopyridine or an imidazole), the epoxide ring is opened and inserts directly into the phenyl ester linkage of the BAAP molecule[2]. This reaction forms stable ester and ether linkages without generating any secondary hydroxyl groups[1]. The absence of these polar hydroxyls is the direct cause of the resulting polymer's extreme hydrophobicity and hydrolytic resistance. Because BAAP lacks active N-H bonds, it does not impede free-radical cure, making it an ideal candidate for complex B-staged adhesives.
Mechanistic comparison of epoxy crosslinking: Amine addition vs. Active Ester insertion.
Quantitative Performance Comparison
The following matrix summarizes the physical and chemical performance of BAAP (>97% functionalized bisphenol A mixture, melting point 39-44 °C, viscosity 2,000 cP at 25 °C,[3]) compared to industry-standard alternatives.
| Performance Metric | Bisphenol A Acetate Propionate (EC-326) | Cycloaliphatic Amines (e.g., IPDA) | Anhydrides (e.g., MTHPA) | Phenolic Novolacs |
| Curing Mechanism | Catalyzed Insertion | Ring-Opening Addition | Ring-Opening Esterification | Ring-Opening Addition |
| Hydroxyl Generation | None | High (1 per epoxide) | Low | Moderate |
| Moisture Absorption | Very Low (Hydrophobic) | High (1.5 - 3.0%) | Low | Moderate |
| Dielectric Performance | Excellent (Low Dk/Df) | Poor (High Dk/Df) | Good | Moderate |
| Free-Radical Compatibility | Excellent (Non-inhibiting) | Poor (Scavenges radicals) | Moderate | Poor (Phenols act as antioxidants) |
| Latency / Pot Life | High (Requires thermal activation) | Low (Room temp reactive) | High | High |
| Hydrolytic Stability | Excellent | Poor to Moderate | Poor (Susceptible to hydrolysis) | Good |
Self-Validating Experimental Protocol: Dual-Cure Adhesive Formulation
To empirically validate the orthogonality and moisture resistance of BAAP, the following self-validating workflow is designed for a UV/Thermal dual-cure adhesive. This protocol uses internal spectroscopic controls to ensure that the UV radical cure and the thermal epoxy cure do not interfere with one another.
Self-validating experimental workflow for evaluating BAAP in dual-cure adhesive systems.
Step-by-Step Methodology
Step 1: Matrix Formulation & Stoichiometry
-
Action: Formulate a hybrid matrix consisting of 50 wt% Bisphenol A diglycidyl ether (DGEBA) and 50 wt% Isobornyl acrylate (IBOA).
-
Curatives: Add BAAP at a 1:1 stoichiometric equivalent to the epoxy groups. Incorporate 2 wt% 2-ethyl-4-methylimidazole (2E4MI) as the insertion catalyst, and 1 wt% Irgacure 184 as the photoinitiator.
-
Causality: The imidazole acts as a nucleophile to initiate the epoxide ring opening, allowing the alkoxide to attack the phenyl ester carbonyl of BAAP[1].
Step 2: Rheological Baseline (Pot Life Validation)
-
Action: Measure the complex viscosity ( η *) using a parallel-plate rheometer at 25 °C over 48 hours.
-
Validation: A stable viscosity profile confirms the latency of the BAAP/imidazole system at room temperature, validating its suitability for pre-applied adhesives.
Step 3: UV B-Staging & FTIR Orthogonality Check
-
Action: Expose the formulation to 365 nm UV light ( 3 J/cm2 ) to trigger the free-radical polymerization of the acrylate phase.
-
Self-Validation (Critical): Perform Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. Monitor the disappearance of the acrylate double bond peak at 810 cm−1 to confirm >95% radical conversion. Simultaneously, monitor the epoxy oxirane peak at 915 cm−1 . The oxirane peak must remain unchanged. This internally validates that BAAP did not scavenge the radicals and that the epoxy network remains fully unreacted (B-staged) for the secondary thermal cure.
Step 4: Thermal Cure & Crosslink Density Confirmation
-
Action: Subject the B-staged film to a thermal ramp (150 °C for 60 minutes) to activate the BAAP-epoxy insertion reaction.
-
Self-Validation: Conduct Differential Scanning Calorimetry (DSC). The absence of a residual exothermic peak during a second heating sweep confirms 100% conversion of the epoxy-ester network.
Step 5: Hydrolytic Stability Testing (85/85)
-
Action: Expose the fully cured samples to 85 °C and 85% Relative Humidity for 500 hours.
-
Validation: Measure gravimetric moisture uptake. BAAP-cured networks will consistently show <0.5% weight gain due to the lack of secondary hydroxyls, whereas amine-cured controls will typically exceed 2.0% .
References
-
Bisphenol A acetate propionate technical grade | Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Properties of EC-326 | Sigma-Aldrich Source: sigmaaldrich.com URL:3
-
Using Dicyclopentadiene-Derived Polyarylates as Epoxy Curing Agents To Achieve High Tg and Low Dielectric Epoxy Thermosets Source: nih.gov (PMC) URL:1
-
Addition Reaction of Epoxy Compounds with Esters and Its Application for Polymer Syntheses Source: jst.go.jp (J-Stage) URL:2
Sources
Inter-laboratory Comparison of Bisphenol A Acetate Propionate Measurement: A Guide for Researchers
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the measurement of Bisphenol A acetate propionate (BPA-AP). It is designed for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure the accuracy and comparability of results across different laboratories. This document outlines the importance of ILCs, details a robust experimental protocol for BPA-AP analysis using High-Performance Liquid Chromatography (HPLC), and provides a template for data analysis and interpretation. By adhering to the principles and methodologies described herein, laboratories can confidently assess their analytical performance and contribute to the generation of reliable and reproducible scientific data.
Introduction
Bisphenol A (BPA) and its derivatives are compounds of significant interest due to their widespread use in the production of polycarbonate plastics and epoxy resins, which are commonly used in food and beverage packaging.[1][2][3] The potential for these compounds to migrate into consumables has raised concerns about human exposure and potential health effects.[1][3][4] Bisphenol A acetate propionate (BPA-AP) is a derivative of BPA. As a technical-grade mixture, it often contains BPA diacetate and BPA dipropionate.[5] Accurate and precise measurement of such compounds is paramount for regulatory compliance, risk assessment, and toxicological studies.
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a cornerstone of quality assurance in analytical science.[6] They provide an objective means of assessing the performance of individual laboratories by comparing their results for the same sample against those of other participating laboratories.[7][6] The International Organization for Standardization (ISO) provides guidelines for conducting ILCs, such as ISO/IEC 17025 and ISO 13528, which emphasize their importance in demonstrating technical competence and monitoring the validity of measurement results.[8]
This guide is structured to provide both the theoretical underpinnings and the practical steps for executing a successful ILC for BPA-AP measurement.
The Importance of Inter-laboratory Comparison
Participating in an ILC offers numerous benefits to a laboratory, including:
-
Performance Evaluation: ILCs provide an external and impartial assessment of a laboratory's analytical capabilities.
-
Method Validation: Comparing results with other laboratories helps in validating in-house analytical methods.
-
Identification of Issues: Discrepancies in results can highlight potential problems with equipment, procedures, or personnel training.[6]
-
Enhanced Confidence: Successful participation in ILCs provides confidence to the laboratory and its clients in the reliability of the data generated.[6]
-
Regulatory Compliance: Many accreditation bodies require participation in proficiency testing schemes to maintain accreditation.
The fundamental principle of an ILC is to establish a consensus value for the concentration of an analyte in a given sample and then to evaluate how closely each laboratory's result agrees with this value.[6]
Experimental Protocol: Measurement of BPA-AP using HPLC
This section details a standardized protocol for the analysis of BPA-AP. Adherence to a common protocol is crucial in an ILC to minimize variability arising from different analytical procedures.
Materials and Reagents
-
Bisphenol A acetate propionate (BPA-AP) reference standard (technical grade, assay ≥97%)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Sample vials
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
A UV-Vis or Diode Array Detector (DAD)
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Sample Preparation (Solid Phase Extraction)
Sample preparation is a critical step to remove interfering substances and pre-concentrate the analyte.[9]
-
Sample Spiking: A homogenous and stable reference material should be used. For the purpose of this ILC, a blank matrix (e.g., a food simulant or a representative solvent) will be spiked with a known concentration of BPA-AP.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the retained BPA-AP with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
HPLC Analysis
-
Mobile Phase: A gradient elution using acetonitrile and water is recommended to achieve good separation. An example gradient is provided in Table 1.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm (or a wavelength determined by a UV scan of the BPA-AP standard)
Table 1: Example HPLC Gradient Program
| Time (min) | % Acetonitrile | % Water |
| 0 | 40 | 60 |
| 15 | 90 | 10 |
| 20 | 90 | 10 |
| 22 | 40 | 60 |
| 30 | 40 | 60 |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of the BPA-AP reference standard in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥ 0.99.[10]
-
Quantification: Inject the prepared samples and quantify the concentration of BPA-AP using the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for BPA-AP analysis.
Data Analysis and Performance Evaluation
After all participating laboratories have submitted their results, the data is statistically analyzed to assess performance.
Determination of the Assigned Value
The assigned value (X) is the consensus value for the concentration of BPA-AP in the test material. It can be determined in several ways, with the robust average being a common and recommended method as it is less influenced by outliers.
Performance Statistics
The performance of each laboratory is typically evaluated using a z-score. The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Data Presentation
The results of the ILC should be summarized in a clear and concise manner. A table format is highly recommended for easy comparison of key performance indicators.
Table 2: Hypothetical Inter-laboratory Comparison Results for BPA-AP
| Laboratory ID | Reported Value (mg/kg) | Assigned Value (mg/kg) | Standard Deviation | z-score | Performance |
| Lab 01 | 0.52 | 0.50 | 0.05 | 0.40 | Satisfactory |
| Lab 02 | 0.48 | 0.50 | 0.05 | -0.40 | Satisfactory |
| Lab 03 | 0.61 | 0.50 | 0.05 | 2.20 | Questionable |
| Lab 04 | 0.45 | 0.50 | 0.05 | -1.00 | Satisfactory |
| Lab 05 | 0.38 | 0.50 | 0.05 | -2.40 | Questionable |
| Lab 06 | 0.55 | 0.50 | 0.05 | 1.00 | Satisfactory |
Logical Relationship Diagram
Caption: Logical flow of ILC data analysis.
Conclusion and Best Practices
A well-organized inter-laboratory comparison is an invaluable tool for ensuring the quality and reliability of analytical measurements. This guide has provided a framework for conducting an ILC for Bisphenol A acetate propionate. Key takeaways for participating laboratories include:
-
Strict Adherence to Protocol: Following the provided experimental protocol meticulously is essential to minimize inter-laboratory variability.
-
Proper Method Validation: Before participating in an ILC, laboratories should ensure their in-house method is properly validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification.[10][11]
-
Thorough Record Keeping: Maintain detailed records of all experimental steps, from sample receipt to final data reporting.[7]
-
Investigation of Outliers: Laboratories with questionable or unsatisfactory performance should conduct a thorough investigation to identify and rectify the source of the error.
By embracing the principles of scientific integrity and continuous improvement, the scientific community can ensure the generation of high-quality data for the assessment of Bisphenol A derivatives and other compounds of interest.
References
-
Ethiopian National Accreditation Organisation. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
Cardama, A. L., de Quirós, A. R. B., & Sendón, R. (2017). Analysis of Bisphenol A in Beverages and Food Packaging by High-Performance Liquid Chromatography. Food and Nutrition Journal, 2, 143. Retrieved from [Link]
-
Intertek. (n.d.). Testing for Bisphenol-A (BPA) in Food Packaging. Retrieved from [Link]
-
Food Packaging Forum. (2012). New method for analysis of BPA in recycled food contact paper. Retrieved from [Link]
-
Gómez, F., et al. (2019). Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles. Molecules, 24(6), 1153. Retrieved from [Link]
-
Ares, A. M., et al. (2024). Development and validation of a green analytical method for determining fourteen bisphenols in bee pollen by ultra-high-performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 450, 139207. Retrieved from [Link]
-
Kumar, P., et al. (2019). QbD-driven development and validation of HPLC method for determination of Bisphenol A and Bis-sulphone in environmental samples. Analytical Methods in Environmental Chemistry Journal, 2(2), 15-26. Retrieved from [Link]
-
Perrone, M. G., et al. (2007). Development and validation of a capillary high-performance liquid chromatography/electrospray tandem mass spectrometric method for the quantification of bisphenol A in air samples. Rapid Communications in Mass Spectrometry, 21(23), 3851-3856. Retrieved from [Link]
-
De Araujo, J. S., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. Journal of the Brazilian Chemical Society, 31(8), 1636-1646. Retrieved from [Link]
-
Asghar, M., et al. (2025). Extraction, quantification and health risk assessment of bisphenol A from various kinds of packaged milk and baby bottles. Heliyon, 11(3), e30095. Retrieved from [Link]
-
QSE Academy. (2025). ISO 17025 Interlaboratory Comparison. Retrieved from [Link]
-
L'hotellier, M., et al. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. Methods in Molecular Biology, 2517, 13-28. Retrieved from [Link]
-
VAMAS. (n.d.). VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). Retrieved from [Link]
-
Pocket Dentistry. (2015). Analytical Methods for Determination of Bisphenol A. Retrieved from [Link]
-
Unimet. (n.d.). Interlaboratory comparisons. Retrieved from [Link]
-
Ballesteros-Gómez, A., & Rubio, S. (2009). Analytical methods for the determination of bisphenol A in food. Analytical and Bioanalytical Chemistry, 393(1), 39-51. Retrieved from [Link]
-
Vandenberg, L. N., et al. (2014). A round robin approach to the analysis of bisphenol a (BPA) in human blood samples. Environmental Health Perspectives, 122(4), 347-353. Retrieved from [Link]
-
Can, A. (2020). An Overview of Analytical Methods for Bisphenol A. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 221-234. Retrieved from [Link]
-
Wang, L., & Wu, Y. (2015). A review recent development on analytical methods for determination of bisphenol a in food and biological samples. Critical Reviews in Food Science and Nutrition, 55(10), 1367-1380. Retrieved from [Link]
-
Le-Quentrec, B., et al. (2008). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]
-
PE100+ Association. (n.d.). Interlaboratory comparison. Retrieved from [Link]
-
Bundesinstitut für Risikobewertung. (2020). Inter-laboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminum (Al) from cold and/or hot water extracts. Retrieved from [Link]
-
MATE, C., et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 357, 00004. Retrieved from [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Analysis of Bisphenol A in Beverages and Food Packaging by High- Performance Liquid Chromatography [gavinpublishers.com]
- 3. Testing for Bisphenol-A (BPA) in Food Packaging [intertek.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A acetate propionate technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. etrp.wmo.int [etrp.wmo.int]
- 7. qse-academy.com [qse-academy.com]
- 8. pe100plus.com [pe100plus.com]
- 9. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Bisphenol A Acetate Propionate vs. Bisphenol A: A Mechanistic and Experimental Guide
Executive Summary & Chemical Context
The transition from Bisphenol A (BPA) to functionalized alternatives in polymer science is driven by the need to mitigate endocrine-disrupting chemical (EDC) exposure while maintaining structural integrity in epoxy resins and polycarbonates. Bisphenol A acetate propionate (BPA-AP) , commercially known as EC-326, is an advanced epoxy curative engineered to provide hydrolytic resistance, hydrophobicity, and thermal stability without impeding free radical cure.
From a toxicological standpoint, the fundamental difference between BPA and BPA-AP lies in their molecular functionalization. BPA possesses free phenolic hydroxyl (-OH) groups, which are the primary pharmacophores responsible for its off-target binding to human estrogen receptors (ERα and ERβ)[1]. In BPA-AP, these hydroxyl groups are esterified with acetate and propionate moieties. This structural modification sterically hinders receptor binding and eliminates the hydrogen-bond donating capacity required for endocrine disruption[2]. However, this modification shifts the toxicological concern from systemic endocrine disruption to acute oral toxicity and severe aquatic toxicity.
Mechanistic Divergence in Toxicity
The Endocrine Disruption of BPA
BPA acts as a partial agonist for ERα and ERβ[1]. Crystallographic analyses reveal that BPA binds to the ligand-binding domain of these nuclear receptors in a manner similar to 17β-estradiol, triggering the N-terminal activation function 1 (AF-1) and initiating aberrant gene transcription[1]. Furthermore, BPA exhibits a high relative binding affinity for the membrane-associated G protein-coupled estrogen receptor (GPR30), initiating rapid, non-genomic calcium flux signaling at nanomolar concentrations[3].
The Receptor Evasion of BPA-AP
Unlike BPA, BPA-AP does not contain known or suspected endocrine-disrupting properties[2]. The esterification of the phenolic rings prevents the molecule from anchoring to the histidine and glutamate residues within the ER binding pocket. However, BPA-AP is classified under GHS as Acute Tox. 4 (Oral), Skin/Eye Irritant 2, and Aquatic Acute/Chronic 1. The high lipophilicity that makes it an excellent toughener in film adhesives also drives its bioaccumulation potential and toxicity in aquatic ecosystems.
Mechanistic divergence of BPA and BPA-AP in cellular receptor binding and toxicological outcomes.
Quantitative Toxicological Comparison
The following table synthesizes the physicochemical and toxicological data contrasting the two compounds, providing a baseline for risk assessment in drug development and material science.
| Property / Endpoint | Bisphenol A (BPA) | Bisphenol A Acetate Propionate (BPA-AP) |
| CAS Number | 80-05-7[4] | Mixture (EC-326) |
| Molecular Weight | 228.29 g/mol [4] | 326.4 g/mol [4] |
| Primary Application | Polycarbonate & Epoxy Resin Monomer[4] | Epoxy Curative / Film Adhesives |
| Endocrine Disruption | Confirmed EDC (ERα/ERβ Agonist)[1] | None known/suspected[2] |
| GHS Acute Toxicity | Repr. 1B, Eye Dam. 1, Skin Sens. 1 | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 |
| GHS Aquatic Toxicity | Aquatic Chronic 2 | Aquatic Acute 1, Aquatic Chronic 1 |
| Receptor Binding Affinity | High (ERα, ERβ, GPR30)[3] | Negligible (Sterically hindered) |
Self-Validating Experimental Protocols
To objectively compare the toxicological profiles of these two compounds, researchers must utilize self-validating experimental systems. The following protocols are designed with internal controls to ensure that the causality of the observed effects (or lack thereof) is definitively linked to the chemical structure.
Protocol A: In Vitro ERα Competitive Binding Assay (Fluorescence Polarization)
Causality Rationale: This assay proves that the esterification in BPA-AP eliminates the molecule's ability to bind to estrogen receptors. By using a fluorescently tagged estradiol (E2) ligand, we can measure the displacement capacity of BPA versus BPA-AP. Self-Validation Mechanism: The assay includes 17β-estradiol as a positive control to generate a standard displacement curve. If the positive control fails to displace the tracer, the receptor batch is invalid, preventing false negatives for BPA-AP.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM EGTA, 10% glycerol, 1 mM DTT). Reconstitute recombinant human ERα and fluorescent E2 tracer (e.g., Fluormone™).
-
Compound Dilution: Prepare serial dilutions (10 pM to 100 μM) of 17β-estradiol (Positive Control), BPA (Test Compound 1), and BPA-AP (Test Compound 2) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.
-
Assay Assembly: In a black 384-well microplate, add 10 μL of the compound dilution, followed by 10 μL of the ERα/Tracer complex to each well.
-
Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to reach binding equilibrium.
-
Measurement: Read the plate using a microplate reader equipped with fluorescence polarization filters (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Calculate the polarization value (mP). Plot the mP values against the log concentration of the compounds. BPA will show a dose-dependent decrease in mP (indicating tracer displacement), whereas BPA-AP will show a flat line, confirming receptor evasion.
Protocol B: In Vivo Aquatic Toxicity Assessment (OECD 202 Daphnia magna)
Causality Rationale: Both BPA and BPA-AP exhibit aquatic toxicity, but BPA-AP is classified as Aquatic Acute 1. This protocol quantifies the EC50 (Effective Concentration causing 50% immobilization) to validate the severe environmental hazard of BPA-AP's lipophilic nature. Self-Validation Mechanism: Potassium dichromate (K2Cr2O7) is run in parallel as a reference toxicant. If the EC50 of the reference toxicant falls outside the accepted historical range (e.g., 0.6 - 2.1 mg/L), the sensitivity of the Daphnia batch is compromised, and the assay is rejected.
Step-by-Step Methodology:
-
Organism Preparation: Select healthy Daphnia magna neonates (less than 24 hours old) from a standardized laboratory culture.
-
Test Solution Preparation: Due to the hydrophobicity of BPA-AP, prepare a stock solution using a minimal amount of an approved solvent (e.g., Tween 80 or DMSO, max 0.1 mL/L). Prepare a geometric series of test concentrations (e.g., 0.01, 0.1, 1.0, 10 mg/L) in ISO test water.
-
Exposure Setup: Allocate 20 neonates per concentration, divided into 4 replicates of 5 daphnids each in glass beakers containing 50 mL of the test solution.
-
Control Groups: Set up a negative control (ISO water), a solvent control, and a positive reference control (Potassium dichromate).
-
Incubation: Maintain the beakers at 20°C ± 1°C with a 16-hour light/8-hour dark cycle for 48 hours. Do not feed the daphnids during the test.
-
Observation & Scoring: At 24 and 48 hours, visually inspect the beakers. Record daphnids as "immobilized" if they are unable to swim within 15 seconds after gentle agitation of the test vessel.
-
Statistical Analysis: Use Probit analysis or a non-linear regression model to calculate the 48-hour EC50 values. BPA-AP is expected to yield an EC50 < 1 mg/L, confirming its Aquatic Acute 1 classification.
Sources
Assessing the cure performance of Bisphenol A acetate propionate against other bisphenols
As an application scientist specializing in advanced thermosets and encapsulation materials for medical devices, one of the most persistent bottlenecks I encounter is formulating stable, dual-cure hybrid systems. When engineering interpenetrating polymer networks (IPNs)—such as epoxy-acrylate hybrids that require both UV free-radical curing and thermal crosslinking—formulators face a fundamental mechanistic conflict. Standard phenolic curatives inherently sabotage the free-radical pathway.
To overcome this, esterified derivatives like Bisphenol A acetate propionate (EC-326) have been developed. This guide objectively assesses the cure performance, mechanistic advantages, and processability of Bisphenol A acetate propionate against traditional bisphenols, providing researchers with the experimental frameworks needed to validate these systems.
The Formulation Dilemma: Mechanistic Causality of Cure Inhibition
In a dual-cure epoxy/acrylate system, the goal is to achieve rapid green strength via UV-initiated free-radical polymerization of the acrylates, followed by a dark thermal cure of the epoxy phase to build ultimate thermomechanical properties[1].
However, standard bisphenols (BPA, BPF, BPS) contain free phenolic hydroxyl (-OH) groups. In a free-radical environment, these -OH groups act as potent chain-breaking antioxidants. They readily donate a labile hydrogen atom to the propagating acrylate radical, creating a resonance-stabilized phenoxy radical that is too stable to initiate further polymerization. This quenching effect halts the UV cure prematurely.
The Esterification Solution: Bisphenol A acetate propionate solves this by capping the reactive phenolic groups with acetate and propionate moieties. By eliminating the labile hydrogen, the molecule loses its radical scavenging ability and does not impede free radical cure [2]. Furthermore, the mixed esterification (a blend of diacetate, dipropionate, and acetate/propionate) disrupts molecular symmetry. This architectural asymmetry drastically depresses the melting point to 39–44 °C, transforming a rigid, high-melting solid into a highly processable, hydrophobic toughener well-suited for film and pre-applied adhesives[2].
Mechanistic pathway of dual-cure hybrid resins showing radical inhibition vs. unimpeded IPN formation.
Quantitative Benchmarking: BPA Acetate Propionate vs. Alternatives
To objectively evaluate the utility of these curatives, we must look at their physical properties and their interaction with hybrid matrices. The data below synthesizes the performance metrics of 2[2] against unmodified baseline bisphenols.
| Performance Metric | Bisphenol A Acetate Propionate (EC-326) | Standard Bisphenol A (BPA) | Bisphenol F (BPF) | Bisphenol S (BPS) |
| Primary Role in Hybrids | Esterified Curative / Toughener | Phenolic Curative / Base Resin | Phenolic Curative / Base Resin | Phenolic Curative / Base Resin |
| Free-Radical Inhibition | None (Ester-capped) | High (Radical Scavenger) | High (Radical Scavenger) | High (Radical Scavenger) |
| Melting Point (°C) | 39 – 44 °C | 158 – 159 °C | 162 – 163 °C | 245 – 250 °C |
| Viscosity at 25°C | 2,000 cP (Supercooled liquid state) | Solid powder | Solid powder | Solid powder |
| Hydrolytic Resistance | Excellent (Highly Hydrophobic) | Moderate | Moderate | High |
| Toughening Effect | High (Aliphatic propionate chains) | Low (Rigid backbone) | Low (Rigid backbone) | Low (Rigid backbone) |
Note: The low melting point and 2,000 cP viscosity of BPA acetate propionate are driven by its synthesis as a ~97% mixture of diacetate, dipropionate, and mixed esters, which prevents tight crystalline packing[2].
Experimental Validation: Self-Validating Analytical Protocols
To prove that Bisphenol A acetate propionate does not impede free-radical cure while successfully participating in the epoxy network, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems —meaning the experimental design contains internal controls that automatically flag false positives or incomplete conversions.
Protocol 1: Sequential Dual-Cure Kinetics via Photo-DSC and Thermal DSC
This protocol isolates the UV and thermal curing stages to quantify conversion rates independently, a standard approach for evaluating 3[3].
-
Sample Preparation: Formulate a 50/50 wt% bisphenol-A diglycidyl ether (DGEBA) and bisphenol-A ethoxylate diacrylate resin. Add 2 wt% photoinitiator (e.g., Irgacure 819) and a stoichiometric equivalent of the test curative (EC-326 vs. standard BPA).
-
Phase 1 (Photo-DSC): Place 5 mg of the sample in an open aluminum pan within a Photo-Differential Scanning Calorimeter. Hold isothermally at 25°C. Irradiate with a 365 nm UV LED at 50 mW/cm² for 3 minutes. Record the exothermic enthalpy ( ΔHUV ).
-
Phase 2 (Thermal DSC): Immediately subject the same UV-cured sample to a thermal ramp from 25°C to 250°C at a heating rate of 10°C/min. Record the thermal exothermic peak ( ΔHThermal ) corresponding to the epoxy ring-opening reaction.
-
Self-Validation Check: Run a control sample containing only the acrylate monomer and photoinitiator. The ΔHUV of the hybrid formulation (normalized for the 50% acrylate weight fraction) must equal the ΔHUV of the pure control. If standard BPA is used, the ΔHUV will drop by >80% due to radical quenching. If BPA acetate propionate is used, the normalized enthalpy will match the control, definitively proving zero inhibition.
Protocol 2: IPN Integrity via Soxhlet Extraction
To ensure the BPA acetate propionate is permanently integrated into the matrix and not merely acting as a non-reactive plasticizer, we measure the gel fraction.
-
Curing: Prepare 2 mm thick cast plaques of the dual-cure formulation. Subject them to 1 J/cm² UV irradiation followed by a 150°C thermal bake for 1 hour.
-
Initial Mass: Weigh the fully cured samples to obtain the initial mass ( Wi ).
-
Extraction: Place the samples in a Soxhlet extractor using boiling dichloromethane (DCM) for 24 hours. DCM will aggressively swell the polymer and extract any unreacted monomers or unbound curatives.
-
Final Mass: Dry the extracted samples in a vacuum oven at 80°C until a constant weight is achieved ( Wf ).
-
Self-Validation Check: Calculate the Gel Fraction = ( Wf / Wi ) × 100. A self-validating IPN will yield a gel fraction >98%. If the curative failed to integrate during the thermal phase, the gel fraction will drop proportionally to the curative loading weight, indicating a failed network architecture.
Conclusion
For researchers developing advanced adhesives, structural composites, or medical device encapsulants, the choice of curative dictates the viability of the manufacturing process. Standard bisphenols force a compromise, requiring formulators to abandon dual-cure speed due to radical inhibition. Bisphenol A acetate propionate circumvents this chemical roadblock through strategic esterification, offering a hydrolytically stable, low-melting toughener that allows both UV and thermal pathways to proceed with unimpeded synergy.
References
- Bisphenol A acetate propionate technical grade | Sigma-Aldrich - sigmaaldrich.com -
- Synthesis and characterization of UV-curable dual hybrid oligomers based on epoxy acrylate containing pendant alkoxysilane groups - researchg
- Three-Dimensional Printing of Shape Memory Composites with Epoxy-Acrylate Hybrid Photopolymer | ACS Applied M
Sources
A Comparative Guide to the Thermal Stability of Polymers Synthesized with Bisphenol A Acetate Propionate and High-Performance Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Thermally Stable Polymers
The development of advanced polymers with high thermal stability is crucial for a myriad of applications, from sterile medical devices to high-temperature electronics. Bisphenol A (BPA) has long been a cornerstone monomer in the synthesis of robust polymers like polycarbonate. However, the continuous drive for materials with tailored properties has led to the exploration of modified bisphenols, such as Bisphenol A acetate propionate. This guide will benchmark the expected thermal performance of polymers derived from this modified monomer against well-established high-performance thermoplastics: Bisphenol A Polycarbonate, PEEK, and Polyimides.
It is important to note that while Bisphenol A acetate propionate is commercially available, primarily as a curing agent, comprehensive thermal analysis data for its homopolymers is not widely available in peer-reviewed literature. Therefore, this guide will provide a comparative framework based on the established thermal behavior of analogous polymers and theoretical considerations of its chemical structure.
The Impact of Chemical Structure on Thermal Stability
The thermal stability of a polymer is intrinsically linked to its molecular architecture. The presence of aromatic rings and the strength of the bonds within the polymer backbone are primary determinants of its resistance to thermal degradation.
Bisphenol A Polycarbonate: This amorphous thermoplastic is known for its good thermal stability, with a glass transition temperature (Tg) around 145-150°C and a decomposition temperature in an inert atmosphere starting above 450°C.[1][2] The degradation of polycarbonate primarily involves chain scission of the isopropylidene linkage and hydrolysis or alcoholysis of the carbonate linkage.[1][2]
Polyether Ether Ketone (PEEK): PEEK is a semi-crystalline high-performance polymer renowned for its exceptional thermal stability. It exhibits a high glass transition temperature (around 143°C) and a melting point of approximately 343°C.[3][4] PEEK can be used continuously at temperatures up to 250-260°C and its thermal degradation begins at even higher temperatures, around 550-600°C.[3][5]
Polyimides (PI): Polyimides are a class of polymers known for their outstanding thermal stability, often exceeding that of many other thermoplastics. They possess highly aromatic and rigid backbones, which contributes to their high glass transition temperatures (often above 300°C) and decomposition temperatures that can exceed 500°C in an inert atmosphere.[6][7]
Polymers from Bisphenol A Acetate Propionate (Hypothesized): The introduction of acetate and propionate ester groups onto the bisphenol A monomer would likely influence the resulting polymer's thermal properties. While ester linkages are generally more susceptible to thermal degradation than the carbonate linkages in polycarbonate, the overall thermal stability will depend on the specific polymer structure formed. It is plausible that these ester groups could provide a plasticizing effect, potentially lowering the glass transition temperature compared to standard BPA polycarbonate. However, without experimental data, this remains a theoretical consideration.
Experimental Protocols for Assessing Thermal Stability
To empirically determine and compare the thermal stability of polymers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, residual mass (char yield), and information about the kinetics of degradation.
Experimental Workflow for TGA:
Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (ceramic or platinum is recommended for high-temperature analysis). The small sample size ensures uniform heating.
-
Instrument Setup:
-
Place the sample pan into the TGA instrument's furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, air can be used as the purge gas.
-
Program the instrument with the desired temperature profile. A common method is a linear heating ramp of 10°C or 20°C per minute from room temperature to a final temperature above the expected decomposition, often 800-1000°C.[8]
-
-
Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset decomposition temperature (Td) is often determined as the temperature at which 5% weight loss occurs.
-
The temperature of the maximum rate of weight loss can be determined from the peak of the derivative of the TGA curve (DTG).
-
The percentage of mass remaining at the end of the experiment is the char yield, which is an indicator of the material's tendency to form a protective carbonaceous layer.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These transitions are critical for understanding the processing window and service temperature limits of a material.
Experimental Workflow for DSC:
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. PEEK Polymer Properties: Thermal Stability Mechanisms [eureka.patsnap.com]
- 4. PEEK plastics - Polyetheretherketone properties & applications | MCG [mcam.com]
- 5. Thermal Stability of PEEK: A Comprehensive Guide [peekchina.com]
- 6. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 7. The Basics of Polyimideï½An Explanation of how it is Used | Product Lineup | Toray Electronics and Information Materials [electronics.toray]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Environmental Risk Assessment of Bisphenol A Acetate Propionate and Its Analogues
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Bisphenol A and its Alternatives
Bisphenol A (BPA) is a high-production-volume chemical that has been a cornerstone in the manufacturing of polycarbonate plastics and epoxy resins for decades.[1] Its widespread use in food and beverage containers, thermal paper, and numerous other consumer products has led to ubiquitous environmental contamination and human exposure.[2][3] Growing concerns over BPA's endocrine-disrupting properties, which can mimic the body's natural hormones, have prompted regulatory action and a shift towards "BPA-free" alternatives.[4][5][6]
However, the structural similarity of many BPA analogues raises critical questions about their own environmental and health impacts.[7] Are these substitutes truly safer, or do they present a similar or even greater risk? This guide provides a comprehensive evaluation of the environmental impact of a specific BPA derivative, Bisphenol A acetate propionate (BPA-AP), in relation to its more common analogues: Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol S (BPS), and Bisphenol B (BPB).
This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison of the aquatic toxicity, biodegradability, and endocrine-disrupting potential of these compounds. By synthesizing available experimental data and outlining standardized testing methodologies, this guide aims to provide a clear, evidence-based framework for evaluating the environmental risks associated with these important industrial chemicals.
Chemical Structures and Properties of Selected Bisphenols
A fundamental understanding of the chemical structure of each bisphenol is crucial for interpreting its environmental behavior and toxicological profile. The seemingly minor variations in their molecular architecture can significantly influence properties such as water solubility, lipophilicity, and susceptibility to degradation.
| Compound | Chemical Structure | Key Structural Features |
| Bisphenol A (BPA) |
| Two phenol rings linked by a propane-2,2-diyl group. |
| Bisphenol A acetate propionate (BPA-AP) | C₂₄H₂₈O₆ | Esterification of the hydroxyl groups of BPA with acetic and propionic acid. This modification is expected to increase its hydrophobicity. |
| Bisphenol F (BPF) |
| Two phenol rings linked by a methylene bridge. |
| Bisphenol S (BPS) |
| Two phenol rings linked by a sulfonyl group. |
| Bisphenol B (BPB) |
| Two phenol rings linked by a butane-2,2-diyl group. |
Comparative Environmental Fate and Persistence
The environmental persistence of a chemical is a key determinant of its potential for long-term ecological impact. This section examines the biodegradability of BPA and its analogues in various environmental compartments.
Biodegradability in Aquatic Environments
The susceptibility of bisphenols to microbial degradation is a critical factor in their environmental persistence. Standardized tests, such as the OECD 301 Ready Biodegradability series, are employed to assess the extent and rate of mineralization of organic chemicals.[8]
The general trend observed in aquatic environments is that BPF is more readily biodegradable than BPA, while BPS is significantly more persistent.[9] Under aerobic conditions in river water, BPA can degrade relatively quickly, with half-lives reported to be between 4.5 and 15 days.[2][10] However, in seawater, the degradation of BPA can be slower.[7] BPS, on the other hand, shows very little to no degradation in seawater.[9]
For Bisphenol A acetate propionate (BPA-AP), specific biodegradability data is not currently available. However, as an ester, it is anticipated to undergo hydrolysis to BPA and the corresponding carboxylic acids (acetic acid and propionic acid) as an initial degradation step. The rate of this hydrolysis will be a key factor in its overall environmental persistence. The subsequent degradation would then depend on the biodegradability of BPA itself.
Table 1: Comparative Biodegradability of Bisphenols
| Compound | Environment | Biodegradability Ranking/Half-life | Reference |
| Bisphenol A (BPA) | River Water (Aerobic) | Half-life: 4.5 - 15 days | [2][10] |
| Seawater (Aerobic) | Slower than in river water | [7] | |
| Sediment (Anaerobic) | Slower than aerobic degradation | [2] | |
| Bisphenol F (BPF) | Seawater | More biodegradable than BPA | [9] |
| Bisphenol S (BPS) | Seawater | Significantly more persistent than BPA | [9] |
| Bisphenol B (BPB) | Aquatic Environments | More resistant to biodegradation than BPA | [11] |
| Bisphenol A acetate propionate (BPA-AP) | Aquatic Environments | Data not available; expected to hydrolyze to BPA. |
Aquatic Ecotoxicity
The potential for a chemical to cause harm to aquatic organisms is a primary concern in environmental risk assessment. Acute and chronic toxicity studies on representative aquatic species provide crucial data for establishing safe environmental concentrations.
Methodology for Aquatic Toxicity Testing
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to ensure the quality and comparability of ecotoxicity data. Key tests include:
-
Acute Immobilisation Test with Daphnia magna (OECD 202): This 48-hour test determines the concentration of a substance that is lethal to 50% of the daphnids (LC50).
-
Daphnia magna Reproduction Test (OECD 211): A 21-day chronic test that assesses the impact of a substance on the reproductive output of Daphnia magna.[12]
-
Fish, Acute Toxicity Test (OECD 203): This test determines the LC50 of a substance in fish over a 96-hour period.
-
Fish Embryo Acute Toxicity (FET) Test (OECD 236): An alternative to the acute fish toxicity test that uses fish embryos to assess lethality and developmental abnormalities over 96 hours.[13]
Caption: In vitro screening workflow for endocrine disruption potential.
Comparative Endocrine-Disrupting Activity of Bisphenols
Research has shown that many BPA analogues also possess endocrine-disrupting properties, with some exhibiting potencies similar to or even greater than BPA. [4][5]For instance, BPAF, BPB, BPF, and BPS have all demonstrated estrogenic and/or antiandrogenic activities. [11]Some studies suggest that BPS inhibits testosterone synthesis even more than BPA does. [14] For Bisphenol A acetate propionate (BPA-AP), the endocrine-disrupting potential is expected to be linked to its hydrolysis back to BPA. The esterified form may have reduced binding affinity for hormone receptors compared to the parent BPA molecule. However, if hydrolysis occurs readily in biological systems, the endocrine-disrupting effects would likely be comparable to those of BPA. Specific in vitro testing of BPA-AP is required to confirm this.
Table 3: Comparative Endocrine-Disrupting Potential of Bisphenols
| Compound | Activity | Relative Potency/Effect | Reference |
| Bisphenol A (BPA) | Estrogenic, Antiandrogenic | Weak estrogen receptor agonist | [6] |
| Bisphenol F (BPF) | Estrogenic, Antiandrogenic | Similar or greater than BPA | [4][11] |
| Bisphenol S (BPS) | Estrogenic, Antiandrogenic | Similar or greater than BPA; inhibits testosterone synthesis more than BPA | [4][11][14] |
| Bisphenol B (BPB) | Estrogenic | Higher estrogenic activity than BPA in some assays | [5] |
| Bisphenol AF (BPAF) | Estrogenic, Antiandrogenic | Similar or greater than BPA | [4][11] |
| Bisphenol A acetate propionate (BPA-AP) | - | Data not available; likely dependent on hydrolysis to BPA |
Synthesis and Discussion
This comparative guide highlights a critical and recurring theme in the assessment of chemical alternatives: "BPA-free" does not necessarily equate to "hazard-free." The available data, while incomplete for some analogues, strongly suggests that many common BPA substitutes exhibit similar or even more concerning environmental and toxicological profiles.
-
Persistence: BPS stands out as being significantly more persistent in the environment than BPA, raising concerns about its potential for long-term accumulation. BPF appears to be a more readily biodegradable alternative. The persistence of BPA-AP will be largely dictated by its hydrolysis rate.
-
Aquatic Toxicity: The high toxicity of BPB to aquatic invertebrates is a stark reminder that small structural changes can lead to significant differences in biological activity. This underscores the necessity of comprehensive ecotoxicological testing for all BPA analogues.
-
Endocrine Disruption: The endocrine-disrupting potential of many BPA analogues is well-documented, with several, including BPF, BPS, and BPAF, showing potencies comparable to or exceeding that of BPA.
A significant data gap exists for Bisphenol A acetate propionate. While its properties as an ester suggest that its environmental fate and biological activity will be closely tied to its hydrolysis to BPA, this cannot be assumed without empirical data. Further research is urgently needed to characterize the environmental impact of this and other modified bisphenols.
Conclusion and Future Directions
The evaluation of the environmental impact of Bisphenol A acetate propionate relative to its analogues reveals a complex landscape where the search for safer alternatives is fraught with challenges. While BPF shows promise in terms of biodegradability, its endocrine-disrupting potential remains a concern. Conversely, the increased persistence of BPS and the heightened aquatic toxicity of BPB demonstrate that not all alternatives are created equal, and some may pose even greater environmental risks than the compound they are intended to replace.
For researchers, scientists, and drug development professionals, this guide underscores the importance of a rigorous, data-driven approach to the selection and use of bisphenol compounds. It is imperative to move beyond simple "BPA-free" labels and demand comprehensive environmental and toxicological data for all alternatives.
Future research should prioritize:
-
Generating empirical data for Bisphenol A acetate propionate and other BPA esters , focusing on hydrolysis rates, aquatic toxicity, biodegradability, and endocrine activity.
-
Conducting long-term environmental monitoring studies to understand the occurrence and fate of a wider range of bisphenol analogues.
-
Developing and validating in silico models to better predict the environmental and toxicological properties of new bisphenol derivatives before they are widely adopted.
By embracing a more holistic and precautionary approach to the assessment of chemical alternatives, we can strive to develop materials that are not only functional but also environmentally sustainable.
References
Sources
- 1. christeyns.com [christeyns.com]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Environmental Effects of Endocrine-Disrupting Chemicals: A Special Focus on Phthalates and Bisphenol A | IntechOpen [intechopen.com]
- 7. Bisphenol Analogs in Aquatic Environments and Their Effects on Marine Species—A Review [mdpi.com]
- 8. oecd.org [oecd.org]
- 9. Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Personal protective equipment for handling Bisphenol A acetate propionate
As a Senior Application Scientist, I approach the handling of endocrine-disrupting chemicals and their derivatives not merely as a compliance exercise, but as a critical intersection of mechanistic toxicology and operational precision.
Bisphenol A acetate propionate (often designated as EC-326) is a highly effective epoxy curative and toughener[1]. However, its specific physicochemical properties—namely its low melting point, hydrophobicity, and structural relationship to known endocrine disruptors—require a rigorously designed safety and handling architecture[1][2].
This guide provides the definitive operational blueprint for handling Bisphenol A acetate propionate, ensuring absolute safety, cross-contamination prevention, and environmental compliance.
Physicochemical Profiling & Hazard Characterization
To design a safe handling protocol, we must first understand the physical behavior of the chemical. Bisphenol A acetate propionate is a combustible solid with a uniquely low melting point (39-44 °C)[1].
The Operational Causality: Because its melting point is dangerously close to human body temperature (~37 °C), prolonged handling of the container with warm hands or exposure to warm laboratory equipment can cause the solid powder to transition into a highly viscous, tacky resin (2,000 cP)[1]. This phase change drastically increases the risk of the chemical adhering to gloves, spatulas, and balance pans, creating severe cross-contamination vectors.
Table 1: Quantitative Chemical & Hazard Metrics
| Parameter | Value | Operational Implication |
| Melting Point | 39-44 °C[1] | Solid softens upon contact with warm surfaces; requires ambient/cool handling to prevent tackiness. |
| Viscosity | 2,000 cP (25 °C)[1] | If melted, the substance becomes highly viscous and difficult to clean without organic solvents. |
| Purity Profile | 97% (Technical Mixture)[1] | Contains ~25% BPA diacetate and ~25% BPA dipropionate[1], sharing similar toxicological profiles. |
| Target Organs | Respiratory System[1] | Classified as STOT SE 3[1]; necessitates strict respiratory protection against aerosolized dust. |
| Environmental | Aquatic Acute 1 / Chronic 1[1] | Absolute prohibition of sink disposal; mandates specialized hazardous waste streams. |
Mechanistic Toxicology
While esterification (the addition of acetate and propionate groups) alters the physical properties of Bisphenol A, it does not neutralize its biological threat. BPA derivatives share structural homologies with free BPA, a well-documented endocrine disruptor[2]. When absorbed through the skin or respiratory tract, intracellular esterases can cleave the ester bonds, liberating free BPA which subsequently binds to estrogen receptors, potentially leading to metabolic and reproductive toxicity[2][3]. Furthermore, direct inhalation of the dust causes acute oxidative stress and respiratory irritation (H335)[1].
Caption: Mechanistic pathway of BPA acetate propionate cellular toxicity and endocrine disruption.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is directly mapped to the specific Global Harmonized System (GHS) hazard codes of the compound[1]. Because BPA esters are highly hydrophobic, they can rapidly permeate standard latex.
Caption: Logical mapping of specific GHS hazard codes to required personal protective equipment.
Table 2: PPE Specifications & Material Compatibility
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (≥0.12 mm thickness) | Hydrophobic BPA esters permeate latex. Double-gloving mitigates transfer of tacky residues during doffing. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects against H319 (Serious eye irritation)[1] from airborne particulates during weighing. |
| Respiratory | N95/P100 particulate respirator or PAPR | Mitigates H335 (Respiratory irritation)[1] caused by aerosolized fine powders outside a fume hood. |
| Body Protection | Disposable Tyvek® coat over cotton lab coat | Prevents accumulation of combustible solid dusts[1] on reusable garments, preventing chronic exposure. |
Experimental Workflow: Safe Handling & Weighing Protocol
To ensure absolute safety, the weighing and transfer of Bisphenol A acetate propionate must be treated as a self-validating system. Every step includes a physical check to confirm containment.
Caption: Step-by-step operational workflow for the safe weighing and transfer of BPA acetate propionate.
Step-by-Step Methodology:
-
Environmental Preparation: Conduct all operations inside a certified Class II fume hood or exhausted balance enclosure. Validation Check: Verify the digital airflow monitor reads ≥100 feet per minute (fpm) before unsealing the chemical.
-
Temperature Control: Ensure spatulas and weighing boats are at room temperature. Do not handle the primary container excessively with warm hands to prevent the solid from melting (recall the 39-44 °C melting point)[1].
-
Anti-Static Weighing: Use an anti-static gun (Zerostat) on the weighing boat. Bisphenol A acetate propionate is a combustible solid[1]; static discharge can cause the powder to aerosolize or, in extreme cases, ignite.
-
Transfer and Solubilization: Transfer the weighed solid directly into the destination vial. Because it is highly hydrophobic, solubilize it in an appropriate organic solvent (e.g., dichloromethane or ethanol) inside the fume hood before moving the experiment to the open bench.
-
Self-Validating Decontamination: Before transferring the sealed vial out of the hood, visually inspect the outer surface under the hood lighting. Wipe the exterior with a 70% ethanol-soaked lint-free cloth. Validation Check: If the cloth shows any stickiness or residue, repeat the wipe until the surface is completely smooth and frictionless.
Spill Response & Environmental Disposal Plan
Bisphenol A acetate propionate is classified as Aquatic Acute 1 and Aquatic Chronic 1 [1]. A single sink-disposal event constitutes a severe environmental breach.
-
Solid Spills: Do not sweep. Sweeping aerosolizes the combustible dust. Gently cover the spill with damp absorbent paper (using 70% ethanol to slightly solubilize and bind the powder), carefully scoop it into a sealable hazardous waste container, and label it as "Toxic/Endocrine Disruptor Solid Waste."
-
Liquid/Resin Spills: If the material has melted and adhered to a surface, apply a compatible organic solvent (e.g., acetone or ethanol) to dissolve the resin, then absorb with spill pads.
-
Disposal: All contaminated gloves, weighing boats, and wipes must be placed in a dedicated, incinerable hazardous waste stream. Never mix with general laboratory trash.
References
-
Bisphenol A acetate propionate technical grade | Sigma-Aldrich. Safety Data Sheet and Chemical Properties. 1
-
Bisphenol A | EFSA - European Union. European Food Safety Authority guidelines on hazardous bisphenols and derivatives. 3
-
Concern about the Safety of Bisphenol A Substitutes - PMC. National Institutes of Health (NIH) literature on the endocrine-disrupting effects of BPA structural analogs. 2
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
